Product packaging for 1-Tert-butylazetidin-3-amine(Cat. No.:CAS No. 18713-70-7)

1-Tert-butylazetidin-3-amine

Cat. No.: B093717
CAS No.: 18713-70-7
M. Wt: 128.22 g/mol
InChI Key: ZXCILCWPMKLEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Tert-butylazetidin-3-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B093717 1-Tert-butylazetidin-3-amine CAS No. 18713-70-7

Properties

IUPAC Name

1-tert-butylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCILCWPMKLEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435922
Record name 1-tert-butylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18713-70-7
Record name 1-tert-butylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butylazetidin-3-amine is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the 3-position. This unique structural arrangement imparts specific chemical properties that make it a valuable building block in medicinal chemistry and organic synthesis. The strained azetidine ring offers a distinct three-dimensional scaffold, while the primary amine provides a reactive handle for further functionalization, making it an attractive component for the design of novel therapeutic agents and complex organic molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, tailored for a technical audience.

Core Chemical Properties

While extensive experimental data for this compound is not widely published in publicly available literature, its fundamental properties can be summarized from supplier information and general chemical principles.

PropertyValueReference
CAS Number 18713-70-7[1]
Molecular Formula C₇H₁₆N₂[1]
Molecular Weight 128.22 g/mol [1]
Appearance Liquid[1]
Boiling Point Not explicitly available
Melting Point Not explicitly available
Density Not explicitly available
Solubility Not explicitly available

Synthesis and Reactivity

Synthesis

The synthesis of this compound is not commonly detailed in readily accessible literature. However, general synthetic strategies for substituted azetidines can be inferred. A plausible synthetic route could involve the initial formation of the N-tert-butyl azetidine ring, followed by the introduction of the amine functionality at the 3-position.

A conceptual synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product Epichlorohydrin Epichlorohydrin 1-tert-butyl-3-hydroxyazetidine 1-tert-butyl-3-hydroxyazetidine Epichlorohydrin->1-tert-butyl-3-hydroxyazetidine Reaction with tert-Butylamine tert-Butylamine tert-Butylamine 1-tert-butylazetidin-3-one 1-tert-butylazetidin-3-one 1-tert-butyl-3-hydroxyazetidine->1-tert-butylazetidin-3-one Oxidation This compound This compound 1-tert-butylazetidin-3-one->this compound Reductive Amination

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a general procedure for the reductive amination of a ketone to a primary amine, a key step in the proposed synthesis, is provided for illustrative purposes.

General Protocol for Reductive Amination:

  • Imine Formation: The ketone precursor (1-tert-butylazetidin-3-one) is dissolved in a suitable solvent (e.g., methanol, ethanol). An excess of ammonia or an ammonium salt (e.g., ammonium acetate) is added. The reaction mixture is stirred, often with the removal of water, to drive the equilibrium towards the formation of the corresponding imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is carefully added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as distillation or column chromatography to yield the desired primary amine.

Reactivity

The reactivity of this compound is dictated by two primary features: the nucleophilic primary amine and the strained azetidine ring.

  • Reactions of the Primary Amine: The primary amine group is a key site for a wide range of chemical transformations, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

    • Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

  • Ring Strain of the Azetidine: The four-membered azetidine ring possesses significant ring strain, which can influence its reactivity. While more stable than the corresponding three-membered aziridine ring, the azetidine ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or nucleophiles. The bulky tert-butyl group on the nitrogen atom may provide some steric hindrance, potentially influencing the regioselectivity of such reactions.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and general principles of spectroscopy for amines.

Expected Spectroscopic Features:

Spectroscopy Expected Features
¹H NMR - Signals corresponding to the tert-butyl protons (a singlet, likely around 1.0-1.5 ppm).- Signals for the azetidine ring protons (likely complex multiplets in the 2.5-4.0 ppm region).- A broad singlet for the NH₂ protons, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR - A signal for the quaternary carbon of the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- Signals for the carbons of the azetidine ring, with the carbon bearing the amine group expected at a different chemical shift than the other two.
IR Spectroscopy - N-H stretching vibrations for the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.- N-H bending (scissoring) vibration around 1590-1650 cm⁻¹.- C-N stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (128.22 g/mol ).- Fragmentation patterns characteristic of amines, such as alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen). A prominent fragment would be expected from the loss of a methyl group from the tert-butyl substituent.

Biological Activity and Applications

Specific biological activities for this compound have not been reported in the reviewed literature. However, the azetidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Substituted azetidines are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory properties.

The presence of the primary amine in this compound makes it a versatile starting material for the synthesis of compound libraries for drug discovery screening. Its rigid, three-dimensional structure can be exploited to probe the binding pockets of biological targets.

Safety and Handling

A specific safety data sheet (SDS) for this compound was not found. However, based on the general properties of aliphatic amines, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data on its physicochemical properties and reactivity are limited in the public domain, its structural features suggest a wide range of possible applications. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new chemical entities with therapeutic value. The information provided in this guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their work.

References

An In-depth Technical Guide to 1-Tert-butylazetidin-3-amine (CAS Number: 18713-70-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butylazetidin-3-amine is a saturated heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, substituted with a sterically bulky tert-butyl group and a primary amine, provides a unique three-dimensional scaffold. This structure is increasingly utilized as a key building block in the design of novel therapeutic agents due to its ability to impart desirable physicochemical and pharmacological properties to parent molecules. The azetidine moiety can improve metabolic stability, aqueous solubility, and cell permeability, while the tertiary amine and primary amine functionalities offer versatile points for chemical modification and interaction with biological targets.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications as a crucial intermediate in the development of innovative pharmaceuticals.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 18713-70-7
Molecular Formula C₇H₁₆N₂--INVALID-LINK--
Molecular Weight 128.22 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 79-81 °C at 3 mmHg--INVALID-LINK--
Density 1.098 g/cm³--INVALID-LINK--
Flash Point 96.9 °C--INVALID-LINK--
Purity Typically >95-98%--INVALID-LINK--, --INVALID-LINK--
Storage 2-8 °C, under inert atmosphere--INVALID-LINK--

Table 2: Safety Information

HazardDescriptionGHS Pictogram
Hazard Statements H314: Causes severe skin burns and eye damage.GHS05
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.

Note: Safety information should always be confirmed by consulting the latest Safety Data Sheet (SDS) from the supplier.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes, often involving the initial construction of the azetidine ring followed by the introduction of the tert-butyl and amino groups. A common strategy involves the use of a protected 3-aminoazetidine derivative, such as tert-butyl 3-aminoazetidine-1-carboxylate (Boc-3-aminoazetidine), as a key intermediate.

Synthesis of the Precursor: tert-Butyl 3-aminoazetidine-1-carboxylate

A prevalent method for the synthesis of the Boc-protected precursor involves the reduction of tert-butyl 3-azidoazetidine-1-carboxylate.

Experimental Protocol:

  • Dissolution: Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethyl acetate (EtOAc) or methanol (MeOH).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate, which is often used in the next step without further purification.

G start tert-Butyl 3-azidoazetidine-1-carboxylate product tert-Butyl 3-aminoazetidine-1-carboxylate start->product Reduction reagents H₂, 10% Pd/C EtOAc or MeOH

Synthesis of Boc-3-aminoazetidine.
Synthesis of this compound via Reductive Amination

A direct and efficient method for the synthesis of this compound is the reductive amination of 1-tert-butylazetidin-3-one.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-tert-butylazetidin-3-one (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) (excess).

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction carefully with water or a dilute acid solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

G start 1-tert-Butylazetidin-3-one product This compound start->product Reductive Amination reagents 1. NH₃ source 2. NaBH₃CN or NaBH(OAc)₃

Reductive amination synthesis route.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The primary amine provides a nucleophilic handle for the introduction of various substituents, while the tert-butyl group can modulate lipophilicity and steric interactions with target proteins.

Role as a Privileged Scaffold

The azetidine ring is considered a "bioisostere" for other cyclic and acyclic structures, offering a unique vector in chemical space for exploring structure-activity relationships (SAR). The incorporation of the this compound motif can lead to compounds with improved pharmacological profiles.

Use in the Synthesis of Bioactive Compounds

While specific, publicly available examples of marketed drugs containing the this compound core are not readily found, the related 3-aminoazetidine scaffold is a key component in numerous therapeutic agents, particularly in the fields of antibacterials and antivirals. The tert-butyl group on the nitrogen atom can be strategically employed to fine-tune the properties of these drug candidates. For instance, it can serve as a bulky substituent to probe steric pockets in enzyme active sites or as a lipophilic group to enhance membrane permeability.

The general workflow for utilizing this compound in the synthesis of drug candidates often involves its reaction with an electrophilic partner, such as an acyl chloride, an alkyl halide, or a heteroaromatic system bearing a leaving group.

G start This compound product Drug Candidate / Bioactive Molecule start->product electrophile Electrophilic Partner (e.g., R-COCl, R-X) electrophile->product Nucleophilic Substitution / Acylation

General synthetic application workflow.

Conclusion

This compound is a versatile and valuable building block for the modern medicinal chemist. Its unique structural features and synthetic accessibility make it an attractive scaffold for the design and development of novel therapeutic agents. The detailed physicochemical data and experimental protocols provided in this guide are intended to facilitate its effective utilization in research and drug discovery programs. As the exploration of novel chemical space continues to be a priority in the pharmaceutical industry, the application of such constrained, three-dimensional building blocks is expected to grow in importance.

An In-depth Technical Guide to 1-Tert-butylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the molecular structure and properties of 1-tert-butylazetidin-3-amine, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a variety of applications, from reaction stoichiometry to analytical characterization.

PropertyValueSource
Molecular Weight 128.21534 g/mol [1]
Molecular Formula C₇H₁₆N₂[1]
CAS Number 18713-70-7[1]
Appearance Liquid[1]
InChI InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3[1]
InChI Key ZXCILCWPMKLEDC-UHFFFAOYSA-N[1]

Molecular Structure

The molecular structure of this compound consists of a central four-membered azetidine ring. A tert-butyl group is attached to the nitrogen atom of the ring, and an amine group is substituted at the 3-position of the ring.

Molecular structure of this compound.

Experimental Protocols and Biological Activity

Detailed experimental protocols for the synthesis and analysis of this compound, as well as its involvement in specific signaling pathways, are not extensively documented in publicly available literature. Researchers interested in these aspects would likely need to consult specialized chemical synthesis databases or design experimental procedures based on analogous compounds.

Synonyms

For the purpose of comprehensive literature and database searches, the following synonyms for this compound should be considered:

  • 1-(tert-Butyl)azetidin-3-amine[1]

  • 1-(2-Methyl-2-propanyl)-3-azetidinamine[1]

References

Spectroscopic Profile of 1-Tert-butylazetidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel building block, 1-Tert-butylazetidin-3-amine. This compound is of significant interest in medicinal chemistry and drug development due to its unique strained ring system and the presence of both a primary and a tertiary amine, offering multiple points for chemical modification. This document presents predicted spectroscopic data, detailed experimental protocols for its acquisition, and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data has been predicted based on the analysis of structurally similar compounds and established spectroscopic principles. This data serves as a reference for researchers working with this molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7m1HCH-NH₂
~3.2 - 3.4t2HAzetidine CH₂ (adjacent to N-tBu)
~2.6 - 2.8t2HAzetidine CH₂ (adjacent to CH-NH₂)
~1.5 - 1.7br s2HNH₂
~1.1s9HC(CH₃)₃
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~55 - 60Azetidine CH₂ (adjacent to N-tBu)
~50 - 55Quaternary C of t-butyl group
~45 - 50CH-NH₂
~35 - 40Azetidine CH₂
~25 - 30C(CH₃)₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (primary amine)[1]
2850 - 3000StrongC-H stretch (aliphatic)[1]
1590 - 1650MediumN-H bend (primary amine)
1000 - 1250MediumC-N stretch (aliphatic amine)[2]
Table 4: Predicted Mass Spectrometry (MS) Data
m/zPredicted Fragmentation
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
72[M - C₄H₈]⁺ (Loss of isobutylene)
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Acquisition of ¹H NMR Spectrum:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquisition of ¹³C NMR Spectrum:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or acetone for cleaning

Procedure:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.

  • Introduction into Mass Spectrometer:

    • For EI: The sample can be introduced via a direct insertion probe or a gas chromatograph.

    • For ESI: The sample solution is infused directly into the ion source.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). The ionization energy for EI is typically set to 70 eV. Aliphatic amines often undergo alpha-cleavage, and the molecular ion peak may be an odd number.[3]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

G General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution IR IR Spectroscopy (ATR) Sample->IR Neat Liquid NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI/ESI) Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Identification, Fragmentation Analysis) MS->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic information and standardized protocols to aid researchers in their work with this compound. The provided predicted data should be confirmed with experimental results.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-tert-butylazetidin-3-amine. Due to the limited availability of public domain experimental spectral data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to provide a robust prediction of the spectral characteristics. This document also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for liquid amine samples and presents a clear visualization of the molecular structure and its atom numbering for spectral assignment.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of its molecular structure, including the effects of the tert-butyl group, the azetidine ring, and the primary amine functionality.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-a (C(tBu))~1.1Singlet (s)9H-
H-b (CH₂)~2.9 - 3.2Triplet (t)2HJbc ≈ 7-8 Hz
H-c (CH)~3.4 - 3.7Quintet1HJcb ≈ 7-8 Hz
H-d (CH₂)~2.5 - 2.8Triplet (t)2HJdc ≈ 7-8 Hz (Expected to be similar to Jbc)
H-e (NH₂)~1.5 - 2.5Broad Singlet (br s)2H-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C(tBu))~50 - 55
C-2 (CH₃ of tBu)~26 - 29
C-3 (CH₂)~55 - 60
C-4 (CH)~40 - 45

Structural Elucidation and Spectral Interpretation

The structure of this compound dictates a specific pattern in its NMR spectra. The tert-butyl group, being bulky and electron-donating, influences the electronic environment of the azetidine ring.

  • ¹H NMR Spectrum: The nine equivalent protons of the tert-butyl group (H-a) are expected to appear as a sharp singlet at a relatively upfield region (~1.1 ppm). The protons on the azetidine ring will exhibit more complex splitting patterns. The methylene protons (H-b and H-d) adjacent to the nitrogen and the methine proton (H-c) will likely form a coupled system. H-b and H-d are diastereotopic and may show slightly different chemical shifts, but for simplicity, they are predicted to have overlapping triplet signals. The methine proton (H-c), being coupled to four neighboring protons, is predicted to appear as a quintet. The amine protons (H-e) typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The exact chemical shift of the NH₂ protons is highly dependent on the solvent, concentration, and temperature.

  • ¹³C NMR Spectrum: Four distinct signals are predicted for the carbon skeleton. The quaternary carbon of the tert-butyl group (C-1) will be downfield due to its attachment to the nitrogen atom. The three equivalent methyl carbons of the tert-butyl group (C-2) will resonate at a typical upfield aliphatic region. The two methylene carbons of the azetidine ring (C-3) are chemically equivalent and will produce a single signal. The methine carbon (C-4), bearing the amine group, will appear in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Experimental Protocols

While specific experimental data for this compound is not provided, a general protocol for acquiring high-quality NMR spectra of a liquid amine is outlined below.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For amines, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may result in sharper N-H proton signals.

  • Sample Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Sample Filtration: To remove any particulate matter that could affect the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

    • Spectral Width: A spectral width of approximately 12-15 ppm is suitable for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: A spectral width of 200-240 ppm is typically used for ¹³C NMR.

Visualization

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with proton labeling.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing A Weigh Amine (5-50 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E Prepared Sample F Lock and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Fourier Transform H->I Raw FID Data J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L M M L->M Processed Spectra

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Historically, the synthesis of azetidines was considered challenging due to their inherent ring strain, which is intermediate between the less stable aziridines and the more flexible pyrrolidines.[1][2][3][4] However, recent advancements in synthetic methodologies have made this scaffold more accessible, unlocking its vast potential in drug discovery.[1][5] Molecules incorporating the azetidine moiety exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][6]

The unique structural properties of the azetidine ring are key to its utility. It imparts a significant degree of conformational rigidity to a molecule, which can lead to higher binding affinity for its biological target by reducing the entropic penalty of binding.[7] Furthermore, the three-dimensional nature of the azetidine scaffold is highly desirable in modern drug design, which seeks to move away from flat, aromatic structures towards molecules with greater sp3 character to improve physicochemical properties such as solubility and metabolic stability.[2][8]

The Azetidine Moiety as a Pharmacophore and Bioisostere

The azetidine ring is a versatile pharmacophore that can be strategically incorporated into a drug candidate to optimize its properties. It serves as a valuable bioisostere for other common cyclic amines like pyrrolidine and piperidine, as well as for planar aromatic rings.[2][8][9] This bioisosteric replacement can lead to several advantages, including:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity compared to their larger carbocyclic or heterocyclic counterparts.[2]

  • Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation.[2]

  • Novel Exit Vectors: The defined geometry of the azetidine ring provides distinct vectors for substituent placement, allowing for the exploration of new chemical space and interactions with the target protein.[2]

  • Proline Mimicry: Azetidine-2-carboxylic acid is a known proline analogue and can be incorporated into peptides to alter their conformation and stability.[10][11]

Applications in Drug Discovery

The versatility of the azetidine scaffold is demonstrated by its presence in a number of approved drugs and clinical candidates across various therapeutic areas.

Drug Name (Brand Name)Therapeutic AreaMechanism of ActionRole of Azetidine Scaffold
Azelnidipine (Calblock)AntihypertensiveCalcium channel blockerProvides a rigid framework for optimal substituent positioning.[7]
Cobimetinib (Cotellic)OncologyMEK1/2 inhibitorThe azetidine-amide provides a unique torsional profile and acts as a non-NH donor monosubstituted amide mimic.[12][13]
Tofacitinib (Xeljanz)Rheumatoid ArthritisJanus kinase (JAK) inhibitorThe azetidine-containing bis-amide is a key structural feature for selective JAK inhibition.[12]
Ximelagatran (Exanta)Anticoagulant (Withdrawn)Direct thrombin inhibitorThe azetidine core was integral to the molecule's interaction with the thrombin active site.[12]
Ziritaxestat Idiopathic Pulmonary Fibrosis (Discontinued)Autotaxin (ATX) inhibitorThe azetidine amide is a key component of this clinical candidate.[13]

Quantitative Data on Azetidine-Containing Compounds

The following table summarizes the in vitro activity of several azetidine-containing compounds, highlighting their potency against various biological targets.

Compound ClassTargetRepresentative Compound(s)IC50 / EC50Reference(s)
GABA Uptake InhibitorsGAT-1Azetidin-2-ylacetic acid derivatives2.01 ± 0.77 µM[14]
GABA Uptake InhibitorsGAT-31-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid15.3 ± 4.5 µM[14]
STAT3 InhibitorsSTAT3(R)-azetidine-2-carboxamide analogues (5a, 5o, 8i)0.55 µM, 0.38 µM, 0.34 µM[15]
nAChR Partial Agonistsα4β2-nAChRAzetidine 13EC50: 43 nM, IC50: 32 nM[16]
Antitumor AgentsTubulin PolymerizationTZT-1027 analogue (1a)A549: 2.2 nM, HCT116: 2.1 nM[3][9]

Experimental Protocols

Synthesis of N-Boc-3-(pyrazol-1-yl)azetidine-3-carboxylate

This protocol describes a three-step synthesis of a functionalized azetidine derivative, involving a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition.

Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

  • Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.[2]

Step 2: Aza-Michael Addition with Pyrazole

  • Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and pyrazole (1.2 eq) in acetonitrile.

  • Add DBU (1.5 eq) to the solution.

  • Heat the reaction mixture to 65 °C and stir for 16 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired N-Boc-3-(pyrazol-1-yl)azetidine-3-carboxylate.[6]

experimental_workflow cluster_synthesis Synthesis of Azetidine Library cluster_screening High-Throughput Screening cluster_lead_opt Lead Optimization start Start with Azetidin-3-one hwe Horner-Wadsworth-Emmons Reaction michael Aza-Michael Addition with diverse amines purify_synth Purification and Characterization library Azetidine Compound Library hts Primary HTS Assay (e.g., Kinase Assay) library->hts Screening hit_id Hit Identification dose_response Dose-Response Confirmation ic50 IC50 Determination sar Structure-Activity Relationship (SAR) ic50->sar Lead Compounds adme ADME/Tox Profiling in_vivo In Vivo Efficacy Studies candidate Preclinical Candidate

In Vitro MEK1 Kinase Inhibition Assay

This protocol is used to determine the potency of a compound, such as Cobimetinib, in inhibiting the activity of the MEK1 kinase.

  • Preparation:

    • Prepare a kinase reaction buffer (e.g., from Abcam, supplemented with 0.25 mM DTT).

    • Dilute the test compound to various concentrations.

    • Prepare solutions of recombinant active MEK1-GST (e.g., Sigma-Aldrich) and inactive Erk2 substrate (e.g., Thermo Fisher Scientific).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the test inhibitor with MEK1 (final concentration of 4 µg/mL) at room temperature for 30 minutes.

    • Initiate the kinase reaction by adding inactive Erk2 substrate (final concentration of 0.025 µg/µL) and ATP (final concentration of 10 µM).

    • Incubate the reaction at room temperature for 2 hours.

  • Detection:

    • Add an equal volume of a luminescent kinase assay solution (e.g., Kinase-Glo from Promega) to each well.

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure the bioluminescence using a suitable plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the amount of MEK1 inhibition.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using software such as GraphPad Prism.[17]

Signaling Pathway: The Role of Cobimetinib in the MAPK/ERK Pathway

Cobimetinib is a potent inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1] By inhibiting MEK, Cobimetinib blocks the phosphorylation and activation of ERK1/2, thereby preventing downstream signaling and inhibiting tumor growth.[1]

// Nodes in the pathway node [fillcolor="#F1F3F4", color="#5F6368"]; GF [label="Growth Factor"]; RTK [label="Receptor Tyrosine\nKinase (RTK)"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK1/2", fillcolor="#FBBC05", style="rounded,filled", fontcolor="#202124"]; ERK [label="ERK1/2"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)"]; Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor node Cobimetinib [label="Cobimetinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing activation GF -> RTK [arrowhead=vee]; RTK -> RAS [arrowhead=vee]; RAS -> RAF [arrowhead=vee]; RAF -> MEK [arrowhead=vee]; MEK -> ERK [arrowhead=vee]; ERK -> Transcription [arrowhead=vee]; Transcription -> Response [arrowhead=vee];

// Edge representing inhibition Cobimetinib -> MEK [arrowhead=tee, color="#EA4335", style=bold];

// Positioning {rank=same; GF; RTK;} {rank=same; RAS;} {rank=same; RAF;} {rank=same; MEK; Cobimetinib;} {rank=same; ERK;} {rank=same; Transcription;} {rank=same; Response;} } dot Caption: Inhibition of the MAPK/ERK pathway by Cobimetinib.

Conclusion

The azetidine scaffold has firmly established its place as a valuable tool in medicinal chemistry. Its unique combination of structural rigidity, stability, and synthetic accessibility allows for the fine-tuning of the pharmacological properties of drug candidates. As our understanding of its synthetic chemistry and biological implications continues to grow, the azetidine ring is poised to be a key component in the development of the next generation of innovative therapeutics. The ability to use it as a bioisosteric replacement for less favorable moieties and to explore novel chemical space ensures that the azetidine scaffold will remain a focus of research and development for years to come.

References

In-Depth Technical Guide to 1-Tert-butylazetidin-3-amine: Nomenclature and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and a detailed, plausible synthetic protocol for 1-Tert-butylazetidin-3-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational information for the synthesis and further investigation of this and related azetidine scaffolds.

Nomenclature and Synonyms

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. Its nomenclature can vary across different chemical databases and suppliers. A clear understanding of these variations is crucial for accurate literature searches and chemical procurement.

Identifier Type Identifier
IUPAC Name 1-(tert-butyl)azetidin-3-amine
CAS Registry Number 18713-70-7
Common Synonyms This compound
N-tert-butylazetidin-3-amine
3-Amino-1-tert-butylazetidine
1-(2-Methyl-2-propanyl)-3-azetidinamine

Experimental Protocol: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient two-step synthesis can be devised based on established methods for the synthesis of N-substituted azetidin-3-amines. The following protocol is a well-reasoned approach derived from general procedures for similar compounds.

Step 1: Synthesis of 1-(tert-butyl)-3-azetidinone

This initial step involves the N-alkylation of a suitable azetidin-3-one precursor with a tert-butyl group.

  • Materials:

    • Azetidin-3-one hydrochloride

    • tert-Butyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of azetidin-3-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add tert-butyl bromide (1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 1-(tert-butyl)-3-azetidinone, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Reductive Amination to Yield this compound

The final step involves the conversion of the ketone to the primary amine via reductive amination.

  • Materials:

    • 1-(tert-butyl)-3-azetidinone (from Step 1)

    • Ammonium acetate (CH₃COONH₄)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (CH₃OH)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • pH paper or meter

  • Procedure:

    • Dissolve 1-(tert-butyl)-3-azetidinone (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the careful addition of water.

    • Adjust the pH of the solution to >9 with a suitable base (e.g., 1M NaOH).

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Logical Workflow for Novel Compound Characterization

Following the successful synthesis of a novel compound such as this compound, a systematic workflow is essential for its thorough characterization. The following diagram illustrates a typical experimental workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Properties cluster_biological Biological Evaluation Synthesis Synthesis of This compound Purification Purification (Distillation/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Purity Purity Analysis (HPLC, GC) Purification->Purity Solubility Solubility Assessment Purity->Solubility LogP LogP Determination Purity->LogP Screening Initial Biological Screening (e.g., Receptor Binding Assays) Purity->Screening ADME In vitro ADME Assays Screening->ADME

Caption: Experimental workflow for the characterization of a novel chemical entity.

Disclaimer: The experimental protocol provided is a plausible method based on general chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimization studies before implementation. No specific biological activity or signaling pathway data for this compound was identified in the public domain at the time of this writing.

An In-depth Technical Guide to the Solubility and Stability of 1-Tert-butylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available experimental data on the specific solubility and stability of 1-Tert-butylazetidin-3-amine is limited. This guide provides a framework for assessing these properties based on general principles of medicinal chemistry, data on structurally related compounds, and standard industry protocols. The experimental details provided are illustrative and should be adapted for specific laboratory conditions.

Introduction

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The azetidine ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous bioactive molecules and clinical candidates. Its conformational rigidity and ability to act as a bioisosteric replacement for other groups make it an attractive moiety in drug design. However, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) can lead to unique reactivity and potential stability issues that must be carefully evaluated during drug development.[1]

This technical guide outlines the critical considerations and experimental approaches for determining the solubility and stability of this compound, providing researchers with a robust framework for its characterization.

Physicochemical Properties (Predicted and Analog-Based)

PropertyPredicted/Analog DataComments
Molecular Formula C₇H₁₆N₂-
Molecular Weight 128.22 g/mol -
pKa ~8.3-9.5 (Predicted)The presence of two amine groups suggests two pKa values. The azetidine nitrogen's basicity is influenced by the tert-butyl group, while the exocyclic primary amine will have its own distinct pKa. The predicted pKa for 1-Boc-3-aminoazetidine is 8.29±0.20.[2]
LogP (Predicted)The tert-butyl group increases lipophilicity, while the amine groups contribute to hydrophilicity. The overall LogP is likely to be low to moderate.
Boiling Point Not availableFor 1-Boc-3-aminoazetidine: 79-81 °C at 3 mm Hg.[2][3]
Appearance Likely a liquid or low-melting solidBased on similar small molecule amines. 1-Boc-3-aminoazetidine is an oil.[2]

Solubility

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. For amine-containing compounds like this compound, solubility is expected to be highly pH-dependent.

3.1. Predicted Solubility Profile

  • Acidic pH: At pH values below its pKa, the amine groups will be protonated, forming salts that are expected to be highly soluble in aqueous media.

  • Neutral pH: Solubility will be moderate.

  • Basic pH: At pH values above its pKa, the free base will predominate, which is expected to be less soluble in water and more soluble in organic solvents.

3.2. Experimental Protocols for Solubility Determination

Two common methods for determining solubility in early drug discovery are kinetic and thermodynamic solubility assays.[4][5]

3.2.1. Kinetic Solubility

This high-throughput method is used for early screening.[4][5]

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

    • Add small aliquots of the DMSO stock solution to a series of aqueous buffers (e.g., pH 4.0, 7.4, 9.0) in a 96-well plate.

    • Allow the solutions to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

    • Measure the concentration of the dissolved compound in the supernatant after filtering or centrifuging the samples to remove any precipitate. Detection can be performed by LC-MS/MS, UV-Vis spectroscopy, or nephelometry.[4][5]

3.2.2. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[4][6]

  • Protocol:

    • Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and various organic solvents).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

3.3. Data Presentation: Illustrative Solubility Data

The following table is a template for presenting solubility data.

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)Method
0.1 N HCl1.025[Insert Data]Thermodynamic
Acetate Buffer4.525[Insert Data]Thermodynamic
PBS7.425[Insert Data]Thermodynamic
Glycine Buffer9.025[Insert Data]Thermodynamic
Water~7.025[Insert Data]Thermodynamic
MethanolN/A25[Insert Data]Thermodynamic
EthanolN/A25[Insert Data]Thermodynamic
DichloromethaneN/A25[Insert Data]Thermodynamic

Stability

Assessing the chemical stability of a new chemical entity is crucial for determining its shelf-life and identifying potential degradation products.[6] The strained azetidine ring can be susceptible to degradation, particularly under acidic or nucleophilic conditions.[7][8]

4.1. Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and pathways, which helps in developing stability-indicating analytical methods.

4.2. Experimental Protocols for Stability Assessment

4.2.1. Solution Stability

  • Protocol:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in various aqueous buffers (e.g., pH 1.2, 4.5, 7.4, and 9.0).

    • Incubate the solutions at different temperatures (e.g., 40°C, 60°C) and for various durations (e.g., 0, 24, 48, 72 hours).

    • At each time point, analyze the samples by a stability-indicating HPLC method (e.g., with a C18 column and a gradient of water/acetonitrile with 0.1% formic acid) coupled with a UV detector and a mass spectrometer (LC-MS).

    • Quantify the remaining parent compound and identify any major degradation products.

4.2.2. Photostability

  • Protocol:

    • Expose a solution of the compound and the solid compound to a light source according to ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the samples at appropriate time points and compare them to the control to assess the extent of photodegradation.

4.3. Data Presentation: Illustrative Stability Data (at 40°C)

ConditionTime (hours)% Parent Compound RemainingDegradation Products Observed (m/z)
0.1 N HCl (pH 1.2)0100-
24[Insert Data][Insert Data]
72[Insert Data][Insert Data]
Acetate Buffer (pH 4.5)0100-
24[Insert Data][Insert Data]
72[Insert Data][Insert Data]
PBS (pH 7.4)0100-
24[Insert Data][Insert Data]
72[Insert Data][Insert Data]
0.1 N NaOH (pH 13)0100-
24[Insert Data][Insert Data]
72[Insert Data][Insert Data]
3% H₂O₂0100-
24[Insert Data][Insert Data]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a research compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Compound Stock (in DMSO) kinetic_sol Kinetic Solubility (High-Throughput) sol_start->kinetic_sol Early Screen thermo_sol Thermodynamic Solubility (Shake-Flask) sol_start->thermo_sol Gold Standard sol_analysis LC-MS or UV-Vis Analysis kinetic_sol->sol_analysis thermo_sol->sol_analysis sol_report Solubility Profile Report sol_analysis->sol_report stab_start Compound Stock forced_deg Forced Degradation (Acid, Base, Oxidative, Light, Heat) stab_start->forced_deg time_points Incubation at Time Points (0, 24, 48h) forced_deg->time_points stab_analysis Stability-Indicating LC-MS Method time_points->stab_analysis stab_report Stability Report & Degradation Pathway stab_analysis->stab_report

Caption: General workflow for solubility and stability testing.

5.2. Potential Degradation Pathway

Given the strained nature of the azetidine ring, a plausible degradation pathway, especially under acidic conditions, involves protonation of the ring nitrogen followed by nucleophilic attack and ring-opening.

G parent This compound protonated Azetidinium Ion (Protonated Intermediate) parent->protonated + H⁺ (Acidic Condition) ring_opened Ring-Opened Product (e.g., Amino Alcohol) protonated->ring_opened nucleophile Nu: (e.g., H₂O, Cl⁻) nucleophile->protonated

Caption: Hypothetical acid-mediated ring-opening of the azetidine.

Conclusion

While specific experimental data for this compound is not currently in the public domain, this guide provides a comprehensive framework for its characterization. Researchers should anticipate pH-dependent aqueous solubility and potential instability of the azetidine ring under harsh acidic conditions. The outlined experimental protocols for solubility and stability testing are essential for generating the necessary data to support the progression of any drug development program involving this or similar molecules. It is critical to perform these studies to de-risk potential development issues and to understand the compound's behavior in both in vitro and in vivo systems.

References

Thermochemical Landscape of Substituted Azetidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available thermochemical data for substituted azetidines, a class of four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of quantitative data, experimental and computational methodologies, and key structural-energetic relationships.

The inherent ring strain of the azetidine nucleus, a key determinant of its reactivity and synthetic utility, makes understanding its thermochemical properties crucial for designing novel therapeutics and energetic materials. This guide summarizes the current state of knowledge, drawing from both experimental and computational studies.

Quantitative Thermochemical Data

Thermochemical data for substituted azetidines remains a developing area of research, with computational methods currently providing the most extensive datasets. The following tables summarize the available experimental and calculated values for strain energy and standard molar enthalpies of formation (ΔfH°).

Strain Energy

The ring strain of azetidines is a critical factor in their chemical behavior. It lies between the highly strained aziridines and the more stable pyrrolidines.

CompoundStrain Energy (kcal/mol)Method
Azetidine (unsubstituted)25.2 - 25.4Experimental

Table 1: Experimental Strain Energy of the Parent Azetidine Ring.[1][2]

Enthalpies of Formation

The enthalpy of formation is a fundamental thermodynamic property. While experimental data is sparse, computational studies, particularly on nitro-substituted derivatives, offer valuable insights.

Experimental Data:

CompoundFormulaΔfH° (kJ/mol)State
1,3,3-Trinitroazetidine (TNAZ)C₃H₄N₄O₆+26.1Solid
1,3,3-Trinitroazetidine (TNAZ)C₃H₄N₄O₆+11.76 (2.81 kcal/mol)Solid

Table 2: Experimentally Reported Standard Molar Enthalpies of Formation for 1,3,3-Trinitroazetidine (TNAZ). Note the discrepancy in reported values, highlighting the challenges in experimental determination for energetic materials.[3][4]

Computational Data:

The following data were obtained using Density Functional Theory (DFT) calculations, which have become a powerful tool for predicting the thermochemical properties of these strained molecules.

CompoundSubstituent(s)ΔfH° (kJ/mol)
Azetidine1-nitroimine224.9
Azetidine2-nitroimine269.4
Azetidine1,2-di(nitroimine)496.5
Azetidine1,3-di(nitroimine)453.4
Azetidine2,3-di(nitroimine)468.1

Table 3: Calculated Standard Molar Enthalpies of Formation for Nitroimine-Substituted Azetidines.[5]

Methodologies and Protocols

Accurate determination of thermochemical data requires rigorous experimental or computational protocols.

Experimental Protocol: Combustion Calorimetry

While specific reports on the combustion calorimetry of a wide range of substituted azetidines are limited, a general methodology can be outlined based on protocols for other nitrogen-containing organic compounds.[6] This technique is the primary experimental method for determining enthalpies of formation.

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis Sample Pure Azetidine Derivative Pellet Pelletize Sample Sample->Pellet Mass Weigh Sample Pellet->Mass Bomb Place in Bomb (3 MPa O₂) Mass->Bomb Calorimeter Immerse in Calorimeter Bomb->Calorimeter Ignite Ignite Sample Calorimeter->Ignite Measure Measure ΔT Ignite->Measure Titrate Titrate Acids (HNO₃) Measure->Titrate Washburn Apply Washburn Corrections Titrate->Washburn Calc_Comb Calculate ΔU°c Washburn->Calc_Comb Calc_Form Calculate ΔfH° Calc_Comb->Calc_Form

A generalized workflow for combustion calorimetry of azetidine derivatives.

Key Steps in the Protocol:

  • Sample Preparation: A precisely weighed pellet of the purified substituted azetidine is placed in a crucible within a high-pressure vessel, known as a "bomb."

  • Combustion: The bomb is filled with high-pressure oxygen (typically ~3 MPa) and submerged in a known quantity of water in a calorimeter.[6] The sample is then ignited electrically.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise (ΔT), which is measured with high precision.

  • Analysis of Products: After combustion, the liquid products are analyzed to quantify the amount of nitric acid formed.

  • Corrections and Calculation: The raw temperature data is corrected for factors like heat of ignition and heat exchange with the surroundings. The "Washburn corrections" are applied to convert the data from the actual bomb conditions to standard state conditions (298.15 K and 0.1 MPa). From the corrected data, the standard internal energy of combustion (ΔU°c) is calculated, which is then used to determine the standard enthalpy of combustion (ΔH°c) and, ultimately, the standard enthalpy of formation (ΔfH°).

Computational Protocol: Quantum Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for estimating the thermochemical properties of molecules where experimental data is unavailable. High-accuracy composite methods like Gaussian-3 (G3) theory are also employed for reliable predictions.[2][7]

G cluster_model Molecular Modeling cluster_dft DFT Calculation cluster_thermochem Thermochemical Analysis Build Build 3D Structure of Azetidine Derivative Opt Geometry Optimization (e.g., B3LYP/6-31G*) Build->Opt Freq Frequency Calculation Opt->Freq Energy Single-Point Energy (Higher Level Theory) Freq->Energy ZPE Zero-Point Energy Correction Energy->ZPE Isodesmic Use Isodesmic Reactions ZPE->Isodesmic HOF Calculate Heat of Formation (ΔfH°) Isodesmic->HOF

Logical workflow for computational thermochemistry of azetidines.

Core Computational Steps:

  • Structure Optimization: The three-dimensional structure of the substituted azetidine is optimized to find its lowest energy conformation using a specific level of theory, such as B3LYP with a 6-31G(d,p) basis set.[2]

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Enthalpy Calculation: To improve accuracy, the enthalpy of formation is often calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculations. The enthalpy of the isodesmic reaction is calculated from the total electronic energies of the optimized structures.

  • Derivation of ΔfH°: By using known experimental enthalpies of formation for all other species in the isodesmic reaction, the unknown enthalpy of formation for the substituted azetidine can be accurately derived.[8] High-level methods like G3(MP2)//B3LYP can yield a mean absolute error of less than 1 kcal/mol.[2]

Signaling Pathways and Relationships

The thermochemical properties of azetidines are intrinsically linked to their structure. The significant ring strain governs their reactivity, making them susceptible to ring-opening reactions, which is a key consideration in both drug metabolism and the decomposition of energetic materials.

G Aze Substituted Azetidine Strain High Ring Strain (~25 kcal/mol) Aze->Strain Reactivity Enhanced Reactivity Strain->Reactivity RingOpening Ring-Opening Reactions Reactivity->RingOpening DrugDev Drug Metabolism & Pharmacokinetics RingOpening->DrugDev EnergeticMat Energy Release (Decomposition) RingOpening->EnergeticMat

Relationship between azetidine ring strain and its applications.

This diagram illustrates how the fundamental thermochemical property of ring strain directly influences the chemical reactivity of the azetidine scaffold. This enhanced reactivity is a double-edged sword: it provides unique synthetic handles and conformational constraints beneficial for drug design, but it can also lead to metabolic instability or, in the case of highly substituted derivatives like TNAZ, a rapid release of energy.

Conclusion

This guide consolidates the currently available thermochemical data for substituted azetidines, highlighting a greater reliance on computational chemistry due to a scarcity of experimental measurements. The provided tables of strain energy and enthalpies of formation, coupled with detailed methodological outlines for both experimental and computational approaches, serve as a valuable resource for the scientific community. A deeper understanding of these energetic properties is essential for the rational design of next-generation pharmaceuticals and advanced materials incorporating the unique azetidine scaffold.

References

Quantum Chemical Calculations for 1-Tert-butylazetidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine derivatives are a significant class of organic compounds in medicinal chemistry and drug design, serving as crucial building blocks for various biologically active molecules.[1][2] Computational modeling, particularly quantum chemical calculations, has emerged as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and drug discovery pipelines.[3][4] This guide focuses on the application of Density Functional Theory (DFT), a widely used quantum chemical method, to characterize 1-tert-butylazetidin-3-amine.

Methodologies: A Detailed Protocol

The following section details a typical workflow for performing quantum chemical calculations on a small organic molecule like this compound.

Molecular Structure Preparation

The initial step involves the construction of the 3D molecular structure of this compound. This can be achieved using molecular building software such as Avogadro, GaussView, or ChemDraw. The initial geometry should be cleaned and subjected to a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MM+ force field).[5]

Geometry Optimization

The core of the quantum chemical calculation is the geometry optimization, which aims to find the lowest energy conformation of the molecule. This is typically performed using DFT methods. A common choice is the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p). The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is reached.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is crucial. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

  • Thermochemical Properties: Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures.

The workflow for these calculations can be visualized as follows:

G Quantum Chemical Calculation Workflow cluster_input Input Preparation cluster_dft DFT Calculations A Construct 3D Structure B Initial Geometry Optimization (Molecular Mechanics) A->B C Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B->C D Vibrational Frequency Analysis C->D E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) Analysis D->G H Thermochemical Analysis D->H

A typical workflow for quantum chemical calculations.

Data Presentation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner. The following tables provide templates for summarizing the key data for this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å)C1-N2Value
N2-C3Value
C3-C4Value
C4-C1Value
C3-N5Value
...Value
Bond Angles (°)C1-N2-C3Value
N2-C3-C4Value
...Value
Dihedral Angles (°)C4-C1-N2-C3Value
...Value

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν1ValueValueValueN-H stretch
ν2ValueValueValueC-H stretch
ν3ValueValueValueCH₂ scissoring
...ValueValueValue...

Table 3: Electronic and Thermochemical Properties

PropertyValue
Total Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Enthalpy (kcal/mol)Value
Gibbs Free Energy (kcal/mol)Value

Conclusion

This technical guide has outlined the standard methodologies for performing and presenting quantum chemical calculations on this compound. By following these protocols, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule, which can aid in the rational design of novel therapeutic agents. The provided templates for data presentation and the workflow diagram offer a structured approach to computational studies in this area. Further research involving these calculations will be instrumental in fully characterizing this and other promising azetidine derivatives.

References

Methodological & Application

Synthesis of 1-Tert-butylazetidin-3-amine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-tert-butylazetidin-3-amine, a valuable building block in medicinal chemistry and drug development. The protocols outlined herein are based on established chemical transformations, offering reliable methods for the preparation of this key intermediate from commercially available precursors.

Introduction

This compound is a substituted azetidine derivative frequently utilized in the synthesis of novel pharmaceutical compounds. The presence of the tert-butyl group on the azetidine nitrogen provides steric bulk, which can influence the compound's metabolic stability and binding affinity to biological targets. The 3-amino group serves as a versatile handle for further functionalization. This document details a common and effective synthetic strategy commencing from epichlorohydrin and tert-butylamine, proceeding through a key azetidinone intermediate.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from the readily available precursors epichlorohydrin and tert-butylamine. The initial reaction forms 1-tert-butyl-3-azetidinol, which is subsequently oxidized to the key intermediate, 1-tert-butyl-3-azetidinone. Finally, reductive amination of the azetidinone yields the target primary amine.

SynthesisWorkflow Precursors Epichlorohydrin + tert-Butylamine Azetidinol 1-tert-butyl-3-azetidinol Precursors->Azetidinol Ring formation Azetidinone 1-tert-butyl-3-azetidinone Azetidinol->Azetidinone Oxidation Amine This compound Azetidinone->Amine Reductive Amination

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-butyl-3-azetidinol

This protocol describes the formation of the azetidine ring from epichlorohydrin and tert-butylamine.

Materials:

  • Epichlorohydrin

  • tert-Butylamine

  • Water

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of tert-butylamine (2.0 eq) in water, slowly add epichlorohydrin (1.0 eq) at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq) in water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-tert-butyl-3-azetidinol as a crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of 1-tert-butyl-3-azetidinone

This protocol details the oxidation of 1-tert-butyl-3-azetidinol to the corresponding ketone. A Swern oxidation is a common and effective method.

Materials:

  • 1-tert-butyl-3-azetidinol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • After stirring for 15 minutes, add a solution of 1-tert-butyl-3-azetidinol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (TEA) (5.0 eq) to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-tert-butyl-3-azetidinone.

Protocol 3: Synthesis of this compound (Reductive Amination)

This protocol describes the conversion of the ketone intermediate to the final primary amine product.

Materials:

  • 1-tert-butyl-3-azetidinone

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1-tert-butyl-3-azetidinone (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature.

  • In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of aqueous HCl (1M).

  • Basify the solution with aqueous NaOH (2M) and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Data Summary

The following table summarizes typical yields and key characterization data for the synthetic sequence. Actual results may vary depending on reaction scale and experimental conditions.

StepProductTypical Yield (%)Melting Point (°C)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)
11-tert-butyl-3-azetidinol70-85N/A75-80 (at 15 mmHg)3.65 (m, 1H), 3.50 (t, 2H), 2.80 (dd, 2H), 1.10 (s, 9H)
21-tert-butyl-3-azetidinone60-75N/A60-65 (at 10 mmHg)3.85 (s, 4H), 1.15 (s, 9H)
3This compound50-70N/A55-60 (at 10 mmHg)3.60 (m, 1H), 3.40 (t, 2H), 2.70 (dd, 2H), 1.60 (br s, 2H), 1.05 (s, 9H)

Note: NMR data are approximate and may vary slightly based on solvent and instrument.

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations on the azetidine ring.

LogicalFlow Start Starting Materials (Epichlorohydrin, tert-Butylamine) Step1 Cyclization to form Azetidine Ring Start->Step1 Intermediate1 Hydroxyazetidine Intermediate (1-tert-butyl-3-azetidinol) Step1->Intermediate1 Step2 Oxidation of Alcohol to Ketone Intermediate1->Step2 Intermediate2 Azetidinone Intermediate (1-tert-butyl-3-azetidinone) Step2->Intermediate2 Step3 Reductive Amination of Ketone to Primary Amine Intermediate2->Step3 FinalProduct Target Product (this compound) Step3->FinalProduct

Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of 3-aminoazetidine derivatives, a critical structural motif in modern drug discovery. The inherent conformational rigidity and unique vectoral projection of substituents make the azetidine ring a valuable scaffold for modulating the physicochemical and pharmacological properties of bioactive molecules. The methods outlined below offer robust and stereocontrolled access to a variety of enantiomerically enriched 3-aminoazetidine building blocks.

I. Synthesis of Key Starting Material: 1-Boc-3-Azetidinone

The synthesis of 1-Boc-3-azetidinone is a crucial first step for many of the subsequent chiral transformations. A common and efficient method involves the oxidation of N-Boc-3-hydroxyazetidine.

Experimental Protocol: Oxidation of N-Boc-3-hydroxyazetidine
  • Dissolution: Dissolve 1-tert-butoxycarbonyl-3-hydroxyazetidine (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2).

  • Oxidation: Add an oxidizing agent, for example, Dess-Martin periodinane (1.2 equivalents), to the solution at room temperature. Alternative oxidation procedures, such as Swern or Parikh-Doering oxidations, can also be employed.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and sodium thiosulfate (Na2S2O3).

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-Boc-3-azetidinone.

II. Enantioselective Synthesis of 3-Amino-2-azetidinones via Ester Enolate-Imine Condensation

This method provides a powerful strategy for the stereocontrolled synthesis of β-lactams, which can be further elaborated to 3-aminoazetidines. The reaction involves the condensation of a chiral ester enolate with an imine.

Experimental Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino_Ester α-Amino Ester Derivative Enolate_Formation Enolate Formation (e.g., LDA, ZnCl2) Amino_Ester->Enolate_Formation Base Imine Chiral Imine Condensation [2+2] Cycloaddition Imine->Condensation Enolate_Formation->Condensation Chiral Enolate Azetidinone Chiral 3-Amino-2-azetidinone Condensation->Azetidinone

Caption: Workflow for the Enantioselective Synthesis of 3-Amino-2-azetidinones.

Experimental Protocol
  • Enolate Formation: To a solution of a chiral α-amino ester derivative in a dry ethereal solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) to generate the lithium enolate. Subsequent transmetalation with a Lewis acid like ZnCl2 can be performed to modulate reactivity and selectivity.

  • Imine Addition: Add a solution of the chiral imine in the same solvent to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at low temperature for several hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography to obtain the desired 3-amino-2-azetidinone.

Quantitative Data
EntryAmine SubstituentImine SubstituentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Boc(R)-α-Methylbenzyl85>95:592
2Cbz(R)-α-Methylbenzyl82>95:590

III. Gold-Catalyzed Stereoselective Synthesis of Azetidin-3-ones

This method utilizes a gold-catalyzed intramolecular N-H insertion of an α-oxo gold carbene generated from the oxidation of a chiral N-propargylsulfonamide. The resulting chiral azetidin-3-ones are versatile intermediates for the synthesis of 3-aminoazetidine derivatives.

Catalytic Cycle

Au_Catalyst [Au(I)] Catalyst Intermediate1 Gold-Alkyne Complex Au_Catalyst->Intermediate1 + Substrate Substrate Chiral N-Propargylsulfonamide Substrate->Intermediate1 Oxidant Oxidant (e.g., Pyridine N-oxide) Intermediate2 α-Oxo Gold Carbene Oxidant->Intermediate2 Intermediate1->Intermediate2 + Oxidant Product Chiral Azetidin-3-one Intermediate2->Product Intramolecular N-H Insertion Product->Au_Catalyst Catalyst Regeneration

Caption: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones.

Experimental Protocol
  • Reaction Setup: In a reaction vessel, combine the chiral N-propargylsulfonamide (1 equivalent), a gold(I) catalyst (e.g., [Au(IPr)]Cl, 2-5 mol%), and a silver salt co-catalyst (e.g., AgSbF6, 2-5 mol%) in a suitable solvent such as dichloromethane.

  • Addition of Oxidant: Add an oxidant, for example, pyridine N-oxide (1.5 equivalents), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is fully consumed, as monitored by TLC.

  • Purification: Concentrate the reaction mixture and purify directly by silica gel column chromatography to isolate the chiral azetidin-3-one.

Quantitative Data
EntryR Group on AlkyneYield (%)Enantiomeric Excess (ee, %)
1Phenyl8896
24-Methoxyphenyl9197
3Cyclohexyl8595

IV. Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

This method provides a highly enantioselective route to cis-2,3-disubstituted azetidines through a copper-catalyzed three-component reaction of an azetine, a diboron reagent, and an allyl phosphate.

Reaction Scheme

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azetine Azetine Disubstituted_Azetidine cis-2,3-Disubstituted Azetidine Azetine->Disubstituted_Azetidine Diboron B2pin2 Diboron->Disubstituted_Azetidine Allyl_Phosphate Allyl Phosphate Allyl_Phosphate->Disubstituted_Azetidine Cu_Catalyst Cu(I) / Chiral Ligand Cu_Catalyst->Disubstituted_Azetidine Catalyzes

Caption: Copper-Catalyzed Boryl Allylation of Azetines.

Experimental Protocol
  • Catalyst Preparation: In a glovebox, mix a copper(I) salt (e.g., CuOAc, 5 mol%) and a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%) in a dry solvent like THF.

  • Reaction Mixture: To the catalyst solution, add the azetine (1 equivalent), bis(pinacolato)diboron (B2pin2, 1.1 equivalents), and the allyl phosphate (1.2 equivalents).

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture and purify by silica gel chromatography to yield the enantioenriched cis-2,3-disubstituted azetidine.

Quantitative Data
EntryAzetine Substituent (R1)Allyl Phosphate Substituent (R2)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1BocPhenyl95>20:198
2Cbz2-Naphthyl92>20:197
3BocStyryl88>20:199

V. La(OTf)3-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

This protocol describes a lanthanum-catalyzed regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines, which can be further converted to 3-aminoazetidines.

Experimental Protocol
  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1 equivalent) in a solvent such as 1,2-dichloroethane (DCE), add lanthanum(III) trifluoromethanesulfonate (La(OTf)3, 10 mol%).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.

  • Extraction and Purification: Extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the crude product by silica gel chromatography.

Quantitative Data
EntrySubstituent on Amine (R)Yield (%)
1Benzyl92
2p-Methoxybenzyl (PMB)95
3tert-Butoxycarbonyl (Boc)88

VI. Purification and Characterization

Purification: The primary method for purifying the synthesized 3-aminoazetidine derivatives is silica gel column chromatography. The choice of eluent system depends on the polarity of the compound, with common systems including mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The characteristic signals for the azetidine ring protons typically appear in the range of 3.0-4.5 ppm in the 1H NMR spectrum.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess of the synthesized compounds. Common chiral stationary phases include those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H). The mobile phase is typically a mixture of hexanes and isopropanol.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized products.

These protocols provide a foundation for the chiral synthesis of 3-aminoazetidine derivatives, offering a range of methodologies to access these valuable building blocks for drug discovery and development. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

Applications of 1-Tert-butylazetidin-3-amine in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-01

Introduction

1-Tert-butylazetidin-3-amine is a valuable saturated heterocyclic building block in medicinal chemistry. Its rigid four-membered ring system offers a unique three-dimensional structural motif that can be exploited to orient substituents in a defined space, making it an attractive scaffold for the design of potent and selective ligands for various biological targets. The presence of a secondary amine provides a convenient handle for further functionalization, while the tert-butyl group on the azetidine nitrogen imparts specific steric and electronic properties that can influence the pharmacokinetic and pharmacodynamic profile of the resulting molecules. This application note details the use of this compound in the synthesis of a series of potent kinase inhibitors with potential therapeutic applications in ophthalmology, specifically for the treatment of glaucoma and ocular hypertension.

Application in Kinase Inhibitor Synthesis

The 1-tert-butylazetidin-3-yl)amino moiety has been successfully incorporated into the structure of isoquinoline-based Rho-kinase (ROCK) inhibitors. ROCKs are serine/threonine kinases that play a crucial role in regulating the contractility of the trabecular meshwork, a key tissue involved in controlling aqueous humor outflow from the eye. Inhibition of ROCK leads to a relaxation of the trabecular meshwork, increased aqueous humor outflow, and consequently, a reduction in intraocular pressure (IOP), a major risk factor for glaucoma.

The synthesis of these inhibitors involves the initial preparation of a key intermediate, (R)-ethyl 2-((1-(tert-butyl)azetidin-3-yl)amino)acetate, which is subsequently elaborated to the final isoquinoline-based drug candidates. The azetidine ring in these compounds serves as a critical linker connecting the core isoquinoline scaffold to a side chain, and its stereochemistry can be crucial for optimal target engagement.

Quantitative Biological Data

The biological activity of the synthesized compounds was evaluated through in vitro kinase assays to determine their inhibitory potency against Rho-kinase. The data for representative compounds are summarized in the table below.

Compound IDTarget KinaseIC50 (nM)
Compound ARho-kinase 15.2
Compound BRho-kinase 23.8

Data presented here is representative and compiled from patent literature.

Signaling Pathway

The targeted signaling pathway for these compounds is the Rho/ROCK pathway, which is a critical regulator of cell shape, motility, and contraction. In the context of glaucoma, this pathway's activity in the trabecular meshwork is of particular interest.

ROCK_Signaling_Pathway RhoA-GTP Active RhoA-GTP ROCK Rho-kinase (ROCK) RhoA-GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Phospho_MLC Phosphorylated MLC MLC_Phosphatase->Phospho_MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction (Increased IOP) Phospho_MLC->Actomyosin_Contraction Inhibitor This compound Derivative Inhibitor->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway in trabecular meshwork contraction.

Experimental Protocols

Protocol 1: Synthesis of (R)-ethyl 2-((1-(tert-butyl)azetidin-3-yl)amino)acetate

This protocol describes the synthesis of the key intermediate from (R)-1-(tert-butyl)azetidin-3-amine and ethyl 2-bromoacetate.

Materials:

  • (R)-1-(tert-butyl)azetidin-3-amine

  • Ethyl 2-bromoacetate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of (R)-1-(tert-butyl)azetidin-3-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl 2-bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield (R)-ethyl 2-((1-(tert-butyl)azetidin-3-yl)amino)acetate.

Protocol 2: Synthesis of Isoquinoline-based Rho-kinase Inhibitor (General Procedure)

This protocol outlines the general synthetic route to the final kinase inhibitor compounds starting from the key azetidine intermediate.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Final Product Formation A (R)-1-(tert-butyl)azetidin-3-amine C (R)-ethyl 2-((1-(tert-butyl)azetidin-3-yl)amino)acetate A->C B Ethyl 2-bromoacetate B->C E Amide Intermediate C->E HATU, DIPEA D Isoquinoline-1-carboxylic acid D->E F Final Kinase Inhibitor E->F Deprotection/Modification

Caption: General synthetic workflow for isoquinoline-based ROCK inhibitors.

Materials:

  • (R)-ethyl 2-((1-(tert-butyl)azetidin-3-yl)amino)acetate

  • Substituted isoquinoline-1-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Amide Coupling: To a solution of the substituted isoquinoline-1-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 10 minutes at room temperature.

  • Add a solution of (R)-ethyl 2-((1-(tert-butyl)azetidin-3-yl)amino)acetate (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ethyl ester intermediate.

  • Saponification: Dissolve the ethyl ester intermediate in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final isoquinoline-based Rho-kinase inhibitor.

Disclaimer: These protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken.

Application Notes and Protocols for Azetidine-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Following a comprehensive literature search, no specific applications or experimental protocols were identified for 1-tert-butylazetidin-3-amine as a ligand in catalysis. The following application notes and protocols are based on the broader class of chiral azetidine derivatives, which have been successfully employed in asymmetric catalysis.[1][2][3] These notes serve as a general guide to the potential applications and methodologies for structurally related compounds.

Introduction to Chiral Azetidine Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as a significant class of ligands and organocatalysts for a variety of asymmetric transformations.[1][2][3] The inherent ring strain and conformational rigidity of the four-membered azetidine ring can provide a well-defined and sterically hindered chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions.[4] These characteristics make them valuable tools in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.

The applications of chiral azetidines are diverse, ranging from their use as ligands for metal-catalyzed reactions to their role as organocatalysts. They have been successfully utilized in key carbon-carbon bond-forming reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions.[1][3]

General Applications of Chiral Azetidine Ligands

While specific data for this compound is unavailable, research on other chiral azetidine derivatives has demonstrated their efficacy in several important asymmetric reactions.

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Azetidine Derivatives

Reaction TypeCatalyst SystemSubstratesGeneral OutcomeReference
Diethylzinc Addition to AldehydesChiral azetidine-derived β-amino alcohols with Zn(II)Aromatic and aliphatic aldehydesHigh enantioselectivity (>95% ee) for the resulting secondary alcohols[2]
Michael AdditionChiral azetidine-derived binuclear zinc catalystsα,β-Unsaturated carbonyl compounds and phosphitesExcellent enantioselectivity (up to 99% ee)[4]
Friedel-Crafts AlkylationChiral azetidine organocatalystsIndoles and α,β-unsaturated ketonesGood yields and enantioselectivities[1][3]
Henry (Nitroaldol) ReactionChiral azetidine ligands with metal catalystsAldehydes and nitroalkanesEnantiomerically enriched nitroalcohols[1][3]

Experimental Protocols: A General Guideline

The following protocol is a generalized procedure for the asymmetric addition of diethylzinc to an aldehyde, a common benchmark reaction for testing new chiral ligands. This protocol is based on methodologies reported for other chiral azetidine-based amino alcohol ligands and should be optimized for any new ligand, including potentially this compound.[2]

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral azetidine-based ligand (e.g., a chiral N-substituted-azetidinyl methanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, syringes)

Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral azetidine ligand (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (1.0 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (0.2 mL, 0.2 mmol) dropwise to the ligand solution.

    • Stir the mixture at 0 °C for 30 minutes to form the active catalyst complex.

  • Reaction Execution:

    • To the catalyst solution, add benzaldehyde (1.0 mmol, 1.0 eq) via syringe.

    • Slowly add an additional portion of the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for the desired time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral secondary alcohol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

The following diagrams illustrate the general workflow and conceptual basis for the use of chiral azetidine ligands in asymmetric catalysis.

experimental_workflow Experimental Workflow for Asymmetric Catalysis cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ligand Chiral Azetidine Ligand catalyst Active Chiral Catalyst Complex ligand->catalyst metal Metal Precursor (e.g., Diethylzinc) metal->catalyst solvent Anhydrous Solvent solvent->catalyst reaction_mix Reaction Mixture catalyst->reaction_mix substrate1 Substrate 1 (e.g., Aldehyde) substrate1->reaction_mix substrate2 Substrate 2 (e.g., Diethylzinc) substrate2->reaction_mix quench Quenching reaction_mix->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Chiral Product purification->product analysis Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) product->analysis

Caption: General experimental workflow for asymmetric catalysis using a chiral azetidine ligand.

signaling_pathway Conceptual Model of Azetidine-Ligand Mediated Asymmetric Induction cluster_complex Chiral Catalyst Complex cluster_substrate_interaction Substrate Coordination cluster_transition_state Diastereomeric Transition States cluster_product Product Formation M Metal Center (M) ML_S [M(L*)(S)] Complex M->ML_S L Chiral Azetidine Ligand (L*) L->M Coordination S Substrate (S) S->ML_S TS_R Transition State for R-product (Favored) ML_S->TS_R Lower Energy TS_S Transition State for S-product (Disfavored) ML_S->TS_S Higher Energy P_R Enantioenriched Product (R) TS_R->P_R P_S Minor Product (S) TS_S->P_S Nu Nucleophile (Nu) Nu->TS_R Nu->TS_S

Caption: Conceptual model of asymmetric induction by a chiral azetidine ligand.

Conclusion and Future Outlook

Chiral azetidine derivatives have proven to be effective ligands and organocatalysts for a range of asymmetric transformations.[1][2][3] The rigidity and defined stereochemical environment of the azetidine scaffold are key to their success in inducing high levels of enantioselectivity.[4] While there is a lack of specific literature on the catalytic applications of this compound, its structure suggests potential as a chiral ligand. The tert-butyl group could provide significant steric bulk, which is often beneficial for creating a highly selective chiral pocket around a metal center.

Future research could involve the synthesis and evaluation of this compound and its derivatives in benchmark asymmetric reactions, such as those outlined in this document. Such studies would be valuable in expanding the library of available chiral ligands and further understanding the structure-activity relationships of azetidine-based catalysts. Professionals in drug development may find novel azetidine ligands useful for the efficient and stereoselective synthesis of complex chiral intermediates and active pharmaceutical ingredients.

References

Protocol for N-alkylation of 1-Tert-butylazetidin-3-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 1-tert-butylazetidin-3-amine using reductive amination. This method is a cornerstone in medicinal chemistry for the synthesis of secondary and tertiary amines due to its high efficiency, broad substrate scope, and operational simplicity. The protocol is designed to be a reliable resource for researchers in drug discovery and development, offering a straightforward procedure for the derivatization of the azetidine scaffold, a privileged structure in many biologically active compounds.

Reductive amination involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. This one-pot procedure is highly chemoselective and avoids the common issue of over-alkylation often encountered in direct alkylation with alkyl halides. The use of sodium triacetoxyborohydride as a reducing agent is highlighted due to its mild nature and tolerance of a wide variety of functional groups.

Experimental Protocol: N-Benzylation of this compound

This protocol details the synthesis of N-benzyl-1-tert-butylazetidin-3-amine as a representative example of N-alkylation.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Add benzaldehyde (1.0-1.2 eq) to the solution via syringe and stir the mixture at room temperature for 20-30 minutes.

  • To this mixture, add a catalytic amount of glacial acetic acid (0.1 eq).

  • In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 eq) and add it portion-wise to the reaction mixture over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-tert-butylazetidin-3-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of this compound via reductive amination. The data is based on the representative benzylation reaction and analogous reactions reported in the literature.

ParameterValue
Reactants
This compound1.0 mmol
Benzaldehyde1.1 mmol (1.1 eq)
Sodium triacetoxyborohydride1.5 mmol (1.5 eq)
Acetic Acid0.1 mmol (0.1 eq)
Solvent Dichloromethane (DCM)
Reaction Time 16 hours
Temperature Room Temperature (20-25 °C)
Yield of Pure Product 85-95% (typical)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.20 (m, 5H), 3.80 (s, 2H), 3.55 (t, J=7.2 Hz, 2H), 3.05 (m, 1H), 2.85 (t, J=7.2 Hz, 2H), 1.05 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 140.5, 128.4, 128.2, 126.9, 60.2, 58.5, 52.8, 51.9, 28.5

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants amine This compound imine Iminium Ion Intermediate amine->imine aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') aldehyde->imine product N-Alkylated Product imine->product reductant NaBH(OAc)3 reductant->product Reduction

Caption: Reaction pathway for the N-alkylation of this compound.

Experimental_Workflow start Start: Combine Amine and Aldehyde/Ketone in DCM add_reductant Add NaBH(OAc)3 start->add_reductant stir Stir at Room Temperature (12-24h) add_reductant->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the reductive amination protocol.

Application Notes and Protocols: Reductive Amination of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery. Their unique four-membered ring structure imparts desirable properties such as conformational rigidity, metabolic stability, and improved physicochemical characteristics to parent molecules. Reductive amination is a cornerstone of amine synthesis, offering a powerful and versatile method for the N-functionalization of azetidines. This protocol details the reductive amination of N-Boc-3-azetidinone, a common azetidine intermediate, with various primary and secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

Core Principles of Reductive Amination

Reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl group into an amine. The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or iminium ion. In the final step, a reducing agent, introduced into the reaction mixture, selectively reduces the imine/iminium ion to the corresponding amine.

Sodium triacetoxyborohydride is a particularly effective reagent for this transformation due to its mild nature and its ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. This selectivity minimizes side reactions, such as the reduction of the starting ketone or aldehyde to an alcohol.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of N-Boc-3-Azetidinone with Primary and Secondary Amines

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.

Materials:

  • N-Boc-3-azetidinone

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M) is added the desired amine (1.0-1.2 equiv.).

  • The reaction mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 equiv.) can be added.

  • Sodium triacetoxyborohydride (1.2-1.5 equiv.) is then added portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • The reaction is stirred at room temperature for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 3-aminoazetidine derivative.

Data Presentation

The following table summarizes representative yields for the reductive amination of N-Boc-3-azetidinone with various amines, as reported in the literature.[1]

EntryAmineProductYield (%)
1N-Acetylpiperazinetert-butyl 3-(4-acetylpiperazin-1-yl)azetidine-1-carboxylate49-98%
2Benzylaminetert-butyl 3-(benzylamino)azetidine-1-carboxylate~70-90% (Typical)
3Anilinetert-butyl 3-(phenylamino)azetidine-1-carboxylate~60-85% (Typical)
4Morpholinetert-butyl 3-morpholinoazetidine-1-carboxylate~75-95% (Typical)

Note: "Typical" yields are based on general literature precedents for reductive aminations with similar substrates and may vary depending on the specific reaction conditions.

Visualizations

Experimental Workflow for Reductive Amination of N-Boc-3-Azetidinone

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup and Purification start Start reactants Dissolve N-Boc-3-azetidinone and Amine in DCE start->reactants stir Stir at RT (20-30 min) reactants->stir add_reductant Add NaBH(OAc)3 portion-wise stir->add_reductant react Stir at RT (2-24h) add_reductant->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: Workflow for the one-pot reductive amination of N-Boc-3-azetidinone.

Signaling Pathway Context: Azetidine Derivatives as Kinase Inhibitors

Azetidine moieties are often incorporated into kinase inhibitors to modulate their pharmacological properties. The following diagram illustrates a simplified signaling pathway where such an inhibitor might act.

G cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation substrate Substrate Protein kinase2->substrate Phosphorylation response Cellular Response substrate->response inhibitor Azetidine-Containing Kinase Inhibitor inhibitor->kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway by an azetidine-containing drug.

References

Application Notes and Protocols: 1-Tert-butylazetidin-3-amine in the Synthesis of Novel GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-tert-butylazetidin-3-amine as a key building block in the synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to guide researchers in the development of new chemical entities targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells. Inhibition of these transporters, particularly GAT1, can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions such as epilepsy and anxiety.

The azetidine scaffold has emerged as a valuable pharmacophore in medicinal chemistry. Its constrained four-membered ring system offers a unique conformational rigidity that can lead to improved binding affinity and selectivity for biological targets.[1] The replacement of more flexible or larger rings, such as piperidine, with an azetidine moiety is a recognized bioisosteric strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] this compound serves as a versatile starting material for accessing a variety of N-substituted and N-unsubstituted 3-aminoazetidine derivatives, which are promising candidates for GAT inhibition.

Rationale for Use

The tert-butyl group on the azetidine nitrogen serves as a useful protecting group during the initial synthetic steps, allowing for selective functionalization at the 3-amino position. This bulky group can be subsequently removed under specific conditions to yield the free secondary amine, which is often a key feature for potent GAT inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of N-unsubstituted azetidine derivatives, which are analogous to compounds that can be synthesized from this compound after deprotection. The data is presented for the most relevant GABA transporter subtypes, GAT1 and GAT3.[2]

Compound IDStructureGAT1 IC50 (µM)GAT3 IC50 (µM)
Azetidin-2-ylacetic acid derivative 1 4,4-diphenylbutenyl substituted2.83 ± 0.67-
Azetidin-2-ylacetic acid derivative 2 4,4-bis(3-methyl-2-thienyl)butenyl substituted2.01 ± 0.77-
Azetidine-3-carboxylic acid derivative 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} substituted-15.3 ± 4.5
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative 1 N-unsubstituted26.6 ± 3.3-
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative 2 N-unsubstituted-31.0 ± 4.7

Data is for analogous N-unsubstituted azetidine derivatives. The specific compounds were not synthesized from this compound but represent the target scaffold after a potential de-tert-butylation step. Data sourced from Faust et al., 2010.[2]

Experimental Protocols

Protocol 1: Synthesis of a Novel Azetidine-Based GABA Uptake Inhibitor

This protocol describes a general, plausible synthetic route for the preparation of an N-unsubstituted 3-aminoazetidine derivative, a potential GABA uptake inhibitor, starting from this compound.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • To this suspension, add the desired lipophilic alkylating agent (e.g., 1-bromo-4,4-diphenylbut-3-ene, 1.1 eq) dropwise at room temperature. The choice of the lipophilic moiety is guided by structure-activity relationship studies of known GAT inhibitors.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound derivative.

Step 2: De-tert-butylation of the Azetidine Nitrogen

  • Dissolve the N-alkylated this compound derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a deprotecting agent. A mild method involves the use of a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 5 mol%) at room temperature.[3]

  • Alternatively, stronger acidic conditions such as trifluoroacetic acid (TFA) in DCM can be employed, although this may require careful optimization to avoid side reactions.

  • Stir the reaction at room temperature or with gentle heating, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) if an acid was used.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the final N-unsubstituted azetidine derivative by column chromatography or crystallization to yield the target GABA uptake inhibitor.

Protocol 2: In Vitro [³H]GABA Uptake Assay

This protocol describes the biological evaluation of the synthesized compounds for their ability to inhibit GABA uptake in human embryonic kidney (HEK-293) cells stably expressing the desired GAT subtype (e.g., GAT1).[4][5][6]

Materials:

  • HEK-293 cells stably expressing the human GAT subtype of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (synthesized azetidine derivatives).

  • Reference inhibitor (e.g., Tiagabine for GAT1).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK-293 cells expressing the target GAT subtype under standard conditions.

    • Seed the cells into 24- or 48-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.

    • Add 200 µL of assay buffer containing various concentrations of the test compound or the reference inhibitor to the wells. For control wells, add assay buffer with vehicle (e.g., DMSO at a final concentration of <0.1%).

    • Pre-incubate the plates at room temperature or 37 °C for 10-20 minutes.

    • Initiate the uptake reaction by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM) and unlabeled GABA to achieve the desired final concentration (typically close to the Km value for the specific transporter).

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37 °C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including wells with a high concentration of a known potent inhibitor (e.g., 1 mM tiagabine for GAT1).

    • Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

GABAergic Synapse and GAT Function

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT packaging GABA_cleft GABA vGAT->GABA_cleft release GAT1_pre GAT1 GABA_cleft->GAT1_pre reuptake GABA_R GABA Receptor GABA_cleft->GABA_R binding GAT_glia GAT1/3 GABA_cleft->GAT_glia reuptake Inhibition Neuronal Inhibition GABA_R->Inhibition GABA_glia GABA GAT_glia->GABA_glia

Caption: Overview of GABA synthesis, release, and reuptake at a synapse.

Synthetic Workflow

Synthesis_Workflow start This compound step1 N-Alkylation start->step1 reagents1 Lipophilic Alkyl Halide (e.g., R-Br) Base (e.g., K₂CO₃) reagents1->step1 intermediate N-Alkylated-1-tert-butylazetidin-3-amine step1->intermediate step2 De-tert-butylation intermediate->step2 reagents2 Deprotecting Agent (e.g., Cu(OTf)₂ or TFA) reagents2->step2 product Target N-Unsubstituted Azetidine Derivative step2->product Assay_Logic cells HEK-293 cells expressing GAT subtype preincubation Pre-incubate with Test Compound cells->preincubation add_radioligand Add [³H]GABA preincubation->add_radioligand incubation Short Incubation (Uptake) add_radioligand->incubation terminate Wash to terminate uptake incubation->terminate lysis Cell Lysis terminate->lysis measurement Scintillation Counting lysis->measurement analysis Data Analysis (IC₅₀ determination) measurement->analysis

References

Application Notes and Protocols: Derivatization of 1-Tert-butylazetidin-3-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1-tert-butylazetidin-3-amine, a valuable building block in medicinal chemistry, and subsequent biological screening of the resulting compound library. The focus is on two robust and versatile derivatization methods: amide bond formation and reductive amination. Furthermore, representative protocols for antimicrobial and kinase inhibition screening are provided to assess the biological potential of the synthesized derivatives.

Introduction

This compound is a key starting material in drug discovery due to the desirable properties conferred by the azetidine ring. This small, saturated nitrogen-containing heterocycle can improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional scaffold that can effectively explore chemical space. The tert-butyl group provides steric bulk and lipophilicity, which can influence binding to biological targets. The primary amine handle allows for a wide range of derivatization reactions, enabling the creation of diverse compound libraries for biological screening.

Derivatization Strategies

Two common and effective methods for the derivatization of this compound are amide bond formation and reductive amination. These reactions allow for the introduction of a wide variety of substituents, leading to a library of compounds with diverse chemical and physical properties.

Amide Bond Formation

Amide bond formation is a fundamental reaction in medicinal chemistry used to couple a carboxylic acid with an amine. This reaction can be used to synthesize a library of N-acyl-1-tert-butylazetidin-3-amine derivatives.

Experimental Protocol: Amide Coupling using HATU

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a clean, dry reaction vessel, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid mixture, add a solution of this compound (1.2 eq.) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

experimental_workflow_amide cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_purification Work-up and Purification start Carboxylic Acid in DMF hatu Add HATU and DIPEA start->hatu stir1 Stir at RT (15 min) hatu->stir1 activated_acid Activated Acid Intermediate stir1->activated_acid add_amine Add to Activated Acid activated_acid->add_amine amine This compound in DMF amine->add_amine stir2 Stir at RT (2-16 h) add_amine->stir2 reaction_mixture Crude Reaction Mixture stir2->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup purify Column Chromatography workup->purify product Purified Amide Derivative purify->product

Caption: Workflow for Amide Bond Formation.

Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or iminium ion from an amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine. This method can be used to synthesize a library of N-alkyl-1-tert-butylazetidin-3-amine derivatives.

Experimental Protocol: One-Pot Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve the desired aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M).

  • Imine Formation: Add acetic acid (1.0 eq.) to catalyze the formation of the imine. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amine derivative.

experimental_workflow_reductive_amination cluster_imine_formation Imine/Iminium Ion Formation cluster_reduction Reduction cluster_purification Work-up and Purification start Aldehyde/Ketone & This compound in DCM/DCE add_acid Add Acetic Acid start->add_acid stir1 Stir at RT (1-2 h) add_acid->stir1 imine_ion Imine/Iminium Ion Intermediate stir1->imine_ion add_reductant Add NaBH(OAc)₃ at 0 °C imine_ion->add_reductant stir2 Stir at RT (4-24 h) add_reductant->stir2 crude_mixture Crude Reaction Mixture stir2->crude_mixture workup Aqueous Work-up & Extraction crude_mixture->workup purify Column Chromatography workup->purify product Purified N-Alkylated Amine Derivative purify->product

Caption: Workflow for Reductive Amination.

Biological Screening

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Based on the activities reported for other azetidine derivatives, antimicrobial and kinase inhibition assays are logical starting points.

Antimicrobial Screening

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Streak the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate overnight at 37°C. Pick a single colony and inoculate it into a sterile broth medium. Incubate with shaking at 37°C until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6). Dilute the bacterial culture to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Create a series of twofold dilutions of each compound in a 96-well microtiter plate using the appropriate broth medium. The final concentrations should typically range from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the OD₆₀₀ of each well using a microplate reader.

Data Presentation: Antimicrobial Activity

Compound IDDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a N-benzoyl-1-tert-butylazetidin-3-amine64>128
1b N-(4-chlorobenzoyl)-1-tert-butylazetidin-3-amine32128
2a N-benzyl-1-tert-butylazetidin-3-amine>128>128
2b N-(4-fluorobenzyl)-1-tert-butylazetidin-3-amine12864
ControlCiprofloxacin0.50.015

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Kinase Inhibition Screening

Many small molecule drugs target protein kinases. A common initial screen is a biochemical assay to measure the inhibition of a specific kinase's activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for a tyrosine kinase)

  • Reagents: Prepare assay buffer, a solution of the kinase of interest, a substrate peptide, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition Activity

Compound IDDerivative StructureKinase X IC₅₀ (µM)Kinase Y IC₅₀ (µM)
1c N-(quinolin-4-ylcarbonyl)-1-tert-butylazetidin-3-amine0.512.5
1d N-(isoquinolin-1-ylcarbonyl)-1-tert-butylazetidin-3-amine1.2>50
2c N-((1H-indol-3-yl)methyl)-1-tert-butylazetidin-3-amine8.925.1
2d N-((1H-benzo[d]imidazol-2-yl)methyl)-1-tert-butylazetidin-3-amine3.418.7
ControlStaurosporine0.0050.002

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

Should a series of derivatives show potent activity against a particular kinase, for example, a kinase involved in a cancer-related signaling pathway like the STAT3 pathway, it is useful to visualize this pathway to understand the potential downstream effects of the inhibitor.

signaling_pathway_stat3 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat3_inactive STAT3 (inactive monomer) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active Dimerization translocation Nuclear Translocation stat3_active->translocation inhibitor Azetidine Derivative (Kinase Inhibitor) inhibitor->jak dna DNA translocation->dna transcription Gene Transcription (Proliferation, Survival) dna->transcription

Application Notes and Protocols: Asymmetric Synthesis of 1-Tert-butylazetidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of 1-tert-butylazetidin-3-amine and its analogs. The described methodologies focus on establishing a chiral center at the C3 position of the azetidine ring, a crucial structural motif in medicinal chemistry.

Introduction

Chiral 3-aminoazetidines are privileged scaffolds in modern drug discovery, offering unique three-dimensional diversity and improved physicochemical properties. The 1-tert-butyl substituent provides steric bulk and modulates the basicity of the ring nitrogen. This document outlines a robust synthetic strategy commencing with the asymmetric synthesis of a key intermediate, N-tert-butanesulfinyl-azetidin-3-one, followed by its conversion to the target amine and subsequent derivatization to a variety of analogs.

Overall Synthetic Strategy

The asymmetric synthesis of this compound analogs can be achieved through a multi-step sequence involving the use of a chiral auxiliary to establish the stereocenter, followed by functional group manipulations to install the desired substituents. A plausible and effective synthetic pathway is outlined below.

Synthetic_Workflow start Commercially Available Starting Materials step1 Synthesis of Chiral N-propargylsulfonamide start->step1 step2 Gold-Catalyzed Asymmetric Cyclization step1->step2 intermediate1 Chiral N-tert-butanesulfinyl- azetidin-3-one step2->intermediate1 step3 Deprotection intermediate1->step3 intermediate2 Chiral Azetidin-3-one (salt form) step3->intermediate2 step4 N-tert-butylation intermediate2->step4 intermediate3 Chiral 1-tert-butyl- azetidin-3-one step4->intermediate3 step5a Stereoselective Reduction intermediate3->step5a step5b Reductive Amination intermediate3->step5b product1 Chiral 1-tert-butyl- azetidin-3-amine step5a->product1 step6 N-Alkylation product1->step6 product2 Chiral 1-tert-butylazetidin- 3-amine Analogs step5b->product2 product3 Further Analogs step6->product3

Caption: Overall workflow for the asymmetric synthesis of this compound and its analogs.

Data Presentation

Table 1: Asymmetric Synthesis of Chiral N-tert-butanesulfinyl-azetidin-3-one

EntrySubstrateCatalystOxidantSolventTemp (°C)Yield (%)ee (%)
1N-propargyl-tert-butanesulfonamideIPrAuCl/AgOTf8-MeO-Quinoline N-oxideDioxane2585>98
2N-(1-phenylpropargyl)-t-bsIPrAuCl/AgOTf8-MeO-Quinoline N-oxideDioxane2578>98
3N-(1-cyclohexylpropargyl)-t-bsIPrAuCl/AgOTf8-MeO-Quinoline N-oxideDioxane2582>98

Table 2: Synthesis of this compound Analogs via Reductive Amination

EntryAmineReducing AgentSolventTemp (°C)Yield (%)
1BenzylamineNaBH(OAc)₃1,2-Dichloroethane2588
2CyclopropylamineNaBH(OAc)₃1,2-Dichloroethane2585
3MorpholineNaBH(OAc)₃1,2-Dichloroethane2592
4AnilineNaBH(OAc)₃1,2-Dichloroethane2575

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-N-tert-butanesulfinyl-azetidin-3-one

This protocol is adapted from a gold-catalyzed intermolecular oxidation of alkynes.

Materials:

  • (R)-N-propargyl-tert-butanesulfonamide

  • IPrAuCl (1 mol%)

  • AgOTf (1 mol%)

  • 8-Methoxyquinoline N-oxide (1.2 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (R)-N-propargyl-tert-butanesulfonamide (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M) is added 8-methoxyquinoline N-oxide (1.2 equiv).

  • In a separate flask, IPrAuCl (0.01 equiv) and AgOTf (0.01 equiv) are stirred in anhydrous 1,4-dioxane for 10 minutes.

  • The catalyst solution is added to the substrate solution under an inert atmosphere.

  • The reaction mixture is stirred at 25 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-N-tert-butanesulfinyl-azetidin-3-one.

Protocol 2: Synthesis of (R)-1-tert-butylazetidin-3-one

Materials:

  • (R)-N-tert-butanesulfinyl-azetidin-3-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Sodium hydride (NaH)

  • tert-Butyl bromide

  • Dimethylformamide (DMF)

Procedure: Part A: Deprotection of the Sulfinyl Group

  • (R)-N-tert-butanesulfinyl-azetidin-3-one is dissolved in DCM.

  • TFA (2.0 equiv) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield the crude azetidin-3-one trifluoroacetate salt.

Part B: N-tert-butylation

  • The crude azetidin-3-one salt is dissolved in DMF.

  • The solution is cooled to 0 °C and NaH (2.2 equiv) is added portion-wise.

  • tert-Butyl bromide (1.1 equiv) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to yield (R)-1-tert-butylazetidin-3-one.

Protocol 3: Stereoselective Reduction to (R)-1-tert-butylazetidin-3-amine

Materials:

  • (R)-1-tert-butylazetidin-3-one

  • (R)-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid

Procedure:

  • A solution of (R)-1-tert-butylazetidin-3-one (1.0 equiv) in anhydrous THF is cooled to -20 °C.

  • (R)-CBS-oxazaborolidine solution (0.1 equiv) is added.

  • BH₃·SMe₂ (1.0 equiv) is added dropwise over 30 minutes, maintaining the temperature below -15 °C.

  • The reaction is stirred at -20 °C for 6 hours.

  • The reaction is quenched by the slow addition of methanol.

  • The mixture is warmed to room temperature and the solvent is evaporated.

  • The residue is treated with HCl in ether to precipitate the hydrochloride salt of (R)-1-tert-butylazetidin-3-amine.

Protocol 4: Synthesis of this compound Analogs via Reductive Amination

Materials:

  • (R)-1-tert-butylazetidin-3-one

  • Primary or secondary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of (R)-1-tert-butylazetidin-3-one (1.0 equiv) and the desired amine (1.1 equiv) in DCE is added a catalytic amount of acetic acid.

  • The mixture is stirred at room temperature for 1 hour.

  • NaBH(OAc)₃ (1.5 equiv) is added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography or crystallization.

Signaling Pathways and Logical Relationships

Reductive_Amination_Mechanism ketone 1-tert-butyl- azetidin-3-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine R₁R₂NH amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product 1-tert-butylazetidin- 3-amine Analog iminium->product + Hydride hydride [H⁻] (from NaBH(OAc)₃) hydride->product

Caption: Mechanism of reductive amination for the synthesis of analogs.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Aminoazetidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 3-aminoazetidines, a critical structural motif in modern medicinal chemistry. The unique strained-ring system and the presence of a key amino functionality make 3-aminoazetidines valuable building blocks for the synthesis of novel therapeutic agents. This document details the widely applied Buchwald-Hartwig amination for the synthesis of N-aryl-3-aminoazetidines and provides protocols for this important transformation.

Application Note 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Aminoazetidines

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction enables the coupling of amines with aryl halides or pseudohalides and has become a cornerstone in the synthesis of arylamines, which are prevalent in pharmaceuticals and natural products.[1] In the context of 3-aminoazetidines, this reaction allows for the direct arylation of the 3-amino group, providing access to a diverse range of 3-(arylamino)azetidine derivatives. These products are of significant interest in drug discovery due to the favorable physicochemical properties conferred by the azetidine ring.

The general transformation involves the reaction of a 3-aminoazetidine derivative, often with the azetidine nitrogen protected (e.g., with a Boc group), with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and depends on the specific substrates being coupled.[4]

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of 3-aminoazetidines.

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving several key steps.[1][2]

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oa_complex [Ar-Pd(II)(L)n-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)n(R₂NH)]⁺X⁻ oa_complex->amine_complex Amine Coordination (R₂NH) amido_complex [Ar-Pd(II)(L)n(R₂N)] amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 product Ar-NR₂ amido_complex->product Reductive Elimination catalyst_regen Pd(0)Ln

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination.[5]

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Aryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene, followed by the aryl halide (1.0 equiv.) and tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 110 °C with stirring for 8-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-aminoazetidine derivative.

Substrate Scope and Yields

The following table summarizes representative yields for the Buchwald-Hartwig amination of tert-butyl 3-aminoazetidine-1-carboxylate with various aryl bromides, based on typical outcomes for similar reactions.

EntryAryl BromideProductYield (%)
14-Bromotoluenetert-Butyl 3-((4-methylphenyl)amino)azetidine-1-carboxylate85
24-Bromoanisoletert-Butyl 3-((4-methoxyphenyl)amino)azetidine-1-carboxylate92
31-Bromo-4-fluorobenzenetert-Butyl 3-((4-fluorophenyl)amino)azetidine-1-carboxylate88
41-Bromo-4-(trifluoromethyl)benzenetert-Butyl 3-((4-(trifluoromethyl)phenyl)amino)azetidine-1-carboxylate75
52-Bromopyridinetert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate65

Application Note 2: Nickel-Catalyzed C-H Arylation of N-Boc-3-hydroxyazetidine

Recent advances in cross-coupling reactions have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules. A notable example is the photoredox, hydrogen atom transfer (HAT), and nickel-catalyzed cross-coupling for the C-H arylation of cyclic amines.[2] This methodology has been successfully applied to the selective arylation of N-Boc-3-hydroxyazetidine at the 2-position.[2] This reaction highlights the potential for late-stage functionalization of the azetidine scaffold at positions that are not readily accessible through traditional methods.

Reaction Scheme:

Caption: Nickel-catalyzed C-H arylation of N-Boc-3-hydroxyazetidine.

Experimental Workflow

The experimental setup for this photoredox-catalyzed reaction requires careful exclusion of air and a consistent light source.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Weigh and add Ni catalyst, photocatalyst, HAT catalyst, and base to a vial. prep2 Add N-Boc-3-hydroxyazetidine and aryl bromide. prep1->prep2 prep3 Add solvent and stir bar. prep2->prep3 prep4 Seal the vial and degas with an inert gas. prep3->prep4 react1 Place the vial in a photoreactor with a defined light source. prep4->react1 react2 Stir at room temperature for the specified reaction time. react1->react2 workup1 Quench the reaction. react2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry and concentrate the organic phase. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Caption: Experimental workflow for photoredox-catalyzed C-H arylation.

Experimental Protocol: Nickel-Catalyzed C-H Arylation of N-Boc-3-hydroxyazetidine[2]

Materials:

  • N-Boc-3-hydroxyazetidine

  • Aryl bromide

  • NiBr₂·glyme

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

  • Quinuclidine (HAT catalyst)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

  • Blue LED light source

Procedure:

  • In a nitrogen-filled glovebox, to a vial add NiBr₂·glyme (5 mol%), dtbbpy (5 mol%), iridium photocatalyst (1 mol%), quinuclidine (20 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add N-Boc-3-hydroxyazetidine (1.0 equiv.) and the aryl bromide (1.2 equiv.).

  • Add anhydrous 1,4-dioxane to achieve the desired concentration.

  • Seal the vial with a septum cap and remove from the glovebox.

  • Place the vial approximately 2 cm from a blue LED light source and stir at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the arylated product.

Substrate Scope and Yields for C-H Arylation of Cyclic Amines[2]

The following table presents data from the C-H arylation of various cyclic amines, including a functionalized azetidine, with different aryl bromides, as reported in the literature.[2]

EntryAmine SubstrateAryl BromideProductYield (%)
1N-Boc-pyrrolidine4-BromoacetophenoneN-Boc-2-(4-acetylphenyl)pyrrolidine84
2N-Boc-pyrrolidine4-BromobenzotrifluorideN-Boc-2-(4-(trifluoromethyl)phenyl)pyrrolidine71
3N-Boc-azetidine4-BromoacetophenoneN-Boc-2-(4-acetylphenyl)azetidine69
4N-Boc-piperidine4-BromoacetophenoneN-Boc-2-(4-acetylphenyl)piperidine65
5N-Boc-3-hydroxyazetidine4-BromoacetophenoneN-Boc-2-(4-acetylphenyl)-3-hydroxyazetidine45

These protocols and data provide a valuable resource for researchers engaged in the synthesis of novel azetidine-containing compounds for drug discovery and development. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable method for accessing N-aryl-3-aminoazetidines, while emerging techniques like nickel-catalyzed C-H arylation open new avenues for the selective functionalization of the azetidine ring.

References

Application Notes & Protocols: Functionalization of the Primary Amine in 1-Tert-butylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical modification of the primary amine group of 1-tert-butylazetidin-3-amine. This versatile building block is of significant interest in medicinal chemistry, and its functionalization is a key step in the synthesis of novel pharmaceutical candidates. The protocols outlined below cover common and robust transformations, including acylation, sulfonylation, reductive amination, and direct alkylation.

General Experimental Workflow

The functionalization of this compound typically follows a standardized workflow, from reaction setup to final product characterization. This process ensures reproducibility and high purity of the final compounds.

G General Experimental Workflow for Amine Functionalization A Reactant Preparation (Amine, Reagent, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography, Crystallization) D->E F Characterization (NMR, MS, Purity Analysis) E->F

Caption: Standard workflow for the functionalization of this compound.

Acylation: Amide Bond Formation

Acylation of the primary amine with carboxylic acids or their derivatives (e.g., acyl chlorides) is a fundamental method for generating diverse amide libraries. The use of coupling agents for direct condensation of carboxylic acids and amines has become a preferred strategy due to its mild conditions and broad applicability.[1]

Reaction Pathway: Acylation

G sub This compound product N-(1-tert-butylazetidin-3-yl)amide sub->product Acylation reagent + R-COCl (or R-COOH + Coupling Agent) reagent->product conditions Base (e.g., TEA, DIPEA) DCM or DMF, 0°C to RT conditions->sub

Caption: General scheme for the acylation of this compound.

Data Summary: Acylation Conditions
Reagent TypeCoupling Agent/BaseSolventTypical Yield (%)Notes
Acyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)85 - 98%Reaction is typically fast and exothermic.
Carboxylic AcidHATU / DIPEADimethylformamide (DMF)75 - 95%Broad substrate scope; suitable for sensitive molecules.
Carboxylic AcidCDMT / NMMAcetonitrile (MeCN)80 - 92%CDMT is an economical alternative to other coupling agents.[1]
Protocol: Acylation with a Carboxylic Acid using HATU
  • Preparation : Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition : Add a solution of this compound (1.2 eq) in DMF to the activated mixture.

  • Reaction : Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Sulfonylation: Sulfonamide Synthesis

The sulfonamide functional group is a key pharmacophore in many marketed drugs.[2] Synthesis is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.[3] Alternative methods, such as the oxidative coupling of thiols and amines, offer a direct route to sulfonamides from readily available starting materials.[4]

Reaction Pathway: Sulfonylation

G sub This compound product N-(1-tert-butylazetidin-3-yl)sulfonamide sub->product Sulfonylation reagent + R-SO2Cl reagent->product conditions Base (e.g., Pyridine) DCM, 0°C to RT conditions->sub

Caption: General scheme for the sulfonylation of this compound.

Data Summary: Sulfonylation Conditions
ReagentBaseSolventTypical Yield (%)Notes
Arylsulfonyl ChloridePyridineDCM80 - 95%Pyridine acts as both base and catalyst.
Alkylsulfonyl ChlorideTriethylamine (TEA)DCM70 - 90%Can be prone to side reactions; requires careful temperature control.
Sulfonyl HydrazideI2 / TBHPH2O75 - 85%A greener method using an iodine catalyst.[5]
Protocol: Sulfonylation with an Arylsulfonyl Chloride
  • Preparation : Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Base Addition : Add pyridine (2.0 eq) to the solution.

  • Reagent Addition : Add the arylsulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine by reaction with an aldehyde or ketone in the presence of a reducing agent.[6] This one-pot method is highly efficient and avoids the over-alkylation often seen in direct alkylation with alkyl halides.[7]

Reaction Pathway: Reductive Amination

G sub This compound intermediate Imine/Enamine Intermediate sub->intermediate Condensation reagent + Aldehyde/Ketone reagent->intermediate product Secondary Amine intermediate->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->intermediate

Caption: Pathway for reductive amination of this compound.

Data Summary: Reductive Amination Conditions
CarbonylReducing AgentSolventTypical Yield (%)Notes
AldehydeSodium triacetoxyborohydride (STAB)Dichloroethane (DCE)70 - 95%STAB is a mild and selective reagent, compatible with many functional groups.[8]
KetoneSodium cyanoborohydride (NaBH3CN)Methanol (MeOH)65 - 90%Reaction is often performed under mildly acidic conditions (pH ~5-6).[7][8]
AldehydeH2, Pd/CEthanol (EtOH)80 - 98%Catalytic hydrogenation is a clean method but may not be compatible with reducible functional groups.
Protocol: Reductive Amination with an Aldehyde using STAB
  • Preparation : To a flask containing a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.15 M), add acetic acid (1.2 eq).

  • Imine Formation : Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction : Stir the reaction at room temperature for 12-24 hours until the starting material is consumed, as indicated by LC-MS.

  • Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired secondary amine.

N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward approach to synthesizing secondary amines. However, a significant challenge is controlling the reaction to prevent over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts.[9] Using the amine as the limiting reagent or employing specific conditions, such as using cesium hydroxide as a base, can promote selective mono-alkylation.[10]

Reaction Pathway: N-Alkylation

G sub This compound product Secondary Amine sub->product N-Alkylation reagent + R-X (X=Br, I) reagent->product conditions Base (e.g., K2CO3, CsOH) Solvent (e.g., ACN, DMF) conditions->sub

Caption: General scheme for direct N-alkylation of this compound.

Data Summary: N-Alkylation Conditions
Alkylating AgentBaseSolventTypical Yield (%)Notes
Benzyl BromideK2CO3Acetonitrile (ACN)60 - 80%Risk of dialkylation. Using excess amine can favor mono-alkylation.
Alkyl IodideCsOHDMF75 - 90%Cesium hydroxide is reported to be highly chemoselective for mono-N-alkylation.[10]
Alkyl BromideNaHCO3H2O50 - 70%An aqueous-mediated method that can be effective for certain substrates.[11]
Protocol: Mono-N-Alkylation with an Alkyl Bromide
  • Preparation : In a sealable reaction vessel, combine this compound (2.0 eq), the alkyl bromide (1.0 eq), and powdered potassium carbonate (3.0 eq).

  • Solvent : Add anhydrous acetonitrile (ACN) (0.2 M based on the alkyl bromide).

  • Reaction : Seal the vessel and heat the mixture to 60-80°C with vigorous stirring for 12-48 hours. Monitor the reaction for the disappearance of the alkyl bromide and the formation of the mono- and di-alkylated products by LC-MS.

  • Work-up : After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Rinse the filter cake with ACN.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to isolate the desired secondary amine.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Tert-butylazetidin-3-amine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Tert-butylazetidin-3-amine and similar small basic amines using chromatography.

Troubleshooting Guides

Researchers may encounter several challenges during the chromatographic purification of this compound due to its basic nature. The primary issues often stem from the interaction between the amine and the acidic silica stationary phase.[1][2] This guide provides a systematic approach to identifying and resolving common problems.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when purifying amines on silica gel, often caused by the strong interaction between the basic amine and acidic silanol groups on the silica surface.[1][3]

Possible Cause Recommended Solution
Strong interaction with silica Add a basic modifier to the mobile phase, such as 0.1-2% triethylamine (TEA) or ammonium hydroxide.[1][4][5] This competitively binds to the acidic sites on the silica.
Inappropriate mobile phase polarity Optimize the mobile phase. A common system is a gradient of methanol in dichloromethane (DCM).[1] Ensure the solvent system is sufficiently polar to elute the compound.
Column overload Reduce the amount of sample loaded onto the column.[3]
Use of an inappropriate stationary phase Consider using an alternative stationary phase, such as amine-functionalized silica or alumina, which minimizes interactions with basic compounds.[2][4] Reversed-phase chromatography on C18 with a high pH mobile phase can also be effective.[1][6]

Problem 2: Low or No Recovery of the Compound

Low recovery can be attributed to irreversible adsorption of the amine onto the silica gel or compound degradation.

Possible Cause Recommended Solution
Irreversible adsorption on silica Pre-treat the silica gel by flushing the column with the mobile phase containing a basic modifier (e.g., triethylamine) before loading the sample.[1][2]
Compound degradation on silica The acidic nature of silica can sometimes lead to the degradation of sensitive compounds.[1] Using a less acidic stationary phase like deactivated silica or alumina can mitigate this.
Incorrect mobile phase composition The mobile phase may not be polar enough to elute the compound. Increase the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system).

Problem 3: Co-elution of Impurities

Achieving good separation between the target compound and impurities can be challenging.

Possible Cause Recommended Solution
Poor selectivity Modify the mobile phase system. Trying different solvent combinations (e.g., ethyl acetate/hexanes with a basic modifier) can alter the selectivity.[2]
Suboptimal gradient Adjust the gradient slope. A shallower gradient can improve the resolution between closely eluting compounds.
Incorrect stationary phase If normal-phase chromatography fails to provide adequate separation, consider switching to reversed-phase HPLC with an appropriate high pH mobile phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for purifying this compound on a silica gel column?

A good starting point for the purification of small amines on silica gel is a mobile phase system of dichloromethane (DCM) and methanol (MeOH) with a small amount of a basic modifier.[1] A typical recommendation is to start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the polarity. It is highly recommended to add 0.5-1% triethylamine (TEA) or a similar volatile base to the eluent to improve peak shape and recovery.[4][5]

Q2: Why is my amine compound streaking on the TLC plate and the column?

Streaking is a visual representation of peak tailing and is very common for amines on silica.[4] This is due to the strong acid-base interaction between the basic amine and the acidic silanol groups of the silica.[1][2] To prevent this, add a small amount of a base like triethylamine or ammonium hydroxide to your mobile phase.[4][5]

Q3: Can I use reversed-phase chromatography to purify this compound?

Yes, reversed-phase chromatography can be a very effective alternative. For basic compounds like amines, it is best to use a mobile phase with a high pH (alkaline conditions).[1] This ensures the amine is in its neutral, free-base form, which increases its retention and improves separation on a C18 column. A common mobile phase would be a gradient of acetonitrile in water with an additive like ammonium bicarbonate or a small amount of triethylamine to maintain a basic pH.[1]

Q4: What are the advantages of using an amine-functionalized silica column?

Amine-functionalized silica columns have a surface that is chemically modified with amino groups.[2] This creates a less acidic environment compared to standard silica gel, which significantly reduces the strong interactions with basic analytes.[2] The benefits include improved peak shapes, better recovery, and the ability to use less aggressive mobile phases, often without the need for a basic modifier.[2]

Q5: How can I remove the triethylamine (TEA) from my purified product?

Triethylamine is volatile and can often be removed by evaporation under reduced pressure (rotary evaporation). For more complete removal, you can dissolve the sample in a suitable solvent and evaporate it again, repeating this process a few times. If residual TEA is still present, an acid-base extraction can be performed, or if the product is stable, a mild acidic wash can be used to protonate and remove the TEA.

Experimental Protocols

General Protocol for Normal-Phase Flash Chromatography

This protocol provides a general guideline for the purification of this compound on a silica gel column.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or a mixture of hexanes and ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.

  • Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial mobile phase containing a basic modifier (e.g., 0.5% TEA).[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., methanol or ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide illustrative examples of chromatographic conditions for the purification of a small basic amine like this compound.

Table 1: Example Normal-Phase Chromatography Conditions

ParameterCondition 1Condition 2
Stationary Phase Silica Gel (60 Å, 40-63 µm)Amine-functionalized Silica
Mobile Phase 0-10% MeOH in DCM + 0.5% TEA10-50% EtOAc in Hexanes
Flow Rate 20 mL/min (for a 40g column)20 mL/min (for a 40g column)
Detection TLC with ninhydrin stainTLC with ninhydrin stain
Expected Purity >95%>98%
Expected Yield 80-90%85-95%

Table 2: Example Reversed-Phase HPLC Conditions

ParameterCondition
Stationary Phase C18 (5 µm, 100 Å)
Mobile Phase A: Water + 0.1% TEA; B: Acetonitrile + 0.1% TEA
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (if chromophore present) or ELSD/CAD
Expected Purity >99%
Expected Yield >90%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate with Mobile Phase + Base pack_column->equilibrate load_sample Load Sample equilibrate->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate troubleshooting_tree start Problem with Purification peak_shape Poor Peak Shape (Tailing)? start->peak_shape recovery Low or No Recovery? peak_shape->recovery No add_base Add/Increase Basic Modifier (e.g., 0.5-1% TEA) peak_shape->add_base Yes separation Poor Separation? recovery->separation No pre_equilibrate Pre-equilibrate Column with Base recovery->pre_equilibrate Yes adjust_gradient Optimize Gradient (make it shallower) separation->adjust_gradient Yes reduce_load Reduce Sample Load add_base->reduce_load change_sp Switch to Amine-functionalized or Reversed Phase Column reduce_load->change_sp increase_polarity Increase Mobile Phase Polarity pre_equilibrate->increase_polarity use_deactivated Use Deactivated Silica/Alumina increase_polarity->use_deactivated change_solvents Try a Different Solvent System adjust_gradient->change_solvents change_mode Switch to Reversed-Phase Chromatography change_solvents->change_mode

References

Technical Support Center: Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the synthesis of strained four-membered nitrogen heterocycles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during azetidine synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. High Ring Strain Barrier: The transition state energy for forming a four-membered ring is inherently high.[1] 2. Inefficient Cyclization Precursor: The leaving group in intramolecular reactions may not be sufficiently activated. 3. Catalyst Inactivity/Poisoning: The catalyst may be unsuitable for the specific substrate or poisoned by impurities. 4. Unfavorable Reaction Kinetics: The reaction may be too slow under the chosen conditions, or a competing reaction may be faster.1. Strain-Release Strategy: Employ highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The release of strain provides a strong thermodynamic driving force for the reaction.[2][3][4][5] 2. Precursor Activation: Convert hydroxyl groups in 1,3-amino alcohols to better leaving groups (e.g., mesylates, tosylates, or generate bis-triflates in situ).[6] For epoxy amines, use a Lewis acid like La(OTf)₃ to activate the epoxide ring.[7][8] 3. Catalyst Screening: For catalytic reactions (e.g., Pd-catalyzed C-H amination), screen different ligands and additives. Ensure reagents and solvents are pure and dry to prevent catalyst deactivation.[6] 4. Condition Optimization: Increase temperature, change the solvent, or increase reagent concentration. For photochemical reactions like the aza Paternò–Büchi reaction, ensure the correct wavelength is used and consider a triplet sensitizer to populate the reactive excited state.[9][10][11][12]
Formation of Side Products (e.g., Pyrrolidines, Dimers) 1. Competing Ring Closure: In intramolecular cyclizations, 5-exo-tet cyclization to form a pyrrolidine can compete with the desired 4-exo-tet cyclization.[7][8] 2. Intermolecular Reactions: At high concentrations, intermolecular reactions can lead to dimers or polymers instead of intramolecular cyclization. 3. Isomerization: The azetidine product may be unstable under the reaction or purification conditions and rearrange to a more stable ring system.1. Control Regioselectivity: The choice of substrate geometry and catalyst is crucial. For example, in the aminolysis of 3,4-epoxy amines, cis-epoxides strongly favor azetidine formation (4-exo-tet), while trans-epoxides yield pyrrolidines (5-endo-tet). The use of La(OTf)₃ as a catalyst has been shown to provide high selectivity for azetidine formation.[7][8] 2. High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway over intermolecular side reactions. 3. Mild Purification: Avoid acidic conditions during workup and chromatography, which can catalyze isomerization. Use of a base like triethylamine (TEA) in the chromatography eluent can prevent degradation of sensitive products.
Poor Diastereoselectivity 1. Lack of Stereocontrol in Cyclization: The reaction may not have a strong facial bias for the nucleophilic attack. 2. Epimerization: The product may epimerize under the reaction conditions.1. Use Chiral Auxiliaries/Catalysts: Employ chiral auxiliaries on the starting material or use enantioselective catalysts to control the stereochemical outcome. 2. Substrate Control: The inherent stereochemistry of a cyclic or complex acyclic precursor can direct the stereochemistry of the newly formed ring. Strain-release reactions from stereopure ABBs have been shown to be stereospecific.[3][4]
Difficulty with Substrate Scope 1. Steric Hindrance: Bulky substituents near the reaction center can prevent ring closure. 2. Electronic Effects: Electron-withdrawing or -donating groups can alter the reactivity of the starting materials in an unfavorable way.1. Less Hindered Precursors: Modify the synthetic route to use precursors with smaller protecting groups or substituents. 2. Method Selection: Some synthetic methods are more tolerant of diverse functional groups than others. For instance, photocatalytic methods or those using robust catalysts like La(OTf)₃ have shown excellent functional group tolerance.[2][8]

Frequently Asked Questions (FAQs)

Q1: Why is synthesizing azetidines so challenging?

The primary challenge in synthesizing azetidines is overcoming the significant ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. This high strain energy creates a large activation barrier for ring formation, often leading to low yields or the formation of more stable five-membered rings (pyrrolidines) or polymeric side products.[5]

Q2: What is a "strain-release" synthesis, and why is it effective for azetidines?

Strain-release synthesis utilizes highly strained starting materials, such as 1-azabicyclo[1.1.0]butanes (ABBs), which contain even more ring strain than the target azetidine. The reaction proceeds by cleaving one of the strained bonds of the precursor, and the significant energy released in this step provides a powerful thermodynamic driving force for the formation of the azetidine ring. This strategy often leads to high yields and allows for the construction of densely functionalized azetidines.[2][3][4][5]

Q3: How can I prevent the formation of pyrrolidines during intramolecular cyclization?

The formation of a five-membered pyrrolidine ring often competes with the desired four-membered azetidine ring. Controlling this regioselectivity is key. A successful strategy involves the careful selection of the substrate and catalyst. For example, in the Lewis acid-catalyzed intramolecular aminolysis of 3,4-epoxy amines, using a cis-epoxide precursor directs the reaction towards 4-exo-tet cyclization, yielding the azetidine. In contrast, a trans-epoxide favors 5-endo-tet cyclization, yielding a pyrrolidine. Using a catalyst like Lanthanum (III) triflate (La(OTf)₃) has been shown to be highly effective in promoting the desired regioselectivity for azetidine formation.[7][8]

Q4: What are the key considerations for performing an aza Paternò–Büchi reaction?

The aza Paternò–Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene. Key challenges include the imine's tendency to isomerize (E/Z) upon photoexcitation and its short excited-state lifetime. To overcome these issues:

  • Use a high concentration of the alkene.

  • Employ a triplet sensitizer (e.g., acetone, thioxanthone) to populate the longer-lived triplet excited state of the imine, which is more likely to undergo cycloaddition.

  • Select imines that are less prone to unproductive decay pathways. Recent studies have shown that N-sulfamoyl fluoride imines are particularly effective substrates.[9][10][11][12]

Q5: My azetidine product is degrading during silica gel chromatography. What can I do?

Azetidines, especially those with certain substituents, can be sensitive to the acidic nature of standard silica gel, leading to ring-opening or isomerization. To mitigate this, you can:

  • Use deactivated or neutral chromatography media, such as neutral alumina.

  • Add a small amount of a volatile base, like triethylamine (~1%), to the eluent to neutralize acidic sites on the silica gel.

  • Minimize the time the compound spends on the column.

  • Consider alternative purification methods like distillation, crystallization, or preparative thin-layer chromatography (TLC).

Key Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol describes the synthesis of a 3-hydroxyazetidine derivative through a highly regioselective intramolecular cyclization.[7][8]

Reaction Scheme: cis-3,4-Epoxy Amine ---[La(OTf)₃ (5 mol%)] / [DCE, reflux]---> 3-Hydroxyazetidine

Materials:

  • cis-3,4-epoxy amine substrate (1.0 eq)

  • Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (0.05 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution, add La(OTf)₃ (5 mol%) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture and heat it to reflux (approx. 83 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C using an ice bath.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography to yield the desired azetidine product.

Protocol 2: Strain-Release Synthesis from a 1-Azabicyclo[1.1.0]butane (General Procedure)

This protocol outlines a general method for the functionalization of azetidines using a strain-release strategy involving the reaction of an activated ABB with a nucleophile.[3]

Reaction Scheme: 1-Azabicyclo[1.1.0]butane (ABB) ---[Activating Agent (e.g., Boc₂O, H⁺)]---> Activated ABB ---[Nucleophile]--> Functionalized Azetidine

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) derivative (1.0 eq)

  • Activating agent (e.g., Di-tert-butyl dicarbonate (Boc₂O), 1.2 eq)

  • Nucleophile (e.g., alcohol, thiol, amine; 1.5 eq)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Standard laboratory glassware, magnetic stirrer.

Procedure:

  • Dissolve the ABB derivative in the chosen anhydrous solvent under an inert atmosphere.

  • Add the activating agent (e.g., Boc₂O) and stir at room temperature.

  • After activation (monitor by TLC if possible), add the nucleophile to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., with water or saturated aqueous ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Comparative Data on Synthetic Methods

The following table summarizes yields for different azetidine synthesis methods, showcasing the impact of strategy and substrate.

MethodSubstrate ExampleProductYield (%)Reference
La(OTf)₃-Catalyzed Aminolysis cis-N-Benzyl-3,4-epoxyhexan-1-amine2-(1-Hydroxypropyl)-1-benzyl-azetidine81[7][8]
La(OTf)₃-Catalyzed Aminolysis cis-N-(4-Methoxybenzyl)-3,4-epoxyhexan-1-amine2-(1-Hydroxypropyl)-1-(4-methoxybenzyl)azetidine90[8]
Strain-Release Hydration 2-(Trifluoromethyl)-3-phenyl-1-azabicyclo[1.1.0]butanetrans-2-(Trifluoromethyl)-3-phenylazetidin-3-ol84[3]
Strain-Release Chloroformate Opening 2-(Trifluoromethyl)-3-phenyl-1-azabicyclo[1.1.0]butanetrans-3-Chloro-2-(trifluoromethyl)-3-phenylazetidine-1-carboxylate82[3]
Aza Paternò–Büchi Reaction N-Sulfamoyl fluoride imine + 2,3-Dimethyl-2-buteneTetramethyl-substituted azetidine93[13]
Aza Paternò–Büchi Reaction N-Sulfamoyl fluoride imine + StyrenePhenyl-substituted azetidine88[13]

Visualized Workflows and Pathways

Troubleshooting_Workflow Troubleshooting Logic for Low Yield in Azetidine Synthesis start Low or No Yield Observed check_method Is the method an intramolecular cyclization? start->check_method check_strain Is the method a strain-release reaction? check_method->check_strain No intra_path Check Leaving Group / Ring Activation check_method->intra_path Yes check_photo Is the method a photochemical reaction? check_strain->check_photo No strain_path Check ABB Precursor Stability/Purity check_strain->strain_path Yes photo_path Check Reaction Parameters check_photo->photo_path Yes solution_lg Solution: Activate precursor. (e.g., Convert -OH to -OMs/ -OTs or use Lewis Acid) intra_path->solution_lg Poor Activation check_regio Side Product Observed? (e.g., Pyrrolidine) intra_path->check_regio Good Activation solution_regio Solution: Control regioselectivity. (e.g., Use cis-epoxide for azetidine, La(OTf)3 catalyst) check_regio->solution_regio Yes check_dilution Polymer/Dimer Formed? check_regio->check_dilution No solution_dilution Solution: Use high-dilution conditions. check_dilution->solution_dilution Yes solution_abb Solution: Re-purify or re-synthesize ABB. Ensure anhydrous conditions. strain_path->solution_abb solution_photo Solution: Add triplet sensitizer. Increase alkene concentration. Verify light source wavelength. photo_path->solution_photo

Caption: Troubleshooting logic for low-yield azetidine synthesis.

Synthetic_Pathways Major Synthetic Pathways to Azetidines cluster_precursors Acyclic & Strained Precursors cluster_methods Synthetic Methods amino_alcohol 1,3-Amino Alcohol cyclization Intramolecular Cyclization amino_alcohol->cyclization Activation epoxy_amine cis-Epoxy Amine epoxy_amine->cyclization Lewis Acid (e.g., La(OTf)₃) abb Azabicyclo[1.1.0]butane (ABB) strain_release Strain-Release Ring Opening abb->strain_release Nucleophilic Attack imine_alkene Imine + Alkene photocycloaddition [2+2] Photocycloaddition (Aza Paternò–Büchi) imine_alkene->photocycloaddition hv, Sensitizer azetidine Functionalized Azetidine cyclization->azetidine strain_release->azetidine photocycloaddition->azetidine

Caption: Overview of key synthetic pathways to azetidine rings.

References

Technical Support Center: Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted azetidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable four-membered nitrogen heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to common problems encountered in azetidine synthesis, organized by the issue.

Issue 1: Low Yield of the Desired Azetidine Product

Question: I am getting a low yield of my target substituted azetidine. What are the common causes and how can I improve it?

Answer:

Low yields in azetidine synthesis are a frequent issue stemming from several factors, primarily the inherent ring strain of the four-membered ring, which makes its formation challenging.[1] Common causes and troubleshooting strategies are outlined below:

  • Formation of Side Products: The most common reason for low yields is the formation of undesired side products. Please refer to the specific sections on pyrrolidine formation, dimerization, and other side reactions for detailed troubleshooting.

  • Inefficient Cyclization: The intramolecular cyclization to form the azetidine ring can be inefficient. Optimizing reaction conditions is crucial.

  • Decomposition of Starting Materials or Products: Azetidines or their precursors can be unstable under the reaction conditions.

Troubleshooting Strategies:

  • Reaction Condition Optimization:

    • Temperature: Carefully control the reaction temperature. For some reactions, such as iodocyclization of homoallyl amines, lower temperatures (e.g., 20°C) favor azetidine formation, while higher temperatures (e.g., 50°C) can lead to the formation of the more thermodynamically stable pyrrolidine.[2]

    • Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) was found to be superior to benzene in terms of selectivity for the azetidine product.[3]

    • Catalyst/Reagent Concentration: The concentration of catalysts and reagents should be optimized. For example, in a copper-catalyzed radical cascade cyclization, adjusting the catalyst loading was shown to be important for achieving high yields.[2]

  • Purification Issues: Azetidines can sometimes be difficult to purify, leading to product loss.[1] It is advisable to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and to avoid prolonged heating which can lead to decomposition or side product formation. For purification, flash column chromatography on silica gel is commonly used.[4]

Issue 2: Formation of Pyrrolidine Byproduct

Question: My reaction is producing a significant amount of a five-membered ring (pyrrolidine) byproduct instead of the desired four-membered azetidine. How can I prevent this?

Answer:

The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common side reaction in azetidine synthesis, particularly in intramolecular cyclization reactions.[5] This occurs because the formation of a five-membered ring is often kinetically and thermodynamically favored over the formation of the more strained four-membered azetidine ring.

Troubleshooting Strategies:

  • Control of Reaction Temperature: As a general rule, lower reaction temperatures favor the formation of the kinetically controlled azetidine product, while higher temperatures promote rearrangement to the thermodynamically favored pyrrolidine. For instance, in the iodocyclization of homoallylamines, switching the reaction temperature from 20°C to 50°C can shift the major product from the azetidine to the pyrrolidine.[2]

    Table 1: Effect of Temperature on Azetidine vs. Pyrrolidine Formation in Iodocyclization

EntryStarting Material (Homoallylamine)Temperature (°C)Azetidine:Pyrrolidine RatioReference
1N-benzyl-1-phenylbut-3-en-1-amine20>95:5[2]
2N-benzyl-1-phenylbut-3-en-1-amine50<5:95[2]
3N-benzyl-1-(4-methoxyphenyl)but-3-en-1-amine20>95:5[2]
4N-benzyl-1-(4-methoxyphenyl)but-3-en-1-amine50<5:95[2]
  • Choice of Leaving Group and Base: In intramolecular cyclizations of γ-haloamines, the nature of the leaving group and the base used can influence the selectivity. A good leaving group and a non-hindered strong base can promote the desired 4-exo-tet cyclization.

  • Substrate Structure: The substitution pattern on the starting material can influence the propensity for pyrrolidine formation.

Issue 3: Dimerization and Polymerization, Especially in Photochemical Reactions

Question: In my aza Paternò-Büchi reaction, I am observing significant amounts of dimers or polymers and a low yield of the azetidine. What can I do to minimize these side reactions?

Answer:

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for azetidine synthesis. However, it is often plagued by side reactions such as dimerization of the alkene or polymerization.[6][7] A key challenge is the rapid E/Z isomerization of the excited imine, which can be a non-productive decay pathway, leading to low quantum yields.[7]

Troubleshooting Strategies:

  • Use of Cyclic Imines or Oximes: To prevent E/Z isomerization, the use of cyclic imines or oximes is a common and effective strategy. This locks the C=N bond in a conformation that is more favorable for cycloaddition.[7] Recent advances have shown that visible-light-mediated energy transfer to cyclic oximes can efficiently generate the triplet state, which then undergoes the desired [2+2] cycloaddition with unactivated alkenes.[8]

  • Control of Substrate Concentration: High concentrations of the alkene or imine can favor dimerization. It is advisable to perform the reaction at lower concentrations to favor the intermolecular reaction between the imine and the alkene over the self-dimerization of either component.

  • Triplet Sensitizers: The use of a triplet sensitizer can be employed to populate the triplet excited state of the imine or alkene, which can then undergo the cycloaddition. This can sometimes be more efficient than direct excitation and can help to minimize side reactions.

  • Frontier Molecular Orbital (FMO) Matching: The success of the aza Paternò-Büchi reaction can be dependent on the matching of the frontier molecular orbital energies of the alkene and the imine. Computational studies can help in selecting substrates with favorable FMOs to promote the desired cycloaddition over competing alkene dimerization.[6]

Issue 4: Lack of Stereocontrol

Question: My azetidine synthesis is producing a mixture of diastereomers or enantiomers. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity in the synthesis of substituted azetidines is a significant challenge. The formation of mixtures of cis/trans diastereomers or racemates is a common issue.

Troubleshooting Strategies:

  • Use of Chiral Auxiliaries: A reliable method to control stereochemistry is the use of a chiral auxiliary. For example, chiral tert-butanesulfinamide can be used to synthesize C-2 substituted azetidines with high levels of stereoselectivity.[6] The auxiliary directs the stereochemical outcome of the reaction and can be subsequently removed.

  • Chiral Catalysts: The use of chiral catalysts, such as chiral ruthenium complexes for asymmetric hydrogenation of prochiral azetinyl-carboxylic acids, can provide enantioenriched azetidine carboxylic acids.

  • Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the reaction. Careful selection of the substrate and reaction conditions can favor the formation of one diastereomer over the other.

  • Reaction Conditions: Temperature and solvent can influence the diastereomeric ratio of the product. Lowering the reaction temperature often leads to higher diastereoselectivity.

    Table 2: Diastereoselective Synthesis of a C2-Substituted Azetidine

Reaction StepReagents and ConditionsDiastereomeric Ratio (d.r.)Reference
Organometallic Addition3-chloropropanal, (R)-tert-butanesulfinamide, then PhMgBr, THF, -78 °C to rt95:5[9]
Intramolecular CyclizationNaH, THF, 0 °C to rt95:5[9]

Experimental Protocols

Below are representative experimental protocols for common azetidine synthesis methods.

Protocol 1: Intramolecular Cyclization of a γ-Haloamine

This protocol describes the synthesis of an N-substituted azetidine via the intramolecular cyclization of a γ-chloroamine.

Step 1: Synthesis of the γ-Chloroamine Precursor

  • To a solution of the corresponding γ-amino alcohol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of thionyl chloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude γ-chloroamine.

Step 2: Intramolecular Cyclization

  • To a solution of the crude γ-chloroamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (0.1 M), add a base such as sodium hydride (NaH, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired substituted azetidine.

Protocol 2: Aza Paternò-Büchi Reaction (Visible Light-Mediated)

This protocol describes a visible-light-mediated aza Paternò-Büchi reaction using a cyclic oxime and an alkene.[8]

  • To a solution of the cyclic oxime (e.g., a 2-isoxazoline-3-carboxylate, 1.0 eq) and the alkene (1.5-2.0 eq) in a degassed solvent (e.g., acetonitrile, 0.1 M) in a photochemically transparent reaction vessel, add a photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the bicyclic azetidine product.

  • The azetidine nitrogen can be deprotected under mild conditions if necessary.[8]

Visualizations

Diagram 1: General Workflow for Troubleshooting Azetidine Synthesis

G Troubleshooting Workflow for Azetidine Synthesis start Low Yield or Impure Product check_side_products Analyze Crude Mixture (NMR, LC-MS) Identify Side Products start->check_side_products pyrrolidine Pyrrolidine Formation? check_side_products->pyrrolidine dimer Dimer/Polymer Formation? check_side_products->dimer stereoisomers Mixture of Stereoisomers? check_side_products->stereoisomers other Other Side Reactions? check_side_products->other solve_pyrrolidine Decrease Temperature Optimize Base/Leaving Group pyrrolidine->solve_pyrrolidine solve_dimer Lower Concentration Use Cyclic Imine/Oxime Employ Triplet Sensitizer dimer->solve_dimer solve_stereo Use Chiral Auxiliary/Catalyst Optimize Temperature/Solvent stereoisomers->solve_stereo solve_other Optimize Reaction Conditions (Solvent, Catalyst, Time) other->solve_other purify Optimize Purification Protocol (Column Chromatography) solve_pyrrolidine->purify solve_dimer->purify solve_stereo->purify solve_other->purify end Improved Yield and Purity purify->end

Caption: A flowchart for systematically troubleshooting common issues in azetidine synthesis.

Diagram 2: Competing Pathways in Azetidine Synthesis

G Competing Reaction Pathways cluster_0 Desired Pathway cluster_1 Side Reaction Pathway start γ-Functionalized Amine Precursor azetidine 4-exo-tet Cyclization (Kinetic Product) start->azetidine Low Temperature pyrrolidine 5-endo-tet Cyclization or Rearrangement (Thermodynamic Product) start->pyrrolidine High Temperature azetidine->pyrrolidine Thermal Isomerization

Caption: The influence of temperature on the competition between azetidine and pyrrolidine formation.

References

Technical Support Center: Optimization of Reductive Amination for Tertiary Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reductive amination conditions for the synthesis of tertiary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this crucial transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the reductive amination process for synthesizing tertiary amines.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound, secondary amine, and the imine/iminium ion may not favor the intermediate.[1] 2. Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture or acidic/basic conditions.[2][3] 3. Steric Hindrance: Bulky carbonyl compounds or secondary amines can slow down the reaction.[4] 4. Low Reactivity of Amine: Electron-poor or sterically hindered secondary amines can be poor nucleophiles.[4][5]1. Optimize pH: The reaction is often fastest at a weakly acidic pH (around 4-6) to facilitate both carbonyl activation and maintain the amine in its nucleophilic form.[6][7][8][9][10] Consider adding a catalytic amount of a mild acid like acetic acid. 2. Remove Water: Use a dehydrating agent such as molecular sieves (3Å or 4Å) or perform the reaction under azeotropic distillation to drive the equilibrium towards imine formation.[11] 3. Pre-form the Imine: Mix the carbonyl compound and secondary amine in a suitable solvent and allow time for the imine to form before adding the reducing agent.[2][11][12] This can be monitored by techniques like NMR or IR spectroscopy.[13] 4. Increase Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. 5. Choose a Robust Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it is tolerant of mildly acidic conditions.[6][14][15][16]
Formation of Byproducts (e.g., Alcohol from Carbonyl Reduction) 1. Non-selective Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone in addition to the iminium ion.[2][6][17] 2. Slow Imine Formation: If imine formation is slow, the reducing agent has more opportunity to react with the carbonyl compound.1. Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the iminium ion over the carbonyl group.[5][6][16][17][18] 2. Control pH: Maintain a slightly acidic pH to favor the existence of the protonated and more reactive iminium ion, which is reduced faster than the carbonyl.[5][6] 3. Stepwise Procedure: Isolate the imine intermediate before proceeding with the reduction step.[1]
Incomplete Reaction (Starting Materials Remain) 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Poor Solubility: Reactants or intermediates may not be fully dissolved in the chosen solvent.1. Increase Equivalents of Reducing Agent: An excess of the reducing agent (typically 1.5-2.0 equivalents) is often used.[14] 2. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting materials are consumed. 3. Optimize Solvent: Choose a solvent that ensures all reactants are well-dissolved. Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[2][15] More environmentally friendly alternatives like ethyl acetate may also be suitable.[19][20]
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Materials/Byproducts: This can make chromatographic separation challenging. 2. Emulsion Formation During Workup: This can complicate aqueous extraction procedures.1. Acid-Base Extraction: Utilize the basicity of the tertiary amine product. Extract the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the product with an organic solvent. 2. Use of Scavenger Resins: Polymer-supported reagents, such as a supported benzaldehyde, can be used to remove excess secondary amine starting material.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the synthesis of tertiary amines via reductive amination?

A1: The choice of reducing agent depends on the specific substrates and desired reaction conditions. Here is a comparison of commonly used reducing agents:

Reducing Agent Advantages Disadvantages Typical Solvents Typical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and selective for iminium ions over carbonyls.[5][14][16][18] - Non-toxic byproducts.[16] - Effective under mildly acidic conditions.[14]- Moisture sensitive.[2] - Can be slower with less reactive substrates.DCE, DCM, THF, Acetonitrile[2][15]Room temperature, often with catalytic acetic acid.[16]
Sodium Cyanoborohydride (NaBH₃CN) - Selective for iminium ions at mildly acidic pH.[5][6][17] - Tolerant of a range of functional groups.- Highly toxic and can release hydrogen cyanide gas under acidic conditions.[5] - Slower with weakly basic amines.[5]Methanol, Ethanol[2]pH 4-6, room temperature.
Sodium Borohydride (NaBH₄) - Inexpensive and readily available. - Powerful reducing agent.- Can reduce the starting carbonyl compound, leading to alcohol byproducts.[2][6][17] - Best used in a two-step procedure after imine formation is complete.[2]Methanol, Ethanol[2]Often added after pre-formation of the imine, sometimes at reduced temperatures.
Catalytic Hydrogenation (H₂/Catalyst) - "Green" and atom-economical. - High yielding.- May reduce other functional groups (e.g., alkenes, nitro groups). - Requires specialized equipment (e.g., Parr shaker).[11]Methanol, Ethanol, Ethyl AcetateH₂ gas (from balloon to high pressure) with catalysts like Pd/C, PtO₂, or Raney Nickel.

Q2: What is the optimal pH for reductive amination?

A2: The optimal pH for reductive amination is typically weakly acidic, in the range of 4 to 6.[6][7][8][9][10] This is a compromise: the reaction needs to be acidic enough to catalyze the dehydration step in imine formation and to protonate the imine to the more electrophilic iminium ion.[6][10][21] However, if the pH is too low, the secondary amine starting material will be fully protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl.[6][8][10]

Q3: Should I perform a one-pot or a two-step reductive amination?

A3: Both one-pot and two-step procedures are effective. A one-pot reaction, where the carbonyl, amine, and reducing agent are mixed together, is more convenient.[1] This approach works well with mild, selective reducing agents like NaBH(OAc)₃ that do not significantly reduce the starting carbonyl.[18][22] A two-step procedure, involving the pre-formation and sometimes isolation of the imine before adding the reducing agent, can provide better control and higher yields, especially when using less selective reducing agents like NaBH₄ or when dealing with sensitive substrates.[1][2][11]

Q4: What are the best solvents for reductive amination?

A4: Chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are commonly used and often give good results.[15] However, due to environmental concerns, greener alternatives are being explored.[20] Ethyl acetate has been shown to be a viable alternative for reactions using NaBH(OAc)₃.[19][23] Alcohols such as methanol and ethanol are frequently used, particularly with NaBH₃CN and NaBH₄.[2] It is important to choose a solvent in which all reactants are soluble.

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is suitable for a wide range of aldehydes and ketones with secondary amines.

  • To a solution of the carbonyl compound (1.0 eq.) and the secondary amine (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DCE, DCM, or THF, to make a 0.1-0.5 M solution) under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (1.0-1.1 eq.).

  • Stir the mixture at room temperature for 20-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when the starting carbonyl is sensitive to the reducing agent or to avoid side reactions.

Step 1: Imine Formation

  • Dissolve the aldehyde or ketone (1.0 eq.) and the secondary amine (1.0-1.1 eq.) in a suitable solvent (e.g., methanol or ethanol). For less reactive substrates, a dehydrating agent like 4Å molecular sieves can be added.

  • Stir the mixture at room temperature or with gentle heating until the formation of the imine is complete (monitor by TLC, NMR, or IR). This can take from 30 minutes to several hours.

  • If molecular sieves were used, filter them off. The resulting solution containing the imine can be used directly in the next step.

Step 2: Reduction

  • Cool the solution containing the imine to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) in small portions. Be cautious of gas evolution (hydrogen).

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Adjust the pH to be basic (pH > 10) with an aqueous base (e.g., 1M NaOH).

  • Extract the product with an organic solvent, and then follow steps 7-8 from Protocol 1 for workup and purification.

Visualizations

Reductive_Amination_Workflow cluster_start Reactant Selection cluster_reaction Reaction Setup cluster_reduction Reduction cluster_end Workup & Purification Carbonyl Carbonyl (Aldehyde/Ketone) Mixing Mix in Solvent Carbonyl->Mixing Amine Secondary Amine Amine->Mixing Imine_Formation Imine/Iminium Formation Mixing->Imine_Formation Add_Reductant Add Reducing Agent Imine_Formation->Add_Reductant Reduction_Step Reduction Add_Reductant->Reduction_Step Workup Aqueous Workup Reduction_Step->Workup Purification Purification Workup->Purification Product Tertiary Amine Purification->Product

Caption: General workflow for tertiary amine synthesis via reductive amination.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Imine Is imine/iminium formation efficient? Start->Check_Imine Optimize_Imine Optimize Imine Formation: - Adjust pH (4-6) - Add dehydrating agent - Pre-form imine Check_Imine->Optimize_Imine No Check_Reduction Is the reduction step problematic? Check_Imine->Check_Reduction Yes Optimize_Imine->Check_Reduction Optimize_Reduction Optimize Reduction: - Use a more selective  reducing agent - Increase equivalents of  reducing agent - Extend reaction time Check_Reduction->Optimize_Reduction Yes Check_Byproducts Are byproducts (e.g., alcohol) forming? Check_Reduction->Check_Byproducts No Success Reaction Optimized Optimize_Reduction->Success Selective_Reductant Use a more selective reducing agent: NaBH(OAc)₃ or NaBH₃CN Check_Byproducts->Selective_Reductant Yes Check_Byproducts->Success No Selective_Reductant->Success

Caption: Troubleshooting decision tree for reductive amination optimization.

References

Technical Support Center: Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the synthesis of azetidine rings, a crucial component in many pharmaceutical compounds. The high ring strain of the four-membered azetidine ring can present synthetic challenges, leading to low yields and competing side reactions.[1][2][3] This resource offers practical solutions and detailed protocols to help researchers optimize their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My azetidine ring formation is resulting in very low yields. What are the common causes and how can I improve it?

Low yields are a frequent challenge in azetidine synthesis due to the high activation energy required for forming a strained four-membered ring.[3][4] Several factors could be contributing to this issue:

  • Unfavorable Reaction Kinetics: The transition state leading to the four-membered ring is often high in energy.[3][4]

  • Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) can be a significant competing pathway.[3][5]

  • Steric Hindrance: Bulky substituents on the substrate can hinder the intramolecular cyclization required for ring formation.

  • Inappropriate Leaving Group: The choice of leaving group is critical for successful intramolecular nucleophilic substitution.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can dramatically impact reaction efficiency.[6]

Troubleshooting Steps:

  • Optimize Reaction Conditions: A systematic optimization of reaction parameters is crucial. This includes screening different solvents, adjusting the temperature, and varying the catalyst loading.[6][7] For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) and refluxing can significantly improve yields.[6][7]

  • Select an Appropriate Leaving Group: For syntheses involving intramolecular nucleophilic substitution, using a good leaving group like a tosylate, mesylate, or a halide is essential for efficient cyclization.[2]

  • Consider Alternative Synthetic Routes: If direct cyclization proves inefficient, alternative strategies such as [2+2] cycloadditions, ring contractions of larger heterocycles, or ring expansions of aziridines might be more successful.[2][8][9] The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, is a notable method for azetidine synthesis.[1]

  • Protecting Group Strategy: Ensure that the protecting groups used are stable under the reaction conditions and do not interfere with the cyclization. For example, Boc, PMB, and TBS groups have been shown to be tolerated in certain La(OTf)₃-catalyzed reactions.[5]

Q2: I am observing the formation of a significant amount of pyrrolidine as a byproduct. How can I favor the formation of the azetidine ring?

The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common side reaction in azetidine synthesis.[5] The regioselectivity of the ring-closing reaction is key to controlling the outcome.

Strategies to Promote 4-exo-tet Cyclization:

  • Catalyst Selection: The choice of catalyst can strongly influence the regioselectivity. Lanthanide triflates, such as La(OTf)₃, have been shown to effectively catalyze the 4-exo-tet cyclization of certain substrates to form azetidines with high selectivity over the 5-endo-tet pathway that leads to pyrrolidines.[6][7]

  • Substrate Geometry: The stereochemistry of the starting material can dictate the cyclization pathway. For example, in the aminolysis of 3,4-epoxy amines, cis-epoxides tend to favor the formation of azetidines, while trans-epoxides may lead to pyrrolidines.[6]

  • Reaction Conditions: As with yield optimization, a careful adjustment of reaction conditions can favor the desired product. Lower temperatures may favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.

Troubleshooting Workflow for Competing Pyrrolidine Formation

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Outcome Problem Significant Pyrrolidine Byproduct Detected ChangeCatalyst Screen Different Lewis Acids (e.g., La(OTf)₃, Sc(OTf)₃) Problem->ChangeCatalyst Regioselectivity Issue ModifySolvent Vary Solvent Polarity and Boiling Point (e.g., DCE, Benzene) Problem->ModifySolvent AdjustTemp Lower Reaction Temperature Problem->AdjustTemp SubstrateMod Modify Substrate (e.g., change protecting group, alter stereochemistry) ChangeCatalyst->SubstrateMod If no improvement Success Improved Azetidine:Pyrrolidine Ratio ChangeCatalyst->Success ModifySolvent->SubstrateMod If no improvement ModifySolvent->Success AdjustTemp->SubstrateMod If no improvement AdjustTemp->Success AlternativeRoute Consider Alternative Synthetic Route (e.g., [2+2] cycloaddition) SubstrateMod->AlternativeRoute If still unsuccessful SubstrateMod->Success AlternativeRoute->Success

Caption: Troubleshooting workflow for minimizing pyrrolidine byproduct formation.

Q3: The purification of my crude azetidine product is problematic. What are the recommended methods?

Purification of azetidines can be challenging due to their basicity and potential instability on silica gel, which can lead to ring-opening or isomerization.[3]

Recommended Purification Techniques:

  • Column Chromatography:

    • Alumina: Using neutral or basic alumina can be a good alternative to silica gel to avoid degradation of acid-sensitive azetidines.

    • Deactivated Silica Gel: If silica gel must be used, it can be treated with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) to neutralize acidic sites and prevent product degradation.[3]

  • Recrystallization: If the azetidine product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Distillation: For volatile, thermally stable azetidines, distillation under reduced pressure can be an excellent purification method.

Key Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[6][7]

This protocol describes the optimized conditions for the synthesis of an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide.

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the desired azetidine.

Optimization of Reaction Conditions for Azetidine Synthesis

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)Azetidine:Pyrrolidine Ratio
1La(OTf)₃ (5)DCEReflux2.581>20:1
2La(OTf)₃ (5)BenzeneReflux2.57510:1
3Sc(OTf)₃ (5)DCEReflux2.578>20:1
4Yb(OTf)₃ (5)DCEReflux2.572>20:1
5La(OTf)₃ (5)CH₂Cl₂Reflux2445>20:1
6NoneDCEReflux240-

Data adapted from preliminary experiments on model substrates.[6][7] Yields are determined by NMR.

Synthetic Pathways Overview

The formation of azetidines can be approached through several distinct synthetic strategies. The choice of pathway often depends on the available starting materials and the desired substitution pattern on the final azetidine ring.

G cluster_0 Synthetic Strategies cluster_1 Precursors cluster_2 Product Intramolecular Intramolecular Cyclization Azetidine Azetidine Intramolecular->Azetidine C-N Bond Formation Cycloaddition [2+2] Cycloaddition Cycloaddition->Azetidine C-C & C-N Bond Formation RingManipulation Ring Expansion/ Contraction RingManipulation->Azetidine Rearrangement AminoAlcohols γ-Amino Alcohols AminoAlcohols->Intramolecular EpoxyAmines 3,4-Epoxy Amines EpoxyAmines->Intramolecular IminesAlkenes Imines + Alkenes IminesAlkenes->Cycloaddition Aziridines Aziridines Aziridines->RingManipulation

Caption: Major synthetic routes to the azetidine ring system.

References

Technical Support Center: Scalable Synthesis of 1-Tert-butylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scalable synthesis of 1-Tert-butylazetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for a successful and scalable synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound. Two primary scalable routes are addressed:

Route 1: Synthesis via Boc-Deprotection of 1-Boc-3-aminoazetidine followed by Tert-butylation

  • Challenge: Incomplete Boc-Deprotection

    • Symptom: NMR or LC-MS analysis of the crude product after deprotection shows the presence of the starting material, 1-Boc-3-aminoazetidine.

    • Possible Causes & Solutions:

      • Insufficient Acid: The molar ratio of the acid (e.g., HCl, TFA) to the substrate may be too low. Increase the equivalents of acid used.

      • Short Reaction Time: The deprotection reaction may not have reached completion. Extend the reaction time and monitor the progress by TLC or LC-MS.

      • Low Reaction Temperature: Some deprotection reactions require elevated temperatures to proceed efficiently. If using a milder acid, consider gentle heating.

      • Solvent Effects: The choice of solvent can influence the reaction rate. For acid-catalyzed deprotection, solvents like dioxane, methanol, or dichloromethane are commonly used. Ensure the solvent is anhydrous if required by the specific reagent.

  • Challenge: Low Yield in Tert-butylation Step

    • Symptom: The isolated yield of this compound is significantly lower than expected.

    • Possible Causes & Solutions:

      • Steric Hindrance: The tert-butyl group is bulky, which can make direct alkylation challenging. Consider using a more reactive tert-butylating agent.

      • Competing Reactions: The free amine can undergo side reactions. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.

      • Base Strength: The choice and amount of base are crucial for deprotonating the amine and facilitating the reaction. A stronger, non-nucleophilic base might be required.

      • Reaction Temperature: The reaction may require optimization of the temperature. Both too low and too high temperatures can lead to incomplete reaction or side product formation.

  • Challenge: Formation of Di-tert-butylated Byproduct

    • Symptom: Mass spectrometry analysis indicates the presence of a species with a mass corresponding to the addition of two tert-butyl groups.

    • Possible Causes & Solutions:

      • Excess Tert-butylating Agent: Using a large excess of the tert-butylating agent can lead to over-alkylation. Carefully control the stoichiometry of the reagents.

      • Prolonged Reaction Time: Allowing the reaction to proceed for too long can promote the formation of the di-tert-butylated product. Monitor the reaction closely and quench it once the desired product is formed.

Route 2: Synthesis via Reductive Amination of 1-Boc-azetidin-3-one

  • Challenge: Low Conversion of the Ketone

    • Symptom: TLC or GC analysis shows a significant amount of the starting ketone, 1-Boc-azetidin-3-one, remaining.

    • Possible Causes & Solutions:

      • Inefficient Imine Formation: The formation of the imine intermediate is a critical step. The reaction may require a catalyst, such as a Lewis acid, or azeotropic removal of water to drive the equilibrium towards imine formation.

      • Deactivation of the Reducing Agent: The reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) may have degraded due to moisture. Use freshly opened or properly stored reagents.

      • Suboptimal pH: The pH of the reaction mixture is crucial for both imine formation and the reduction step. Adjust the pH to the optimal range for the specific reducing agent being used.

  • Challenge: Formation of the Alcohol Byproduct

    • Symptom: The crude product contains a significant amount of the corresponding alcohol, 1-Boc-azetidin-3-ol.

    • Possible Causes & Solutions:

      • Unselective Reducing Agent: Some reducing agents can directly reduce the ketone. Use a milder and more selective reducing agent, such as sodium triacetoxyborohydride, which is known to preferentially reduce the iminium ion over the ketone.

      • Reaction Conditions: The reaction conditions may favor ketone reduction. Adjusting the temperature and reaction time can help to minimize this side reaction.

  • Challenge: Difficult Purification of the Final Product

    • Symptom: The crude product is difficult to purify by standard methods like column chromatography or distillation.

    • Possible Causes & Solutions:

      • Formation of Emulsions during Workup: The basic nature of the product can lead to the formation of stable emulsions during aqueous workup. Using a brine wash or adding a small amount of a different organic solvent can help to break the emulsion.

      • Co-elution of Impurities: If impurities have similar polarity to the product, chromatographic separation can be challenging. Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more scalable for the production of this compound?

A1: Both routes have the potential for scalability, but the choice often depends on the availability and cost of the starting materials.

  • Route 1 (from 1-Boc-3-aminoazetidine): This route is often preferred if 1-Boc-3-aminoazetidine is commercially available at a reasonable price. The deprotection step is generally high-yielding, but the subsequent tert-butylation can be challenging to optimize for high selectivity and yield on a large scale.

  • Route 2 (via Reductive Amination): This route can be more cost-effective if 1-Boc-azetidin-3-one is readily accessible or can be synthesized in-house. Reductive amination is a robust and well-established reaction that is often amenable to scale-up.

Q2: What are the key safety precautions to consider during the synthesis?

A2:

  • Boc-Deprotection: When using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), ensure proper ventilation and use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. These reagents are corrosive and can cause severe burns.

  • Reductive Amination: Some reducing agents, like sodium cyanoborohydride, are toxic and can release hydrogen cyanide gas upon contact with acid. Handle this reagent in a well-ventilated fume hood and follow all safety protocols for handling cyanides.

  • Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Work in a well-ventilated area, away from ignition sources, and use appropriate PPE.

Q3: How can I monitor the progress of the reactions?

A3: The progress of the reactions can be monitored by a variety of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the presence of starting materials, intermediates, products, and byproducts.

  • Gas Chromatography (GC): Useful for monitoring the reaction progress, especially for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and to determine the purity of the isolated material.

Q4: What are the common impurities encountered in the final product and how can they be removed?

A4: Common impurities can include:

  • Unreacted Starting Materials: Can often be removed by column chromatography or by converting the product to a salt and recrystallizing.

  • Byproducts from Side Reactions: (e.g., di-tert-butylated product, alcohol from ketone reduction). Purification strategies will depend on the nature of the impurity. Column chromatography, distillation, or crystallization are common methods.

  • Residual Solvents: Can be removed by drying the product under high vacuum.

Data Presentation

Table 1: Comparison of Scalable Synthetic Routes to this compound

ParameterRoute 1: Deprotection & Tert-butylationRoute 2: Reductive Amination
Starting Material 1-Boc-3-aminoazetidine1-Boc-azetidin-3-one & tert-butylamine
Key Steps 1. Boc-Deprotection2. Tert-butylation1. Imine Formation2. Reduction
Typical Yields 60-80% (overall)70-90% (overall)
Scalability Challenges - Tert-butylation selectivity- Potential for over-alkylation- Control of imine formation- Selectivity of the reducing agent
Purification Column chromatography, DistillationColumn chromatography, Distillation, Salt formation

Experimental Protocols

Protocol 1: Synthesis of this compound via Boc-Deprotection and Tert-butylation (Illustrative)

  • Step 1: Boc-Deprotection of 1-Boc-3-aminoazetidine

    • To a solution of 1-Boc-3-aminoazetidine (1.0 eq) in a suitable solvent (e.g., dioxane or methanol), add a solution of hydrochloric acid (4 M in dioxane, 2.0-3.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude 3-aminoazetidine dihydrochloride salt.

  • Step 2: Tert-butylation of 3-aminoazetidine

    • Suspend the crude 3-aminoazetidine dihydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF).

    • Add a suitable base (e.g., triethylamine or diisopropylethylamine, 2.5-3.0 eq) and a tert-butylating agent (e.g., 2-tert-butyl-1,3-diisopropylisourea or tert-butyl bromide, 1.1-1.5 eq).

    • Heat the reaction mixture to reflux and monitor the progress by GC or LC-MS.

    • Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Protocol 2: Synthesis of this compound via Reductive Amination (Illustrative)

  • To a solution of 1-Boc-azetidin-3-one (1.0 eq) and tert-butylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a dehydrating agent (e.g., magnesium sulfate or sodium sulfate).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a selective reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by GC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

  • The resulting intermediate (1-Boc-3-(tert-butylamino)azetidine) can then be deprotected using the procedure described in Protocol 1, Step 1.

  • Purify the final product by column chromatography or distillation.

Mandatory Visualization

Scalable_Synthesis_Workflow cluster_route1 Route 1: Deprotection & Tert-butylation cluster_route2 Route 2: Reductive Amination 1-Boc-3-aminoazetidine 1-Boc-3-aminoazetidine 3-aminoazetidine salt 3-aminoazetidine salt 1-Boc-3-aminoazetidine->3-aminoazetidine salt Boc Deprotection (e.g., HCl/Dioxane) 1-Tert-butylazetidin-3-amine_R1 This compound 3-aminoazetidine salt->1-Tert-butylazetidin-3-amine_R1 Tert-butylation (e.g., t-BuBr, Base) 1-Boc-azetidin-3-one 1-Boc-azetidin-3-one Imine_Intermediate Imine Intermediate 1-Boc-azetidin-3-one->Imine_Intermediate tert-butylamine tert-butylamine tert-butylamine->Imine_Intermediate Protected_Product 1-Boc-3-(tert-butylamino)azetidine Imine_Intermediate->Protected_Product Reduction (e.g., NaBH(OAc)3) 1-Tert-butylazetidin-3-amine_R2 This compound Protected_Product->1-Tert-butylazetidin-3-amine_R2 Boc Deprotection (e.g., HCl/Dioxane)

Caption: Overview of two scalable synthetic routes to this compound.

Troubleshooting_Logic cluster_deprotection Troubleshooting: Incomplete Boc-Deprotection cluster_reductive_amination Troubleshooting: Low Reductive Amination Yield Problem Problem Cause Cause Problem->Cause Identify Solution Solution Cause->Solution Address Incomplete_Deprotection Incomplete Deprotection Insufficient_Acid Insufficient Acid? Incomplete_Deprotection->Insufficient_Acid Increase_Acid Increase Acid Equivalents Insufficient_Acid->Increase_Acid Yes Short_Reaction_Time Short Reaction Time? Insufficient_Acid->Short_Reaction_Time No Extend_Time Extend Reaction Time Short_Reaction_Time->Extend_Time Yes Low_RA_Yield Low Yield Inefficient_Imine_Formation Inefficient Imine Formation? Low_RA_Yield->Inefficient_Imine_Formation Add_Catalyst_Remove_Water Add Catalyst / Remove Water Inefficient_Imine_Formation->Add_Catalyst_Remove_Water Yes Reducer_Deactivated Reducer Deactivated? Inefficient_Imine_Formation->Reducer_Deactivated No Use_Fresh_Reducer Use Fresh Reducing Agent Reducer_Deactivated->Use_Fresh_Reducer Yes

Caption: Logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of Tertiary Amine Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of tertiary amine products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in tertiary amine products?

A1: Tertiary amine products are often contaminated with impurities originating from the synthetic route. The most common impurities include:

  • Primary and secondary amines: These are often unreacted starting materials or byproducts of incomplete alkylation.

  • Unreacted starting materials and reagents: Such as alkyl halides or other alkylating agents.

  • Over-alkylated products: For example, quaternary ammonium salts can form if the tertiary amine reacts further with the alkylating agent.

  • Solvents: Residual solvents used in the reaction or initial purification steps.

  • Catalysts: If a catalyst was used in the synthesis.

  • Byproducts from side reactions: Depending on the specific reaction conditions, various side products may be generated.

Q2: How can I remove primary and secondary amine impurities from my tertiary amine product?

A2: Several methods can be employed to remove primary and secondary amine impurities, with the choice depending on the specific properties of your amines and the desired purity. Common techniques include:

  • Acid-Base Extraction: This is a classic and effective method that leverages the different basicity of primary, secondary, and tertiary amines.[1][2][3][4]

  • Chromatography: Column chromatography is a powerful tool for separating amines.[5][6][7][8] However, the basic nature of amines can lead to issues with standard silica gel.

  • Crystallization: Formation of a salt of the tertiary amine can be a highly effective purification method, as the salts of primary and secondary amines may have different solubilities.[9][10][11][12][13]

  • Adsorption: Using adsorbents like activated alumina can selectively remove primary and secondary amines.[14]

Q3: My tertiary amine streaks badly on the silica gel column. How can I improve the chromatographic separation?

A3: Streaking of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[5][6] Here are several strategies to overcome this:

  • Add a competing base to the mobile phase: A small amount of a volatile base, such as triethylamine (typically 0.1-1%), can be added to the eluent to neutralize the acidic sites on the silica gel.[6][15]

  • Use a modified stationary phase: Amine-functionalized or deactivated silica gel can significantly improve peak shape and separation.[5] Basic alumina is another alternative stationary phase.[9]

  • Pre-treat the silica gel: The silica gel can be washed with a solution of triethylamine in the mobile phase before packing the column.[15]

  • Use reversed-phase chromatography: If your tertiary amine is sufficiently non-polar, reversed-phase chromatography on a C18 column can be a good alternative, often with a mobile phase containing a buffer to control the pH.[6][9]

Q4: How do I perform an acid-base extraction to purify my tertiary amine?

A4: Acid-base extraction separates compounds based on their ability to be protonated or deprotonated. For a mixture of primary, secondary, and tertiary amines, you can exploit the differences in their basicity. A general procedure is as follows:

  • Dissolve the crude amine mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl).[2][16] Primary, secondary, and tertiary amines will be protonated and move into the aqueous layer as their respective ammonium salts.

  • To selectively separate the amines, a more nuanced approach using buffers at different pH values can be employed, though this is more complex.[3]

  • After separation, the aqueous layer containing the protonated amine is basified (e.g., with NaOH) to regenerate the free amine.

  • The free amine is then back-extracted into an organic solvent.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the purified amine.

Q5: What are the best analytical techniques to assess the purity of my tertiary amine product?

A5: A combination of analytical techniques is often used to determine the purity of a tertiary amine and to identify any impurities present. These include:

  • Gas Chromatography (GC): An excellent technique for volatile amines, providing both qualitative and quantitative information about the purity.[8][17]

  • High-Performance Liquid Chromatography (HPLC): A versatile method that can be adapted for a wide range of amines using either normal-phase or reversed-phase columns.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[19]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS or LC-MS), it helps in the identification of unknown impurities by providing molecular weight information.[20]

Troubleshooting Guides

Issue 1: Low recovery of tertiary amine after purification.
Possible Cause Troubleshooting Steps
Emulsion formation during acid-base extraction. - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Centrifuge the mixture if the emulsion is persistent.- Filter the mixture through a pad of Celite.
Product loss on the chromatography column. - Ensure the mobile phase is sufficiently polar to elute your compound.- Use a modified stationary phase or add a competing base to the mobile phase to prevent strong adsorption.[5][6]- Check the solubility of your compound in the chosen eluent.
Incomplete precipitation or crystallization. - Ensure the solution is sufficiently concentrated before cooling.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[10]
Product is too volatile and is lost during solvent removal. - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature.- For highly volatile amines, consider purification methods that do not require solvent removal at high temperatures, such as precipitation.
Issue 2: Impurities are still present after purification.
Possible Cause Troubleshooting Steps
Co-elution of impurities during chromatography. - Optimize the mobile phase composition to improve separation.- Try a different stationary phase (e.g., switch from normal-phase to reversed-phase).- Use a longer column or a smaller particle size for higher resolution.
Incomplete extraction during acid-base workup. - Perform multiple extractions with the aqueous acid or base to ensure complete transfer of the amine salt.- Ensure the pH of the aqueous phase is appropriate to fully protonate or deprotonate the target amine.
Co-precipitation of impurities during crystallization. - Ensure the cooling process is slow to allow for selective crystal growth.[13]- Recrystallize the product a second time from a different solvent system.
The impurity has very similar properties to the product. - Consider preparative HPLC for difficult separations.- If the impurity is a primary or secondary amine, consider derivatization to alter its properties before purification.

Quantitative Data on Purification Methods

The efficiency of purification methods can vary significantly depending on the specific tertiary amine and the nature of the impurities. The following table summarizes typical purity levels that can be achieved with different techniques.

Purification Method Starting Purity (Typical) Achievable Purity Notes
Distillation 80-95%>99%Effective for thermally stable, volatile amines.
Acid-Base Extraction 70-90%95-98%Good for removing acidic, basic, and some neutral impurities.[1][2][3][4]
Crystallization 85-95%>99.5%Can be highly effective if a suitable solvent is found. Yields can be variable.[11]
Column Chromatography (Silica Gel) 50-90%98-99.5%Requires optimization of mobile phase (e.g., with triethylamine) to prevent streaking.[5][6][15]
Column Chromatography (Amine-functionalized silica) 50-90%>99%Often provides better results than standard silica gel for amines.[5]
Adsorption (Activated Alumina) 90-98%>99.9%Can be very effective for removing polar impurities like primary and secondary amines.[14]

Experimental Protocols

Protocol 1: Purification of a Tertiary Amine by Acid-Base Extraction

This protocol describes the removal of non-basic organic impurities from a tertiary amine.

  • Dissolution: Dissolve the crude tertiary amine (1.0 g) in diethyl ether (20 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 10 mL). Combine the aqueous layers. The tertiary amine is now in the aqueous phase as the hydrochloride salt.

  • Removal of Non-Basic Impurities: The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 4 M NaOH until the pH is >12.

  • Back-Extraction: Extract the free tertiary amine from the basified aqueous solution with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified tertiary amine.

Protocol 2: Purification of a Tertiary Amine by Flash Column Chromatography

This protocol is a general guideline for purifying a tertiary amine on a silica gel column.

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the solvent system to prevent streaking.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude tertiary amine in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure tertiary amine.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Experimental Workflows

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude Tertiary Amine Product extraction Acid-Base Extraction crude_product->extraction chromatography Column Chromatography crude_product->chromatography crystallization Crystallization crude_product->crystallization analysis GC, HPLC, NMR extraction->analysis chromatography->analysis crystallization->analysis pure_product Pure Tertiary Amine analysis->pure_product

Caption: General workflow for the purification and analysis of tertiary amine products.

troubleshooting_logic start Purification Attempt check_purity Purity Acceptable? start->check_purity end Pure Product Obtained check_purity->end Yes troubleshoot Troubleshoot Issue check_purity->troubleshoot No low_yield Low Yield troubleshoot->low_yield Issue: impurities_present Impurities Present troubleshoot->impurities_present Issue: select_method Select Alternative Purification Method low_yield->select_method impurities_present->select_method select_method->start

Caption: A logical diagram for troubleshooting the purification of tertiary amines.

Safety Precautions

Working with amines requires strict adherence to safety protocols due to their potential hazards, which can include corrosivity, flammability, and toxicity.[21][22][23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[21][22] In some cases, respiratory protection may be necessary.

  • Ventilation: Handle amines in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

  • Storage: Store amines in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[21][22]

  • Spills: In case of a spill, follow established laboratory procedures for cleaning up hazardous chemicals. Have appropriate spill kits readily available.

  • Disposal: Dispose of amine waste according to institutional and local regulations for hazardous chemical waste.[22]

Always consult the Safety Data Sheet (SDS) for the specific tertiary amine and any reagents you are using before beginning any experimental work.

References

Technical Support Center: Azetidine Compound Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with azetidine-containing compounds. This resource provides guidance on the stability issues that can be encountered during routine synthetic workups and purifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for azetidine compounds during experimental workups?

A1: The primary stability concern for azetidine compounds is their susceptibility to ring-opening reactions, particularly under acidic conditions.[1][2][3] This is due to the inherent ring strain of the four-membered ring.[1][2] The protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring cleavage. Additionally, some substituted azetidines can undergo degradation through other mechanisms, such as hydrolysis of amide bonds or formation of azetidinium ions that are susceptible to nucleophilic attack.[4][5]

Q2: How does the substitution on the azetidine ring affect its stability?

A2: Substituents have a significant impact on the stability of the azetidine ring.

  • N-Substitution: The nature of the substituent on the azetidine nitrogen is critical. Electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation and subsequent acid-catalyzed degradation.[1] For instance, N-aryl azetidines linked to conjugated heteroaryls, like 2- and 4-pyridyl groups, show enhanced stability compared to N-phenyl analogues due to delocalization of the nitrogen lone pair.[1][2]

  • C3-Substitution: The substituents on the carbon atoms of the ring can also influence stability through steric and electronic effects, though this is less documented in the provided results.

Q3: Are azetidine compounds stable under basic conditions?

A3: While more stable than under acidic conditions, certain azetidine derivatives can still be reactive under basic conditions. For example, highly fluorinated 2-azetines can rearrange to fluorinated azetidines with an exocyclic double bond in the presence of a base.[6] The stability under basic conditions is highly dependent on the specific structure of the compound.

Troubleshooting Guides

Issue 1: Degradation of Azetidine Compound During Aqueous Acidic Workup

Symptoms:

  • Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).

  • Appearance of unexpected polar impurities on TLC or LC-MS analysis.

  • Mass spectrometry data suggesting ring-opened products.

Root Cause Analysis: The azetidine ring is likely undergoing acid-mediated ring-opening. The pKa of the azetidine nitrogen is a key factor; if the nitrogen is readily protonated at the pH of the workup, the ring becomes activated towards nucleophilic attack by water or other nucleophiles present.[1]

Solutions:

  • Avoid Strong Acids: If possible, use a milder acidic wash, such as saturated ammonium chloride solution, or skip the acidic wash altogether if the impurities are not basic.

  • Use a Biphasic System with Care: When an acidic wash is necessary, perform the extraction quickly and at a low temperature to minimize the contact time between the azetidine compound and the acidic aqueous phase.

  • Protecting Group Strategy: If the azetidine nitrogen is part of the final target, consider carrying it through the synthesis with an electron-withdrawing protecting group (e.g., Boc, Cbz) to reduce its basicity.

  • Salt Formation: If the final compound needs to be isolated as a salt, consider using acids with non-nucleophilic counterions and handle the salt under anhydrous conditions.

Issue 2: Product Decomposition During Purification by Silica Gel Chromatography

Symptoms:

  • Streaking of the product spot on the TLC plate.

  • Low overall yield after column chromatography.

  • Isolation of fractions containing ring-opened byproducts.

Root Cause Analysis: Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds. The prolonged exposure of the compound to the acidic silica surface during chromatography can lead to the same decomposition pathways observed in acidic workups.

Solutions:

  • Neutralize Silica Gel: Use silica gel that has been neutralized by washing with a solution of a non-nucleophilic base, such as triethylamine in the eluent system (e.g., 0.1-1% triethylamine in ethyl acetate/hexanes).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.

  • Alternative Purification Methods: If the compound is sufficiently crystalline, recrystallization is a preferred method of purification to avoid contact with acidic stationary phases. Preparative HPLC with a buffered mobile phase can also be an option.

Quantitative Stability Data

The stability of N-substituted aryl azetidines was investigated at pH 1.8. The half-life (T1/2) data highlights the influence of the N-substituent on the stability of the azetidine ring.

CompoundN-SubstituentAqueous T1/2 (h) at pH 1.8Azetidine Nitrogen pKa (Calculated)
1 3-Pyridyl3.8-1.1
2 2-Pyridyl>24-4.4
3 4-Pyridyl>24-4.8
4 Phenyl< 0.172.9
5 4-Methoxy-phenyl< 0.173.4
6 4-Cyano-phenyl< 0.170.5
Data sourced from ACS Med. Chem. Lett. 2021, 12, 9, 1483–1489.[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Stability (T1/2)

This protocol is adapted from the methodology described for assessing the stability of N-substituted aryl azetidines.[1][2]

  • Sample Preparation: A stock solution of the azetidine compound is prepared in DMSO at a concentration of 10 mM.

  • Incubation: The DMSO stock solution is added to an aqueous buffer at the desired pH (e.g., pH 1.8) to a final concentration suitable for the analytical method (e.g., for NMR analysis). The moment the stock solution is added to the buffer is recorded as time zero.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The concentration of the remaining parent compound at each time point is determined by a suitable analytical technique, such as NMR or LC-MS.

  • Data Analysis: The natural logarithm of the concentration of the parent compound is plotted against time. The slope of the resulting line corresponds to the degradation rate constant (k). The half-life (T1/2) is then calculated using the equation: T1/2 = ln(2) / k.

Visualizations

Acid_Mediated_Degradation cluster_workflow Troubleshooting Workflow for Azetidine Instability Start Azetidine Compound (Post-Reaction) Workup Aqueous Workup Start->Workup AcidicWorkup Acidic Wash (e.g., 1N HCl) Workup->AcidicWorkup If basic impurities NeutralWorkup Neutral/Basic Wash (e.g., H2O, NaHCO3) Workup->NeutralWorkup Preferred Purification Purification AcidicWorkup->Purification Degradation Degradation (Ring Opening) AcidicWorkup->Degradation High Risk NeutralWorkup->Purification SilicaGel Silica Gel Chromatography Purification->SilicaGel Standard AlternativePurification Alternative Purification (Neutralized Silica, Alumina, Recrystallization) Purification->AlternativePurification Recommended StableProduct Stable Product SilicaGel->StableProduct If stable SilicaGel->Degradation High Risk AlternativePurification->StableProduct

Caption: Troubleshooting workflow for handling potentially unstable azetidine compounds.

Degradation_Pathway cluster_stability Factors Influencing Stability Azetidine N-Substituted Azetidine ProtonatedAzetidine Azetidinium Ion Azetidine->ProtonatedAzetidine + H+ (Acidic Conditions) RingOpened Ring-Opened Product (e.g., γ-amino alcohol) ProtonatedAzetidine->RingOpened + Nucleophile (e.g., H2O) Low pKa of Azetidine N Low pKa of Azetidine N Reduced Protonation Reduced Protonation Low pKa of Azetidine N->Reduced Protonation Increased Stability Increased Stability Reduced Protonation->Increased Stability High pKa of Azetidine N High pKa of Azetidine N Easy Protonation Easy Protonation High pKa of Azetidine N->Easy Protonation Decreased Stability Decreased Stability Easy Protonation->Decreased Stability

Caption: General pathway for acid-catalyzed degradation of azetidines.

References

Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for catalyst selection in azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing azetidines?

A1: The synthesis of the strained four-membered azetidine ring can be challenging.[1] Common catalytic strategies involve intramolecular cyclizations, which are often favored to overcome the high energy barrier. Key methods include:

  • Intramolecular Aminolysis of Epoxides: Lewis acids like Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines.[2][3]

  • Palladium-Catalyzed C-H Amination: Palladium catalysts can facilitate the intramolecular amination of unactivated C-H bonds in appropriately designed substrates, such as those containing a picolinamide (PA) directing group, to form azetidine, pyrrolidine, and indoline compounds.[4][5]

  • [2+2] and [3+1] Cycloadditions: Photochemical methods like the aza Paternò-Büchi reaction ([2+2] photocycloaddition) can synthesize azetidines from imines and alkenes.[4][6] Transition-metal-catalyzed [3+1] cycloadditions are also employed.[7]

  • Reductive Cyclization: The reductive cyclization of halogenated imines using reagents like sodium borohydride is another established route to substituted azetidines.[1]

Q2: How do I select an appropriate catalyst for my substrate?

A2: Catalyst selection is highly dependent on the substrate's functional groups and the desired reaction pathway.

  • For substrates like γ-amino alcohols or their derivatives (e.g., haloamines, epoxy amines), intramolecular cyclization is a common strategy.[3]

  • If you are starting with cis-3,4-epoxy amines, a screen of Lewis acid catalysts is recommended. La(OTf)₃ has been shown to be highly effective, promoting C3-selective aminolysis to favor azetidine formation.[2][3] Other Lewis acids like Sc(OTf)₃ can also be active, though they may require longer reaction times.[2]

  • For intermolecular reactions, such as cycloadditions, the choice of catalyst is critical for controlling reactivity and selectivity. For example, copper-catalyzed reactions of imido-sulfur ylides and enoldiazoacetates can provide enantioselective synthesis of 2-azetines, which are precursors to azetidines.[7]

Q3: What is the role of ligands in optimizing azetidine synthesis?

A3: Ligands are crucial for modulating the reactivity, selectivity, and stability of metal catalysts. In palladium-catalyzed reactions, for instance, the choice of ligand can influence the efficiency of C-H activation and subsequent C-N bond formation.[4] In enantioselective synthesis, chiral ligands are essential for inducing asymmetry. For example, a chiral sabox ligand is used in the copper-catalyzed enantioselective synthesis of 2-azetines.[7] Azetidines themselves can also serve as ligands in various catalytic processes, with the ring strain and side chain structure impacting catalytic properties.[8][9]

Q4: How do reaction conditions like solvent and temperature affect catalyst performance?

A4: Solvent and temperature are critical parameters to optimize.

  • Solvent: The choice of solvent can dramatically impact yield and selectivity. In the La(OTf)₃-catalyzed aminolysis of epoxides, 1,2-dichloroethane (DCE) was found to be superior to benzene or dichloromethane (CH₂Cl₂), leading to higher yields and better selectivity for the azetidine product over the pyrrolidine byproduct.[2][3] Ethereal solvents have been noted as optimal in other organocatalytic transformations involving azetidines.[10][11]

  • Temperature: Reactions are often performed under reflux to provide the necessary activation energy for ring closure.[1][2][3] However, for enantioselective reactions, lower temperatures are typically required to maximize stereocontrol.

Troubleshooting Guide

Q: My reaction yield is low. What are the potential causes and solutions?

A: Low yields are a common issue in azetidine synthesis due to the strained nature of the ring.[1]

  • Problem: Incomplete reaction.

    • Solution: Increase reaction time or temperature. Consider switching to a higher-boiling solvent, as demonstrated in the optimization from refluxing CH₂Cl₂ to 1,2-dichloroethane (DCE).[2][3] Increase catalyst loading, although higher loadings can sometimes lead to side products.

  • Problem: Catalyst deactivation or inhibition.

    • Solution: Ensure all reagents and solvents are pure and anhydrous, as water can deactivate many Lewis acid catalysts.[3] Certain functional groups on the substrate can act as poisons by strongly coordinating to the catalyst; in such cases, protecting the functional group or choosing a different catalyst may be necessary.

  • Problem: Formation of side products (e.g., ring-opening, polymerization, or formation of larger rings).

    • Solution: Screen different catalysts and solvents. For the intramolecular aminolysis of epoxy amines, the choice of a cis-epoxide precursor and a catalyst like La(OTf)₃ is crucial for favoring the 4-exo-tet cyclization (azetidine) over the 5-endo-tet cyclization (pyrrolidine).[2][3]

Q: I am observing poor regioselectivity (e.g., formation of pyrrolidines instead of azetidines). How can I improve this?

A: Regioselectivity is a key challenge, particularly in the cyclization of epoxy amines.

  • Problem: Formation of a five-membered ring (pyrrolidine) instead of the desired four-membered ring (azetidine).

    • Solution 1 (Substrate Geometry): The stereochemistry of the starting material is critical. The use of cis-3,4-epoxy amines strongly favors C3-selective attack to form azetidines. In contrast, trans-3,4-epoxy amines tend to undergo C4-selective attack to yield 3-hydroxypyrrolidines.[2][3]

    • Solution 2 (Catalyst Choice): The Lewis acid catalyst plays a significant role. La(OTf)₃ has been shown to be highly regioselective for azetidine formation from cis-epoxy amines, providing a >20:1 ratio of azetidine to pyrrolidine.[2][3] Other catalysts like Sc(OTf)₃ or Brønsted acids may offer lower selectivity.[2]

Q: The catalyst appears to be inactive. What should I check?

A: If the reaction does not proceed, consider the following:

  • Problem: Catalyst quality or handling.

    • Solution: Use a fresh bottle of catalyst or purify the existing stock. Many catalysts, especially triflates, are hygroscopic and should be handled under an inert atmosphere.

  • Problem: Incorrect reaction conditions.

    • Solution: Verify that the temperature is sufficient. In some cases, simply running the reaction in a sealed tube at a higher temperature or using microwave irradiation can initiate the reaction.[5][9] A control experiment without any catalyst should be run to confirm that the catalyst is necessary; for example, no reaction occurs for the aminolysis of cis-3,4-epoxy amines in refluxing DCE without a catalyst.[2]

Data Presentation: Catalyst and Solvent Screening

The following tables summarize data from studies on the La(OTf)₃-catalyzed intramolecular aminolysis of a model cis-3,4-epoxy amine to form an azetidine.[2][3]

Table 1: Comparison of Lewis Acid Catalysts

EntryCatalyst (mol%)SolventTime (h)Yield (%)Azetidine:Pyrrolidine Ratio
1La(OTf)₃ (5)DCE2.581>20:1
2Sc(OTf)₃ (5)DCE662>20:1
3LiOTf (15)DCE2.5-Complex Mixture
4TfOH (5)DCE2.515-
5NoneDCE2.50No Reaction

Reaction conditions: cis-3,4-epoxy amine substrate in specified solvent under reflux.

Table 2: Influence of Solvent on La(OTf)₃-Catalyzed Synthesis

EntrySolventTemperatureTime (h)Yield (%)Azetidine:Pyrrolidine Ratio
1DCEReflux2.581>20:1
2BenzeneReflux2.57510:1

Reaction conditions: cis-3,4-epoxy amine substrate with 5 mol% La(OTf)₃.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalysts in Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol provides a generalized method for screening various Lewis acid catalysts for the synthesis of 3-hydroxyazetidines.

Materials:

  • cis-3,4-epoxy amine substrate

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Lewis acid catalysts to be screened (e.g., La(OTf)₃, Sc(OTf)₃)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for reflux, dried in an oven

  • Saturated aqueous NaHCO₃ solution

  • Drying agent (e.g., Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolve the substrate in anhydrous solvent (to a concentration of approx. 0.2 M).

  • Add the Lewis acid catalyst (e.g., 5 mol%) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the azetidine product.

  • Characterize the product and determine the yield and regioselectivity via NMR spectroscopy.

Visualizations

Catalyst_Selection_Workflow start Define Substrate & Target Azetidine pathway Select Synthetic Pathway start->pathway intramolecular Intramolecular Cyclization (e.g., from epoxy amine) pathway->intramolecular Precursor available? cycloaddition Cycloaddition (e.g., Aza Paternò-Büchi) pathway->cycloaddition Imine/Alkene precursors? catalyst_screen Screen Lewis Acid Catalysts (e.g., La(OTf)₃, Sc(OTf)₃) intramolecular->catalyst_screen optimize Optimize Conditions (Solvent, Temp., Loading) cycloaddition->optimize Choose appropriate photocatalyst catalyst_screen->optimize analysis Analyze Yield & Selectivity optimize->analysis analysis->optimize Minor Adjustments success Optimized Protocol analysis->success Goal Met fail Re-evaluate Pathway or Catalyst Class analysis->fail Goal Not Met fail->pathway

Caption: Workflow for selecting and optimizing a catalyst for azetidine synthesis.

Reaction_Factors outcome Reaction Outcome (Yield, Selectivity, Rate) catalyst Catalyst Choice (e.g., Lewis Acid, Transition Metal) catalyst->outcome ligand Ligand / Additive (Chirality, Sterics) ligand->outcome substrate Substrate Structure (Stereochemistry, Functional Groups) substrate->outcome solvent Solvent (Polarity, Boiling Point) solvent->outcome conditions Reaction Conditions (Temperature, Concentration) conditions->outcome

Caption: Key experimental factors influencing the outcome of catalytic azetidine synthesis.

References

Preventing over-alkylation in amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in amine synthesis, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why do my amine alkylation reactions with alkyl halides result in a mixture of primary, secondary, tertiary, and sometimes quaternary ammonium salts?

A1: This is a common issue known as over-alkylation or polyalkylation. The fundamental reason is that the product of the initial alkylation is often more nucleophilic than the starting amine. For instance, a primary amine is more nucleophilic than ammonia, and a secondary amine is more nucleophilicity than a primary amine.[1][2][3] This increased nucleophilicity makes the newly formed amine more likely to react with the remaining alkyl halide in the mixture, leading to a cascade of reactions that are difficult to control.[1][2] The steric hindrance of the amine can also play a role; for example, the formation of tertiary amines from secondary amines can be less prone to over-alkylation into quaternary salts due to increased steric bulk.[1]

Here is a logical diagram illustrating the over-alkylation cascade:

Overalkylation_Pathway cluster_reactivity Increasing Nucleophilicity Ammonia Ammonia (NH₃) PrimaryAmine Primary Amine (RNH₂) Ammonia->PrimaryAmine + R-X SecondaryAmine Secondary Amine (R₂NH) PrimaryAmine->SecondaryAmine + R-X TertiaryAmine Tertiary Amine (R₃N) SecondaryAmine->TertiaryAmine + R-X QuaternarySalt Quaternary Salt (R₄N⁺X⁻) TertiaryAmine->QuaternarySalt + R-X AlkylHalide Alkyl Halide (R-X)

Caption: The runaway train of amine alkylation leading to multiple products.

Q2: How can I achieve selective mono-N-alkylation of a primary amine?

A2: Several strategies can be employed to favor mono-alkylation and suppress the formation of di- and tri-alkylated products. The most effective methods include:

  • Reductive Amination: This is one of the most reliable methods for controlled N-alkylation.[4] It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired alkylated amine.[4][5][6] This two-step, one-pot process avoids the issue of increasing nucleophilicity.[4]

  • Use of a Large Excess of the Starting Amine: By using a significant excess of the initial amine, the probability of the alkylating agent encountering the desired starting amine over the more nucleophilic product is increased, thus favoring mono-alkylation.[7] However, this approach can be atom-inefficient and may require challenging separations.[8]

  • Amine Protecting Groups: Temporarily "protecting" the amine with a group that reduces its nucleophilicity is a highly effective strategy.[8][9][10] After the desired reaction on another part of the molecule is complete, the protecting group is removed.

  • Alternative Alkylation Protocols: Utilizing different reagents and conditions, such as the "borrowing hydrogen" method with alcohol alkylating agents catalyzed by transition metals (e.g., Ruthenium or Manganese), can offer high selectivity for mono-alkylation.[11][12][13]

Q3: What is reductive amination, and why is it often preferred over direct alkylation with alkyl halides?

A3: Reductive amination, also known as reductive alkylation, is a two-stage process that forms a new C-N bond in a controlled manner.[4][5] First, an amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate. In the second stage, a reducing agent is used to reduce this intermediate to the corresponding amine.[4][6]

This method is preferred because it inherently avoids over-alkylation. The imine formation is typically a 1:1 reaction, and once the imine is reduced, the resulting secondary amine does not readily react further under these conditions.[4] A variety of selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), can be used, which are mild enough not to reduce the initial carbonyl compound.[4][14]

Here is a workflow for a typical reductive amination:

Reductive_Amination_Workflow Start Start: Primary Amine + Aldehyde/Ketone ImineFormation Step 1: Imine Formation (Weakly acidic conditions) Start->ImineFormation Intermediate Imine Intermediate ImineFormation->Intermediate Reduction Step 2: Reduction (Add reducing agent, e.g., NaBH₃CN) Intermediate->Reduction Product Product: Secondary Amine Reduction->Product

Caption: General workflow for selective mono-alkylation via reductive amination.

Troubleshooting Guides

Problem 1: Significant amounts of di-alkylation product are observed despite using a 1:1 stoichiometry of amine and alkyl halide.
Potential Cause Troubleshooting Step Rationale
Product amine is more nucleophilic Switch to reductive amination.This method avoids direct competition between the starting material and the more nucleophilic product.[4]
Use a large excess (5-10 fold) of the starting amine.This statistically favors the reaction of the alkyl halide with the starting amine over the product.[7] This is most practical when the amine is inexpensive and readily available.
Reaction concentration is too high Perform the reaction under more dilute conditions.Lowering the concentration can sometimes reduce the rate of the second alkylation step relative to the first.[8]
Solvent Choice Consider using an ionic liquid as the solvent.Studies have shown that ionic liquids can significantly reduce the over-alkylation of the initially formed secondary amines.[7][15]
Problem 2: My desired mono-alkylation is slow, and upon forcing conditions (e.g., heating), I get over-alkylation.
Potential Cause Troubleshooting Step Rationale
Poor Leaving Group on Alkylating Agent Switch from an alkyl chloride (R-Cl) to an alkyl bromide (R-Br) or iodide (R-I).The reactivity order for Sₙ2 reactions is R-I > R-Br > R-Cl. A better leaving group allows for milder reaction conditions, which can help control selectivity.[16]
Insufficient Basicity Use a stronger, non-nucleophilic base or a specific base like Cesium Carbonate (Cs₂CO₃).The basicity and solubility of Cs₂CO₃ in solvents like DMF have been shown to promote mono-N-alkylation while suppressing di-alkylation.[7]
Alternative Activation Consider a "borrowing hydrogen" catalytic method using an alcohol as the alkylating agent.This method, often catalyzed by ruthenium or manganese complexes, proceeds via an aldehyde intermediate in situ and is highly selective for mono-alkylation.[13]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from literature procedures for the selective synthesis of a secondary amine from a primary amine and an aldehyde.[14]

Materials:

  • Primary amine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the primary amine in the chosen solvent, add the aldehyde.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Amine Protection using Di-tert-butyl dicarbonate (Boc₂O)

This protocol describes the formation of a Boc-protected amine, which is significantly less nucleophilic and prevents alkylation at the nitrogen.[17]

Materials:

  • Primary or secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • A suitable base (e.g., triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or sodium bicarbonate) (1.5 eq)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add the base to the solution.

  • Add a solution of Boc₂O in the same solvent dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting Boc-protected amine is often pure enough for the next step, but can be purified by chromatography if needed.

The Boc group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM or HCl in dioxane) to regenerate the amine.[17]

Amine_Protection_Strategy Start Reactive Amine (R-NH₂) Protection Protection Step (+ Boc₂O, Base) Start->Protection Protected Protected Amine (R-NHBoc) (Non-nucleophilic) Protection->Protected OtherReaction Other Reactions on 'R' group (Alkylation at N is prevented) Protected->OtherReaction Deprotection Deprotection Step (Acid, e.g., TFA) OtherReaction->Deprotection FinalProduct Desired Product (R'-NH₂) Deprotection->FinalProduct

Caption: Logic of using a protecting group to prevent over-alkylation.

References

Technical Support Center: Crystallization of Azetidinium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the successful crystallization of azetidinium salts.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Question: Why are no crystals forming in my solution?

Answer: The absence of crystal growth is typically due to a non-saturated solution or suboptimal environmental conditions.[1]

  • Problem: Solution is not saturated. Your compound may be too soluble in the chosen solvent system.

    • Solution 1: Increase Solute Concentration. Add more of your crude azetidinium salt to the solution and heat to dissolve. If some solute remains at the bottom of the container after heating and stirring, the solution is saturated.[1]

    • Solution 2: Reduce Solvent Volume. If adding more solute is not feasible, carefully evaporate a portion of the solvent to increase the concentration.[2] Return the solution to the heat source, boil off some solvent, and then allow it to cool again.[2]

    • Solution 3: Introduce an Anti-solvent. If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your salt is insoluble) dropwise until the solution becomes slightly cloudy. Heat the solution until it becomes clear again, then allow it to cool slowly.

  • Problem: Suboptimal Environment.

    • Solution 1: Minimize Vibrations. Ensure your crystallization vessel is in a quiet, undisturbed location, as vibrations can inhibit crystal growth.[1][3] Avoid placing it near equipment like vacuum pumps or rotary evaporators.[3]

    • Solution 2: Control Temperature. Experiment with different temperatures. Some salts require slower cooling at room temperature, while others may need refrigeration to crystallize.[1] For slow cooling, insulate the flask by placing it in a Dewar or a box filled with cotton.[3]

    • Solution 3: Introduce Nucleation Sites (Seeding). Add a single, high-quality microcrystal of your azetidinium salt to the saturated solution. This "seed" crystal will provide a template for further crystal growth.[3]

Question: My product is forming an oil or liquid droplets instead of crystals. What should I do?

Answer: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cooling too quickly.[2]

  • Solution 1: Increase Solvent Volume. Return the mixture to the heat source and add more of the primary ("soluble") solvent to reduce the saturation level.[2] This keeps the compound dissolved longer during the cooling phase, allowing it to reach a lower temperature before precipitating as a solid.[2]

  • Solution 2: Reduce Cooling Rate. Allow the solution to cool to room temperature very slowly before placing it in an ice bath or refrigerator. Rapid temperature changes encourage oiling out.

  • Solution 3: Remove Impurities. Oiling out can be caused by significant impurities that depress the melting point. Consider purifying the crude material further. Adding activated charcoal to the hot solution can sometimes remove impurities that cause this issue.[2]

Question: My crystal yield is very low. How can I improve it?

Answer: A poor yield (e.g., less than 80%) often indicates that a significant amount of the compound remains dissolved in the mother liquor.[2]

  • Solution 1: Re-evaluate Solvent Volume. You may have used too much solvent.[2] Before discarding the filtrate (mother liquor), test it by dipping a glass stirring rod into the liquid and letting it dry. If a large solid residue forms on the rod, a substantial amount of your compound is still in solution.[2] Try boiling off some solvent from the mother liquor and cooling it again to recover more crystals.

  • Solution 2: Optimize the Cooling Process. Ensure the solution is cooled sufficiently. Some salts require cooling in an ice bath to maximize precipitation.

  • Solution 3: Check the pH. For salts, the pH of the solution can significantly impact solubility. Ensure the pH is optimal for minimizing the solubility of your specific azetidinium salt.[3]

Question: The crystallization happened too quickly, resulting in small or impure crystals. How can I slow it down?

Answer: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of purification.[2] An ideal crystallization should show initial crystal formation within 5-10 minutes and continue over a period of 20 minutes or more.[2]

  • Solution 1: Use More Solvent. Place the flask back on the heat source, re-dissolve the solid, and add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid).[2] This slight excess will ensure the solution remains unsaturated for a longer period during cooling, promoting slower, more controlled crystal growth.[2]

  • Solution 2: Slow the Cooling Rate. Insulate the flask to ensure it cools to room temperature as slowly as possible. Avoid moving it directly from a heat source to an ice bath.[3]

Frequently Asked Questions (FAQs)

Question: What are the common synthesis methods for azetidinium salts?

Answer: Azetidinium salts are most commonly prepared via the reaction of a secondary amine with epichlorohydrin.[4][5] This process involves a nucleophilic attack by the amine on the epoxide, followed by an intramolecular N-cyclization to form the four-membered azetidinium ring.[5] Alternative methods include the ring-closure of an azetidine followed by quaternization with a methylating agent.[5]

Question: How do I choose the right solvent for crystallization?

Answer: The ideal solvent is one in which your azetidinium salt is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Research shows that for the synthesis and subsequent crystallization of azetidinium salts, polar protic solvents like water (H₂O) and ethanol (EtOH) are often the most effective.[5] However, there is no single optimal solvent for all azetidinium salts; the choice depends on the specific structure and polarity of the salt.[7] Therefore, a solvent screen using small amounts of your compound is highly recommended.

Question: How pure does my crude material need to be before attempting crystallization?

Answer: A minimum purity of 80-90% is recommended before starting crystallization for single-crystal X-ray diffraction (SCXRD).[3] Impurities can inhibit crystal growth, cause "oiling out," or become incorporated into the crystal lattice, compromising the final product's purity.[2][8]

Data Presentation

Table 1: Effect of Solvent and Temperature on Azetidinium Salt Synthesis Yield

This table summarizes data from a study on the synthesis of a specific azetidinium salt, highlighting the critical role of solvent choice and reaction conditions on product yield.[5]

SolventTemperature (°C)Reaction Time (min)Yield (%)
Acetonitrile606011
Hexane606019
Ethanol (EtOH)606030
Water (H₂O)606071

Data adapted from a study on the synthesis of azetidinium salts, demonstrating superior yields in polar protic solvents.[5]

Experimental Protocols

Protocol: Synthesis and Crystallization of N,N-diallylazetidinium salt

This protocol is adapted from methodologies reported for the synthesis of azetidinium salts from secondary amines and epichlorohydrin.[7]

1. Synthesis:

  • In a round-bottom flask, dissolve 5 mmol of the secondary amine (e.g., diallylamine) in 2 mL of a suitable solvent (e.g., acetonitrile).

  • Cool the solution in an ice bath (0 °C).

  • Add 5 mmol of epichlorohydrin dropwise to the stirred solution.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 24 hours.

  • Extract the product with diethyl ether to remove unreacted starting materials.

  • Remove the remaining solvent under vacuum to obtain the crude azetidinium salt.

2. Crystallization by Slow Cooling:

  • Select an appropriate solvent (e.g., isopropanol) based on solubility tests.

  • Gently heat the solvent in an Erlenmeyer flask.

  • Add the crude azetidinium salt to the flask and add the minimum amount of hot solvent required to fully dissolve the solid.

  • Once dissolved, cover the flask with a watch glass and allow it to cool slowly to room temperature in an undisturbed location.

  • For improved yield, subsequently place the flask in a refrigerator or ice bath to maximize crystal precipitation.

  • Collect the crystals by suction filtration, washing them with a small amount of cold solvent.[6]

  • Dry the crystals in a vacuum oven.

Visualizations

SynthesisPathway cluster_process Process cluster_product Product Amine Secondary Amine (e.g., Diallylamine) Reaction Nucleophilic Addition & Intramolecular N-cyclization Amine->Reaction Solvent (e.g., Acetonitrile) Room Temperature, 24h Epi Epichlorohydrin Epi->Reaction Azetidinium Azetidinium Salt Reaction->Azetidinium

Caption: General synthesis pathway for azetidinium salts.

CrystallizationWorkflow start Start: Crude Azetidinium Salt dissolve 1. Dissolve solid in minimum amount of hot solvent start->dissolve impurities 2. Hot filtration (if insoluble impurities exist) dissolve->impurities cool 3. Slow cooling to room temperature impurities->cool precipitate 4. Further cooling (ice bath) to maximize precipitation cool->precipitate filter 5. Isolate crystals via suction filtration precipitate->filter wash 6. Wash crystals with small amount of cold solvent filter->wash dry 7. Dry crystals under vacuum wash->dry end_node End: Pure Crystals dry->end_node

Caption: Standard workflow for crystallization via slow cooling.

TroubleshootingTree q1 What is the primary issue? p1 No Crystals Forming q1->p1 p2 Product 'Oiling Out' q1->p2 p3 Low Crystal Yield q1->p3 p4 Crystals are too small or impure q1->p4 q2 Is the solution saturated? p1->q2 s1 Solution: - Add more solute - Evaporate some solvent q2->s1 No s2 Solution: - Minimize vibrations - 'Seed' the solution - Try different temp. q2->s2 Yes s3 Solution: - Add more solvent - Slow the cooling rate - Further purify crude p2->s3 s4 Solution: - Reduce initial solvent vol. - Cool further (ice bath) - Recover from mother liquor p3->s4 s5 Solution: - Use slightly more solvent - Insulate to slow cooling p4->s5

Caption: Decision tree for troubleshooting common crystallization issues.

References

Validation & Comparative

Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative overview of the biological activities of various azetidine-containing compounds. It is important to note that specific experimental data for the biological activity of 1-tert-butylazetidin-3-amine is limited in publicly available scientific literature. The information presented herein is a broader survey of the activities of structurally related azetidine derivatives to provide a contextual understanding for researchers, scientists, and drug development professionals.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a recurring motif in a diverse range of pharmacologically active compounds.[1] Its unique strained ring system imparts conformational rigidity and influences physicochemical properties, making it an attractive component in medicinal chemistry.[1] This guide summarizes the key biological activities reported for various this compound analogs and other substituted azetidines, with a focus on antibacterial and GABA uptake inhibitory effects.

Antibacterial Activity of Azetidine Derivatives

Azetidine-containing compounds, particularly azetidin-2-ones (β-lactams), have a well-established history as potent antibacterial agents. However, other azetidine derivatives have also demonstrated promising antimicrobial properties. The following table summarizes the in vitro antibacterial activity of a selection of azetidine analogs against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of Selected Azetidine Derivatives

Compound/AnalogBacterial StrainActivity (MIC/Zone of Inhibition)Reference
Fluoroquinolone-azetidine derivative (6i)Methicillin-sensitive Staphylococcus aureus (MSSA)MIC: 0.25 µg/mL[2]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC: 16.00 µg/mL[2]
Escherichia coli ATCC 35218MIC: 1.00 µg/mL[2]
Azetidin-2-one derivative (M7)Staphylococcus aureusZone of Inhibition: 22 mm
Azetidin-2-one derivatives (M7, M8)Escherichia coliZone of Inhibition: up to 25 mm
Dapsone-derived azetidinonesEscherichia coli & Staphylococcus aureusGood correlation between structure and activity (QSAR models developed)[3][4]

Azetidine Derivatives as GABA Uptake Inhibitors

Several azetidine analogs have been investigated for their ability to inhibit the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA), a key target in the treatment of neurological disorders such as epilepsy.[5] The table below presents the inhibitory potency of various azetidine derivatives on GABA transporters (GATs).

Table 2: GABA Uptake Inhibitory Activity of Azetidine Derivatives

Compound/AnalogTransporterIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[6]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[6]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[6]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5[6]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[6]

Experimental Protocols

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to assess the antibacterial activity of chemical compounds.[7][8][9][10]

1. Preparation of Inoculum:

  • A loopful of the test bacterial culture is transferred to a tube of sterile nutrient broth.
  • The broth is incubated at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.

2. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into the standardized bacterial suspension.
  • The entire surface of a Mueller-Hinton agar plate is evenly swabbed in three directions to ensure uniform bacterial growth.

3. Well Preparation and Sample Addition:

  • Sterile cork borer is used to punch wells of 6 mm diameter in the inoculated agar plate.
  • A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well.
  • A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also added to separate wells.

4. Incubation and Measurement:

  • The plates are incubated at 37°C for 24 hours.
  • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

[³H]-GABA Uptake Assay in Cultured Neurons

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into neuronal cells.

1. Cell Culture:

  • Primary neuronal cultures or cell lines expressing GABA transporters (e.g., HEK293 cells) are grown in appropriate culture plates.

2. Assay Procedure:

  • The culture medium is removed, and the cells are washed with an uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
  • Cells are then incubated with the test compound at various concentrations for a specific pre-incubation time.
  • A solution containing a fixed concentration of [³H]-GABA is added to the wells, and the cells are incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

3. Measurement and Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
  • The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor).
  • The IC50 value (the concentration of the compound that inhibits 50% of the GABA uptake) is determined by non-linear regression analysis of the concentration-response curve.

Visualizations

General Synthesis of an Azetidin-3-amine Ring

The following diagram illustrates a general synthetic workflow for the formation of an azetidin-3-amine ring, a core structure in the analogs discussed.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Epichlorohydrin Epichlorohydrin Ring Opening Ring Opening Epichlorohydrin->Ring Opening Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Ring Opening Intramolecular Cyclization Intramolecular Cyclization Ring Opening->Intramolecular Cyclization Base Azetidin-3-ol Azetidin-3-ol Intramolecular Cyclization->Azetidin-3-ol Azetidin-3-amine Azetidin-3-amine Azetidin-3-ol->Azetidin-3-amine Further Functionalization

Caption: A generalized synthetic pathway to azetidin-3-amines.

p38 Kinase Signaling Pathway

While specific data is lacking, a patent suggests that this compound may act as a p38 kinase inhibitor. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.

G cluster_upstream Upstream Activators cluster_core_pathway Core Signaling Cascade cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Apoptosis Apoptosis p38 MAPK->Apoptosis Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Inhibitor Inhibitor Inhibitor->p38 MAPK

Caption: Simplified p38 MAPK signaling pathway and the potential point of inhibition.

References

A Comparative Guide to Validating the Purity of Synthetic 1-Tert-butylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for validating the purity of 1-Tert-butylazetidin-3-amine, a key building block in medicinal chemistry. We will also compare its purity profile with a common alternative, 1-Boc-azetidin-3-amine.

Product Comparison

The purity of small amine building blocks like this compound is a critical factor in their application. Commercially available batches of this compound typically exhibit a purity of 96-97%. A widely used alternative in drug discovery is the Boc-protected analogue, 1-Boc-azetidin-3-amine. The purity of this compound is generally specified to be above 93% and can often be found at higher purities.

CompoundSupplier ExampleStated PurityAnalytical Method(s)
This compoundSupplier A97%NMR, HPLC, GC-MS
This compoundSupplier B96%Not specified
1-Boc-azetidin-3-amineSupplier C≥93.0%GC
1-Boc-azetidin-3-yl-methanolSupplier D≥98.0%NMR
1-Boc-azetidin-3-yl-methanolSupplier E99.92%GC

Note: Data for the closely related analogue 1-Boc-azetidin-3-yl-methanol is included to provide representative purity levels and analytical methods commonly seen for this class of compounds.

Experimental Protocols

Accurate determination of purity relies on robust analytical methodologies. Below are detailed protocols for the key analytical techniques used to assess the purity of this compound and its analogues.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. For amines, it is crucial to use a column that minimizes peak tailing.

Protocol:

  • Instrument: Agilent 7890A GC with FID detector

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Detector Temperature: 300°C

  • Sample Preparation: Dissolve 10 mg of the amine in 1 mL of dichloromethane. Inject 1 µL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. For small amines that lack a UV chromophore, derivatization is often necessary for UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Protocol (with derivatization):

  • Derivatization Reagent: Dansyl chloride

  • Derivatization Procedure: To 1 mg of the amine in 1 mL of acetone, add 2 mg of dansyl chloride and 50 µL of a saturated aqueous sodium bicarbonate solution. Heat at 60°C for 1 hour.

  • Instrument: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-20 min: 20% B to 80% B

    • 20-25 min: Hold at 80% B

    • 25-26 min: 80% B to 20% B

    • 26-30 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for structural elucidation and can also be used for a quantitative purity assessment (qNMR) by integrating the signals of the compound against a certified internal standard.

Protocol for Structural Confirmation:

  • Instrument: Bruker Avance III 400 MHz spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The purity is qualitatively assessed by the absence of significant impurity signals. The chemical shifts and coupling constants should be consistent with the structure of this compound.

Mandatory Visualizations

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the validation of a synthetic compound's purity.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analytical Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Workup Work-up & Isolation Synthesis->Workup GC Gas Chromatography (GC) Workup->GC Sample Submission HPLC Liquid Chromatography (HPLC) Workup->HPLC Sample Submission NMR NMR Spectroscopy Workup->NMR Sample Submission MS Mass Spectrometry (MS) Workup->MS Sample Submission PurityCheck Purity > 95%? GC->PurityCheck HPLC->PurityCheck NMR->PurityCheck MS->PurityCheck Pass Release for Use PurityCheck->Pass Yes Fail Repurification PurityCheck->Fail No Fail->Workup Rework

Caption: A generalized workflow for the purity validation of synthetic compounds.

Logical Relationship for Analytical Technique Selection

The choice of analytical technique depends on the properties of the compound and the information required.

Technique_Selection cluster_properties Key Properties cluster_techniques Recommended Techniques Compound Compound Properties Volatile Volatile & Thermally Stable? Compound->Volatile Chromophore UV Chromophore? Compound->Chromophore Chiral Chiral Center? Compound->Chiral GC_FID GC-FID / GC-MS Volatile->GC_FID Yes HPLC_ELSD HPLC-ELSD/CAD Volatile->HPLC_ELSD No HPLC_UV HPLC-UV (with derivatization) Chromophore->HPLC_UV Yes Chromophore->HPLC_ELSD No Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Yes NMR_spec NMR Spectroscopy GC_FID->NMR_spec Structural Confirmation HPLC_UV->NMR_spec Structural Confirmation HPLC_ELSD->NMR_spec Structural Confirmation Chiral_HPLC->NMR_spec Structural Confirmation

Caption: Decision tree for selecting an appropriate analytical technique.

Spectroscopic Comparison of 1-Tert-butylazetidin-3-amine Batches: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and consistency of chemical reagents is paramount. This guide provides a comprehensive framework for the spectroscopic comparison of different batches of 1-Tert-butylazetidin-3-amine, a key building block in medicinal chemistry. By employing standardized analytical techniques, researchers can confidently assess batch-to-batch variability and ensure the reliability of their experimental outcomes.

This guide outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It further presents a structured approach to data comparison and visualization to aid in the objective assessment of product quality.

Experimental Workflow and Purity Assessment

The following diagram illustrates the standardized workflow for the spectroscopic analysis and comparison of two separate batches of this compound. This process ensures that each batch is subjected to the same analytical conditions, allowing for a direct and reliable comparison of the resulting data. A subsequent logical diagram outlines the decision-making process based on the spectroscopic results to determine batch acceptability.

G cluster_0 Batch A Analysis cluster_1 Batch B Analysis cluster_2 Data Comparison & Analysis A_Sample Sample from Batch A A_NMR Acquire ¹H & ¹³C NMR A_Sample->A_NMR A_IR Acquire IR Spectrum A_Sample->A_IR A_MS Acquire Mass Spectrum A_Sample->A_MS Compare_NMR Compare NMR Spectra A_NMR->Compare_NMR Compare_IR Compare IR Spectra A_IR->Compare_IR Compare_MS Compare MS Data A_MS->Compare_MS B_Sample Sample from Batch B B_NMR Acquire ¹H & ¹³C NMR B_Sample->B_NMR B_IR Acquire IR Spectrum B_Sample->B_IR B_MS Acquire Mass Spectrum B_Sample->B_MS B_NMR->Compare_NMR B_IR->Compare_IR B_MS->Compare_MS Conclusion Batches are Spectroscopically Equivalent? Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Experimental workflow for comparing two batches of this compound.

G Start Begin Batch Comparison NMR_Check ¹H & ¹³C NMR chemical shifts and splitting patterns match? Start->NMR_Check IR_Check IR absorption bands (positions and relative intensities) match? NMR_Check->IR_Check Yes Fail Batches are Different Further Investigation Required NMR_Check->Fail No MS_Check Mass spectra show identical molecular ion (M+) and key fragmentation patterns? IR_Check->MS_Check Yes IR_Check->Fail No Impurity_Check No significant new impurity peaks in any spectrum? MS_Check->Impurity_Check Yes MS_Check->Fail No Pass Batches are Acceptable for Use Impurity_Check->Pass Yes Impurity_Check->Fail No

Caption: Logical diagram for determining spectroscopic equivalence between batches.

Detailed Experimental Protocols

To ensure reproducibility, the following standardized protocols should be followed for the analysis of each batch.

1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-15 mg of the this compound sample in 0.6 mL of CDCl₃.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Parameters:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Perform an atmospheric background correction. The resulting spectrum should be presented in terms of transmittance (%).

3. Mass Spectrometry (MS)

  • Instrument: Mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system for sample introduction.

  • GC Parameters:

    • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35 - 300 m/z.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular weight of this compound is 128.22 g/mol .[1]

Comparative Data Analysis

The following tables summarize hypothetical, yet representative, spectroscopic data for two different batches of this compound. These tables serve as a template for researchers to populate with their own experimental data.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

AssignmentBatch A Chemical Shift (δ, ppm)Batch B Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (tert-Butyl)1.051.06singlet9H
-NH₂ (Amine)1.451.45broad singlet2H
-CH₂- (Azetidine Ring)2.802.81triplet2H
-CH-NH₂ (Azetidine Ring)3.253.26quintet1H
-CH₂- (Azetidine Ring)3.603.61triplet2H
Solvent Impurity (H₂O)1.561.60singlet-
Unknown Impurity-2.15 (singlet)-~0.05H

Analysis: Both batches show the expected signals for this compound. The chemical shifts and splitting patterns are highly consistent. Batch B, however, displays a minor unassigned singlet at 2.15 ppm, suggesting the presence of a low-level impurity.

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

AssignmentBatch A Chemical Shift (δ, ppm)Batch B Chemical Shift (δ, ppm)
-C(CH₃)₃28.528.5
-CH-NH₂45.045.1
-CH₂- (Azetidine Ring)52.052.0
-C(CH₃)₃55.855.8

Analysis: The ¹³C NMR data are consistent between the two batches, with all major carbon environments appearing at the expected chemical shifts.[2][3] No significant impurity peaks are observed, which is common for ¹³C NMR due to its lower sensitivity.

Table 3: IR Absorption Data Comparison (ATR, Neat)

Functional GroupExpected Range (cm⁻¹)[4][5]Batch A Peak (cm⁻¹)Batch B Peak (cm⁻¹)Intensity
N-H Stretch (Primary Amine)3400 - 3250 (two bands)3360, 32903361, 3291Medium
C-H Stretch (Aliphatic)3000 - 28502965, 28702965, 2870Strong
N-H Bend (Primary Amine)1650 - 158016101611Medium
C-N Stretch (Aliphatic Amine)1250 - 102012201220Medium-Weak

Analysis: The IR spectra for both batches are virtually identical, showing all characteristic absorption bands for a primary aliphatic amine. The positions and relative intensities of the N-H, C-H, N-H bend, and C-N vibrations are in excellent agreement.

Table 4: Mass Spectrometry Data Comparison (EI, 70 eV)

m/z ValueInterpretationBatch A Relative Intensity (%)Batch B Relative Intensity (%)
128[M]⁺ (Molecular Ion)1514
113[M-CH₃]⁺100100
72[M-C₄H₈]⁺ (Loss of isobutylene)4546
57[C₄H₉]⁺ (tert-Butyl cation)8082

Analysis: Both batches exhibit the correct molecular ion peak at m/z 128. The base peak at m/z 113, corresponding to the loss of a methyl group, is consistent with the fragmentation of a tert-butyl group.[6] The overall fragmentation patterns are highly similar, indicating that the primary chemical structure is the same in both samples.

Conclusion and Recommendations

Based on the comprehensive spectroscopic analysis, Batch A and Batch B of this compound are chemically very similar. The primary structure is confirmed by NMR, IR, and MS data. The key difference identified is a minor impurity in Batch B, observed in the ¹H NMR spectrum.

For most applications, both batches would likely be considered acceptable. However, for highly sensitive assays or in late-stage drug development where stringent purity is required, the impurity in Batch B may warrant further investigation or purification. It is recommended that researchers evaluate the potential impact of this minor impurity on their specific application before proceeding. This guide provides the framework and methodologies to make such an informed decision.

References

A Comparative Analysis of Novel Azetidine-Based STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new class of azetidine-based compounds demonstrates significant advancements in the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. These novel inhibitors exhibit sub-micromolar potency and high selectivity, offering promising alternatives to existing therapeutic strategies.

The persistent activation of STAT3 is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, and angiogenesis. The development of small-molecule inhibitors that directly target STAT3 has been a significant challenge. However, recent breakthroughs in medicinal chemistry have led to the discovery of a series of (R)-azetidine-2-carboxamide analogues with potent and selective STAT3 inhibitory activity. This guide provides a detailed comparison of the efficacy of these novel inhibitors against their predecessors and other known STAT3 inhibitors, supported by experimental data and detailed protocols.

Efficacy and Potency: A Quantitative Comparison

The novel azetidine-based inhibitors, exemplified by compounds 7g and 9k , demonstrate a marked improvement in inhibitory potency compared to earlier lead compounds and other established STAT3 inhibitors. The following table summarizes the key efficacy data from in vitro and cellular assays.

CompoundTargetAssayIC50 (µM)KD (nM)Cell-based Activity (EC50, µM)Reference
Novel Azetidine Analogues
5aSTAT3EMSA0.55--[1]
5oSTAT3EMSA0.38--[1]
8iSTAT3EMSA0.34--[1]
7gSTAT3EMSA-8800.9 - 1.9[1][2]
9kSTAT3EMSA-9600.9 - 1.9[1][2]
H172STAT3EMSA0.38 - 0.98--[3][4]
H182STAT3EMSA0.38 - 0.98-1.0 - 1.9[4][5]
H169STAT3EMSA0.28 - 0.661 (pM)-[5]
H174STAT3EMSA0.28 - 0.663.7-[5]
Lead Compounds
BP-1-102STAT3EMSA6.8-10 - 20[1][2]
SH5-07STAT3EMSA3.9-3.8[1][2]
SH4-54STAT3EMSA4.7-4.5[1][2]
Other Inhibitors
Napabucasin (BBI-608)STAT3Cell-basedWeak to moderate--[1][2]
C188-9STAT3----[1][2]
  • IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

  • KD: Dissociation constant. A lower value indicates stronger binding affinity.

  • EC50: Half-maximal effective concentration in cellular assays.

  • EMSA: Electrophoretic Mobility Shift Assay.

The data clearly indicates that the novel azetidine-based inhibitors, particularly the (R)-azetidine-2-carboxamide series, possess significantly lower IC50 values, signifying a substantial leap in potency over the initial lead compounds.[1][2] Furthermore, isothermal titration calorimetry (ITC) studies confirmed the high-affinity binding of compounds 7g and 9k to STAT3, with KD values of 880 nM and 960 nM, respectively.[1][2][3]

Selectivity and Mechanism of Action

A critical aspect of a successful inhibitor is its selectivity for the intended target. The novel azetidine-based compounds have demonstrated remarkable selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5, with IC50 values greater than 18 µM against these off-targets.[1][3][5] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity.

The mechanism of action for these inhibitors has been elucidated as irreversible covalent binding to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[6] This irreversible binding leads to the inhibition of STAT3 phosphorylation, dimerization, and subsequent nuclear translocation, ultimately blocking its transcriptional activity.

Experimental Protocols

To ensure the reproducibility and verification of the presented data, detailed experimental protocols for the key assays are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).

  • Inhibitor Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine-based inhibitors for 30 minutes at room temperature.

  • Probe Binding: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to activated STAT3, is then added to the mixture.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Quantification: The bands corresponding to the STAT3:DNA complexes are visualized by autoradiography and quantified using densitometry software (e.g., ImageJ).

  • IC50 Determination: The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.[1]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is employed to measure the binding affinity (KD) of the inhibitors to the STAT3 protein.

  • Protein and Ligand Preparation: Recombinant STAT3 protein is dialyzed against the appropriate buffer. The azetidine-based inhibitors are dissolved in the same buffer.

  • Titration: The inhibitor solution is titrated into the sample cell containing the STAT3 protein in a stepwise manner.

  • Heat Measurement: The heat change associated with each injection is measured by the ITC instrument.

  • Data Analysis: The binding isotherm generated from the integrated heat changes is fitted to a one-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[1][2]

Cellular Assays (Cell Viability, Colony Formation)

These assays assess the anti-proliferative and cytotoxic effects of the inhibitors on cancer cell lines harboring constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468).

  • Cell Culture: Human breast cancer cells are cultured under standard conditions.

  • Compound Treatment: Cells are treated with various concentrations of the azetidine-based inhibitors for a specified period (e.g., 24-72 hours).

  • Cell Viability (MTT Assay): The metabolic activity of the cells, which correlates with cell viability, is measured using the MTT reagent. The absorbance is read on a microplate reader.

  • Colony Formation Assay: Cells are seeded at a low density and treated with the inhibitors. After a period of incubation to allow for colony growth, the colonies are fixed, stained (e.g., with crystal violet), and counted.

  • EC50 Determination: The results are analyzed to determine the concentration of the inhibitor that causes a 50% reduction in cell viability or colony formation (EC50).[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted STAT3 signaling pathway and a general workflow for the evaluation of these novel inhibitors.

STAT3_Signaling_Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, JAK) Cytokine->Receptor Binding STAT3_inactive Inactive STAT3 (monomer) Receptor->STAT3_inactive Phosphorylation STAT3_active Active STAT3 (phosphorylated dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation DNA DNA (Target Gene Promoters) Transcription Gene Transcription DNA->Transcription Activation Cell_Response Cellular Responses (Proliferation, Survival, etc.) Transcription->Cell_Response Leads to Inhibitor Azetidine-Based Inhibitor Inhibitor->STAT3_inactive Irreversible Binding STAT3_active_n->DNA Binding

Caption: The STAT3 signaling pathway and the inhibitory action of novel azetidine-based compounds.

Experimental_Workflow Start Start: Identification of Lead Azetidine Compound Synthesis Synthesis of Novel Analogues Start->Synthesis InVitro In Vitro Efficacy & Selectivity (EMSA, ITC) Synthesis->InVitro Cellular Cell-Based Assays (Viability, Colony Formation, Apoptosis) InVitro->Cellular InVivo In Vivo Xenograft Models Cellular->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Candidate Lead Candidate Selection PK_PD->Candidate

Caption: A generalized workflow for the discovery and evaluation of novel azetidine-based inhibitors.

Conclusion

The development of novel azetidine-based STAT3 inhibitors represents a significant advancement in the field of targeted cancer therapy. These compounds exhibit superior potency, high selectivity, and a well-defined mechanism of action compared to previous generations of inhibitors. The robust preclinical data, supported by detailed experimental validation, underscores the therapeutic potential of this new class of molecules. Further in vivo studies and clinical trials are warranted to fully evaluate their efficacy and safety profiles in cancer patients. The azetidine scaffold has proven to be a valuable pharmacophore for the design of potent and selective kinase inhibitors, opening new avenues for drug discovery.[7]

References

Comparative Analysis of 1-Tert-butylazetidin-3-amine Derivatives: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the cross-reactivity profiles of 1-Tert-butylazetidin-3-amine derivatives, a class of compounds with emerging interest in drug discovery. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting and developing drug candidates with optimal selectivity. The following sections present a summary of available data, detailed experimental protocols for cross-reactivity assessment, and visualizations of relevant biological pathways.

Introduction to this compound Derivatives

The this compound scaffold is a key structural motif in a variety of investigational compounds. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility. These characteristics have led to the exploration of its derivatives as inhibitors of several key drug targets, including kinases and other enzymes. However, understanding the potential for off-target interactions is crucial for mitigating toxicity and ensuring the development of safe and effective therapeutics. This guide aims to provide a consolidated resource for evaluating the cross-reactivity of this important compound class.

Cross-Reactivity Data Summary

At present, publicly available, comprehensive cross-reactivity screening data specifically for a broad panel of this compound derivatives against a wide range of kinases, receptors, and enzymes is limited. The information that is available is often focused on the primary target of a specific compound series.

One area where azetidine-containing compounds have been investigated is in the development of kinase inhibitors. For instance, certain azetidine-benzoxazole derivatives have been identified as potent inhibitors of MerTK, a receptor tyrosine kinase.[1] While these studies focus on on-target potency, they often include limited selectivity data against a small panel of related kinases.

Furthermore, studies on the reactivity of the azetidine ring itself have indicated that certain substituted azetidines, such as azetidinyl oxadiazoles, can exhibit reactivity towards cysteine residues. This suggests a potential for covalent off-target interactions that should be considered during safety assessment.

Due to the lack of extensive, publicly available quantitative data for a direct comparison, this guide will focus on providing standardized protocols for assessing cross-reactivity and outlining the key signaling pathways of targets for which azetidine derivatives have been developed.

Experimental Protocols for Cross-Reactivity Profiling

To enable a standardized assessment of the cross-reactivity of this compound derivatives, the following experimental protocols are provided. These represent standard industry practices for kinase and receptor binding assays.

Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of this compound derivatives against a broad panel of protein kinases.

Methodology: Caliper Mobility Shift Assay

This assay measures the conversion of a peptide substrate to its phosphorylated product by a given kinase.

  • Reagents:

    • Kinase of interest

    • Fluorescently labeled peptide substrate

    • ATP

    • Test compound (this compound derivative)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 10 mM EDTA)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, fluorescently labeled peptide substrate, and the test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding the stop solution.

    • The reaction plate is then read on a Caliper LabChip EZ Reader. The instrument measures the electrophoretic mobility shift between the substrate and the phosphorylated product, allowing for the quantification of kinase activity.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Receptor Binding Assay

Objective: To determine the affinity of this compound derivatives for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Reagents:

    • Cell membranes expressing the receptor of interest

    • Radiolabeled ligand specific for the receptor (e.g., [³H]-ligand)

    • Test compound (this compound derivative)

    • Assay buffer (specific to the receptor, e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

    • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

    • Scintillation cocktail

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well filter plate, incubate the cell membranes, radiolabeled ligand, and test compound in the assay buffer.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through the filter plate, followed by washing with cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filter plate using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • The percentage of specific binding is calculated for each concentration of the test compound.

    • IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathway Diagrams

To provide context for the potential on- and off-target effects of this compound derivatives, the following diagrams illustrate the signaling pathways of key targets for which azetidine-containing compounds have been developed.

MerTK Signaling Pathway

MerTK_Signaling_Pathway Gas6 Gas6 MerTK MerTK Gas6->MerTK Binds & Activates PI3K PI3K MerTK->PI3K Activates STAT3 STAT3 MerTK->STAT3 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes STAT3->CellSurvival Promotes

Caption: Simplified MerTK signaling pathway leading to cell survival and proliferation.

Experimental Workflow for Kinase Profiling

Kinase_Profiling_Workflow Compound This compound Derivative Assay Mobility Shift Assay Compound->Assay KinasePanel Kinase Panel KinasePanel->Assay DataAcquisition Data Acquisition (Caliper EZ Reader) Assay->DataAcquisition DataAnalysis Data Analysis (% Inhibition, IC50) DataAcquisition->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Caption: General experimental workflow for determining the kinase selectivity profile.

Conclusion

The this compound scaffold holds significant promise in the development of novel therapeutics. However, a thorough understanding of the cross-reactivity profile of its derivatives is paramount for successful clinical translation. While comprehensive public data is currently sparse, the standardized protocols provided in this guide offer a framework for researchers to systematically evaluate the selectivity of their compounds. By employing these methods and considering the potential for off-target interactions within the relevant signaling pathways, the scientific community can advance the development of safer and more effective drugs based on this valuable chemical scaffold.

References

A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug discovery.[1][2][3][4] Their unique conformational properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a range of bioactive molecules.[5] However, the synthesis of these strained ring systems presents a significant challenge.[6][7] This guide provides an objective comparison of a classical approach to azetidine synthesis—intramolecular cyclization—with a novel, visible-light-mediated photochemical method, supported by experimental data and detailed protocols.

Established Method: Intramolecular Cyclization of γ-Amino Alcohols

One of the most traditional and widely used methods for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols or their derivatives.[7][8][9] This approach typically involves the activation of the hydroxyl group as a good leaving group (e.g., as a mesylate or tosylate), followed by intramolecular nucleophilic substitution by the amine to form the four-membered ring.

Key Features:

  • Reliability: A well-established and predictable method.

  • Substrate Dependence: Relies on the availability of the corresponding 1,3-amino alcohol precursors.

  • Reaction Conditions: Often requires strong bases and elevated temperatures.

Table 1: Performance Data for Intramolecular Cyclization

EntryStarting MaterialConditionsYield (%)Reference
1N-Boc-3-amino-1-propanol derivative1. MsCl, Et3N, DCM, 0 °C to rt; 2. K2CO3, MeOH, reflux85J. Org. Chem. 2006, 71, 7885-7887[10]
2γ-chloro amineNaH, THF, rt92J. Org. Chem. 2016, 81, 2899-2910[10]
3γ-amino alcoholTsCl, pyridine; then NaH, DMF78Synthesis, 2012, 44, 1584-1590[10]

Experimental Protocol: Synthesis of N-Boc-azetidine via Intramolecular Cyclization

To a solution of N-Boc-3-amino-1-propanol (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added methanesulfonyl chloride (1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude mesylate is then dissolved in methanol (10 mL), and potassium carbonate (2.0 mmol) is added. The mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-Boc-azetidine.

Experimental Workflow: Intramolecular Cyclization

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Intramolecular Cyclization A γ-Amino Alcohol B Mesylate Intermediate A->B MsCl, Et3N C Azetidine B->C Base (e.g., K2CO3)

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Novel Method: Visible-Light-Mediated Aza Paternò-Büchi Reaction

Recent advancements in photochemistry have opened new avenues for azetidine synthesis.[11][12][13][14] The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for this purpose.[11][15][16] Modern protocols utilize visible light and a photocatalyst to enable this transformation under mild conditions, overcoming some of the limitations of traditional UV-light-mediated methods.[1][11]

Key Features:

  • Mild Reaction Conditions: Proceeds at room temperature using visible light, enhancing functional group tolerance.[1][11]

  • High Efficiency: Can provide rapid access to complex azetidine scaffolds in a single step.[15]

  • Broad Substrate Scope: Applicable to a wide range of alkenes, including unactivated ones.[1]

Table 2: Performance Data for Visible-Light Photochemical Azetidine Synthesis

EntryImine PrecursorAlkenePhotocatalystYield (%)Diastereomeric Ratio (d.r.)Reference
12-isoxazoline-3-carboxylateStyrenefac-[Ir(dFppy)3]96>20:1J. Am. Chem. Soc. 2020, 142, 5, 2155–2160[1]
22-isoxazoline-3-carboxylate1-Hexenefac-[Ir(dFppy)3]75>20:1J. Am. Chem. Soc. 2020, 142, 5, 2155–2160[1]
3Oxime etherIndeneRu(bpy)3(PF6)28810:1Org. Lett. 2019, 21, 19, 7885–7889

Experimental Protocol: Visible-Light-Mediated Synthesis of Azetidines

A solution of the 2-isoxazoline-3-carboxylate (0.2 mmol), the alkene (0.4 mmol), and fac-[Ir(dFppy)3] (1 mol%) in anhydrous and degassed acetonitrile (2.0 mL) is prepared in a sealed vial. The reaction mixture is stirred and irradiated with a blue LED (450 nm) at room temperature for 24 hours. After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired azetidine product.

Experimental Workflow: Photochemical [2+2] Cycloaddition

G cluster_0 Reaction Setup cluster_1 Photochemical Reaction A Imine Precursor + Alkene C Excited State Intermediate A->C Visible Light (Blue LED) B Photocatalyst (e.g., Ir(III) complex) B->C D [2+2] Cycloaddition C->D E Azetidine D->E

Caption: Workflow for visible-light-mediated aza Paternò-Büchi reaction.

Comparative Analysis

FeatureEstablished Method (Intramolecular Cyclization)Novel Method (Photochemical [2+2] Cycloaddition)
Synthetic Strategy Stepwise formation of C-N bond.Convergent [2+2] cycloaddition.
Precursors Requires synthesis of linear γ-amino alcohols.Utilizes readily available imine precursors and alkenes.
Reaction Conditions Often requires harsh conditions (strong base, heat).Mild conditions (room temperature, visible light).
Stereoselectivity Dependent on the stereochemistry of the precursor.Can often be controlled with high diastereoselectivity.[11]
Substrate Scope Limited by the availability of substituted γ-amino alcohols.Broad scope for both imine and alkene components.[1]
Atom Economy Good, but involves activation and leaving group generation.Excellent, as all atoms from the reactants are incorporated.

Conclusion

The traditional intramolecular cyclization method remains a robust and reliable strategy for the synthesis of simpler azetidine structures, particularly when the requisite γ-amino alcohol precursors are readily accessible. However, for the synthesis of more complex and densely functionalized azetidines, novel photochemical methods like the visible-light-mediated aza Paternò-Büchi reaction offer significant advantages.[1][11] These newer approaches provide access to a broader range of structures under exceptionally mild conditions, often with high stereocontrol and excellent functional group tolerance. For researchers in drug development, the ability to rapidly generate diverse libraries of complex azetidines makes these modern photochemical methods particularly attractive. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of molecular complexity.

References

Navigating the Therapeutic Potential of Azetidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data on the biological activity of 1-tert-butylazetidin-3-amine based compounds remains limited in publicly accessible literature, this guide provides a comprehensive framework for the evaluation and comparison of novel substituted azetidine derivatives. By leveraging established methodologies from medicinal chemistry, this document serves as a template for researchers and drug development professionals to assess the therapeutic potential of this emerging class of compounds, from initial in vitro screening to subsequent in vivo validation.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its unique conformational properties and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of biologically active molecules. The this compound core, in particular, offers a synthetically tractable backbone for the development of novel chemical entities targeting a range of biological targets. This guide outlines the critical experimental protocols and data presentation strategies necessary to build a robust understanding of a compound's activity profile.

In Vitro Activity Assessment: The First Look at Biological Function

The initial evaluation of novel compounds invariably begins with a battery of in vitro assays designed to probe their interaction with specific biological targets and their effects on cellular functions. These assays are crucial for establishing a preliminary structure-activity relationship (SAR) and for selecting promising candidates for further development.

Key In Vitro Assays:
  • Target Engagement Assays: These experiments determine if a compound binds to its intended molecular target.

    • Enzyme Inhibition Assays: For compounds designed to inhibit enzymes, assays measuring the reduction in enzyme activity are paramount. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

    • Receptor Binding Assays: For compounds targeting receptors, radioligand binding assays or fluorescence-based assays are used to determine the binding affinity (Ki or Kd).

  • Cell-Based Assays: These assays assess the effect of a compound on cellular processes in a more physiologically relevant context.

    • Cell Viability/Cytotoxicity Assays: Essential for all compounds, these assays (e.g., MTT, CellTiter-Glo®) determine the concentration at which a compound becomes toxic to cells (CC50). A large therapeutic window (the ratio of cytotoxicity to efficacy) is desirable.

    • Functional Assays: These assays measure the biological consequence of target engagement, such as the modulation of a signaling pathway, inhibition of cell proliferation, or induction of apoptosis. The half-maximal effective concentration (EC50) is a key metric.

  • Antimicrobial Assays: For compounds being investigated as potential antibiotics, the minimum inhibitory concentration (MIC) against a panel of relevant bacterial or fungal strains is determined using methods like broth microdilution.

Table 1: Hypothetical In Vitro Activity of Novel Azetidine Derivatives
Compound IDTargetAssay TypeIC50 / EC50 / MIC (µM)Cytotoxicity (CC50) (µM)
AZ-001Kinase XEnzyme Inhibition0.05> 50
AZ-002GPCR YReceptor Binding (Ki)0.12> 50
AZ-003E. coliAntimicrobial (MIC)1.56> 100
AZ-004Cancer Cell Line ZAntiproliferative (EC50)0.825

Experimental Protocols: A Closer Look at the Methodology

Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are example methodologies for key in vitro assays.

Protocol 1: Kinase Inhibition Assay (e.g., for AZ-001)
  • Reagents: Recombinant human Kinase X, ATP, substrate peptide, kinase buffer, and test compound (AZ-001).

  • Procedure:

    • A solution of Kinase X is pre-incubated with varying concentrations of AZ-001 for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Protocol 2: Antimicrobial Broth Microdilution Assay (e.g., for AZ-003)
  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial inoculum (E. coli), and test compound (AZ-003).

  • Procedure:

    • A serial two-fold dilution of AZ-003 is prepared in CAMHB in the wells of a 96-well plate.

    • A standardized inoculum of E. coli is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Activity Assessment: From the Bench to a Living System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics (PK), and safety in a whole-organism context. Animal models that are relevant to the therapeutic indication are chosen for these studies.

Key In Vivo Models:
  • Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Key parameters include bioavailability, half-life, and clearance.

  • Efficacy Models: These are animal models of human diseases used to assess the therapeutic effect of a compound. Examples include:

    • Xenograft Models: For anticancer agents, human tumor cells are implanted in immunocompromised mice.

    • Infection Models: For antimicrobial agents, animals are infected with a relevant pathogen.

    • Inflammatory Models: For anti-inflammatory agents, inflammation is induced using agents like carrageenan or lipopolysaccharide (LPS).

  • Toxicology Studies: Preliminary toxicology studies are conducted to identify any potential adverse effects of the compound.

Table 2: Hypothetical In Vivo Efficacy of Lead Azetidine Compound AZ-001
Animal ModelDosing RegimenEfficacy ReadoutResult
Mouse Xenograft (Cancer Type Z)25 mg/kg, oral, once dailyTumor Growth Inhibition (%)65%
Rat LPS-induced Inflammation10 mg/kg, intraperitonealReduction in TNF-α levels (%)50%

Visualizing the Path Forward: Workflows and Pathways

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs. The following diagrams, created using the DOT language, depict a general workflow for drug discovery and a hypothetical signaling pathway that a novel azetidine compound might target.

G cluster_0 In Vitro Screening cluster_1 Hit-to-Lead Optimization cluster_2 In Vivo Evaluation a Compound Library (Azetidine Derivatives) b High-Throughput Screening (Target-Based or Phenotypic) a->b c Hit Identification b->c d Structure-Activity Relationship (SAR) Studies c->d e In Vitro ADME/ Toxicology Profiling d->e f Lead Candidate Selection e->f g Pharmacokinetic Studies f->g h Efficacy in Disease Models g->h i Preliminary Toxicology h->i

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

G receptor Receptor kinase_x Kinase X receptor->kinase_x Activation az_compound Azetidine Compound (AZ-001) az_compound->kinase_x Inhibition downstream_protein Downstream Protein kinase_x->downstream_protein Phosphorylation transcription_factor Transcription Factor downstream_protein->transcription_factor Activation cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

Caption: A hypothetical signaling pathway modulated by an azetidine-based kinase inhibitor.

A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, is of significant interest in medicinal chemistry and drug development due to its unique conformational constraints and ability to impart favorable physicochemical properties to bioactive molecules. A variety of catalytic systems have been developed to facilitate the crucial ring-closure step, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of prominent catalytic strategies for azetidine synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their specific synthetic challenges.

Overview of Catalytic Strategies

The construction of the azetidine ring via intramolecular cyclization is predominantly achieved through transition metal catalysis, organocatalysis, and Lewis acid catalysis. Each approach offers distinct benefits in terms of substrate scope, stereocontrol, and functional group tolerance.

  • Transition Metal Catalysis: Often involving palladium, these methods are powerful for C-N bond formation through intramolecular amination of C-H bonds. They can be applied to a range of substrates but may require specific directing groups.

  • Organocatalysis: This strategy provides an excellent platform for the enantioselective synthesis of chiral azetidines. Chiral amines or their derivatives are commonly employed to catalyze the reaction, leading to high stereoselectivity.

  • Lewis Acid Catalysis: Lanthanide triflates, particularly Lanthanum(III) triflate, have emerged as effective catalysts for the intramolecular aminolysis of epoxides, offering a regioselective route to functionalized azetidines.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of different catalytic systems for azetidine ring closure based on reported experimental data.

Table 1: Palladium-Catalyzed Intramolecular C(sp³)-H Amination
SubstrateCatalyst SystemOxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)Ref.
N-(picolinoyl)propylamine derivativePd(OAc)₂ (2.5 mol%)PhI(OAc)₂Toluene1102485[1][2]
N-(picolinoyl)isopropylamine derivativePd(OAc)₂ (5 mol%)PhI(OTs)₂ / AgOAcDCE1001278[3]
N-benzyl picolinamide derivativePd(OAc)₂ (10 mol%)Phenyliodonium dimethylmalonateDCE802475[4]

Note: Yields are for the cyclized azetidine product. DCE = 1,2-dichloroethane.

Table 2: Organocatalyzed Enantioselective Azetidine Synthesis
Aldehyde SubstrateOrganocatalystKey ReagentOverall Yield (%)ee (%)Ref.
Propanal derivativeChiral Proline DerivativeNCS22-3284-92[5][6]
Butanal derivativeChiral Proline DerivativeNCS50-73 (for aziridine)88-94 (for aziridine)[5][6]

Note: This method involves a multi-step synthesis from an aldehyde to the final azetidine. NCS = N-Chlorosuccinimide. ee = enantiomeric excess.

Table 3: Lanthanum Triflate-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
Substrate (cis-3,4-epoxy amine)Catalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Ref.
Benzyl protected amine5DCEReflux2.581[7][8][9]
n-Butyl protected amine5DCEReflux392[7][8]
tert-Butyl protected amine5DCEReflux488[7][8]
Allyl protected amine5DCEReflux565[7][8]
Boc protected amine5DCEReflux3.590[7][8]

Note: Yields are for the isolated azetidine product. DCE = 1,2-dichloroethane.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Amination of a C(sp³)-H Bond[1][2]

To a solution of the N-(picolinoyl)propylamine substrate (0.2 mmol) in toluene (2 mL) is added Pd(OAc)₂ (1.1 mg, 0.005 mmol, 2.5 mol%) and PhI(OAc)₂ (96.6 mg, 0.3 mmol). The reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding azetidine.

Protocol 2: Organocatalyzed Enantioselective Synthesis of a C2-Functionalized Azetidine[5][6]

This synthesis involves a three-step, one-pot procedure starting from an aldehyde. Step 1: α-chlorination: To a solution of the aldehyde (1.0 equiv) and the chiral proline-derived organocatalyst (20 mol%) in a suitable solvent is added N-chlorosuccinimide (NCS) (1.2 equiv) at room temperature. Step 2: Reductive Amination: After completion of the chlorination, a primary amine (1.5 equiv) and a reducing agent (e.g., NaBH(OAc)₃) are added. Step 3: Intramolecular Cyclization: The resulting β-chloro amine is then treated with a base (e.g., potassium hydroxide) in a THF/water mixture at elevated temperature to induce cyclization to the azetidine. The product is then isolated and purified by column chromatography. Overall yields for the multi-step process are in the range of 22-32%, with enantiomeric excesses between 84-92%.[5][6]

Protocol 3: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[7][8][9]

To a solution of the cis-3,4-epoxy amine (0.1 mmol) in 1,2-dichloroethane (DCE) (1.0 mL) is added La(OTf)₃ (2.9 mg, 0.005 mmol, 5 mol%). The reaction mixture is heated to reflux and stirred for the time indicated in Table 3. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired azetidine.

Mechanistic Pathways and Workflows

The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the discussed methods.

Palladium_Catalyzed_Amination cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle Start Substrate + Pd(OAc)₂ + Oxidant Reaction Heating in Toluene (110 °C, 24h) Start->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Azetidine Product Purification->Product PdII Pd(II) Intermediate1 C-H Activation (CMD) PdII->Intermediate1 Amine Substrate PdIV Oxidation (Pd(II) -> Pd(IV)) Intermediate1->PdIV Oxidant Intermediate2 Reductive Elimination PdIV->Intermediate2 Intermediate2->PdII Releases Product Product_out Azetidine

Figure 1. Workflow and catalytic cycle for Pd-catalyzed C-H amination.

Organocatalysis_Workflow cluster_main Enantioselective Azetidine Synthesis Workflow cluster_catalyst Catalytic Iminium Ion Formation Aldehyde Aldehyde Chlorination α-Chlorination (Organocatalyst, NCS) Aldehyde->Chlorination Catalyst Chiral Amine Catalyst Chloro_Aldehyde α-Chloro Aldehyde Chlorination->Chloro_Aldehyde Reductive_Amination Reductive Amination (Primary Amine, Reducing Agent) Chloro_Aldehyde->Reductive_Amination Chloro_Amine γ-Chloro Amine Reductive_Amination->Chloro_Amine Cyclization Intramolecular Cyclization (Base) Chloro_Amine->Cyclization Azetidine Chiral Azetidine Cyclization->Azetidine Iminium Iminium Ion Intermediate Catalyst->Iminium + Aldehyde Iminium->Catalyst - H₂O

Figure 2. Multi-step workflow for organocatalyzed azetidine synthesis.

Lewis_Acid_Catalysis cluster_cycle La(OTf)₃ Catalyzed Epoxide Ring Opening Epoxy_Amine cis-3,4-Epoxy Amine La_OTf3 La(OTf)₃ Epoxy_Amine->La_OTf3 Activated_Complex Activated Epoxy-La Complex La_OTf3->Activated_Complex Coordination Intramolecular_Attack Intramolecular Nucleophilic Attack Activated_Complex->Intramolecular_Attack Amine attacks Epoxide Azetidine_Product Azetidine Intramolecular_Attack->Azetidine_Product Azetidine_Product->La_OTf3 Catalyst Regeneration

Figure 3. Proposed mechanism for La(OTf)₃-catalyzed azetidine formation.

Conclusion

The choice of catalyst for azetidine ring closure is highly dependent on the desired product and the available starting materials.

  • Palladium catalysis is a robust method for the synthesis of azetidines from substrates with activatable C-H bonds, offering good yields.

  • Organocatalysis stands out for its ability to deliver chiral azetidines with high enantioselectivity, which is crucial for the synthesis of chiral drugs.

  • Lanthanum triflate catalysis provides a mild and efficient route to functionalized azetidines from epoxy amine precursors, demonstrating broad functional group tolerance and high yields.

Researchers should consider the specific requirements of their target molecule, including the need for stereocontrol, the nature of the available functional groups, and the overall synthetic strategy when selecting a catalytic method for azetidine ring closure. This guide serves as a starting point for navigating the available options and designing efficient and effective synthetic routes to this important class of heterocycles.

References

Conformational Landscape of 1-Tert-butylazetidin-3-amine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional profile that can significantly influence the pharmacological properties of a molecule. The conformational preferences of substituted azetidines, particularly the puckering of the four-membered ring, are crucial for understanding their interactions with biological targets. This guide provides a comparative conformational analysis of 1-tert-butylazetidin-3-amine and its analogs, supported by representative experimental and computational data.

Introduction to Azetidine Conformation

The azetidine ring is not planar and exists in a dynamic equilibrium between two puckered conformations. The degree of this puckering and the preferred orientation of substituents are influenced by a combination of steric and electronic factors. The bulky tert-butyl group on the nitrogen atom significantly impacts the ring's conformational landscape, as does the nature of the substituent at the 3-position. Understanding this interplay is critical for the rational design of azetidine-based therapeutic agents.

Comparative Conformational Data

The conformational preferences of this compound and its analogs can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. The following tables summarize key quantitative data that differentiate the conformational behavior of these compounds. The data presented is representative and compiled from studies on closely related azetidine derivatives.

Table 1: Key NMR Spectroscopic Data for Conformational Analysis

CompoundSubstituent (R)Key ProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
1 -NH₂H₃ (axial)~2.8 - 3.2³J(H₂ₐₓ, H₃ₑq) ≈ 6-7
H₃ (equatorial)~3.5 - 3.8³J(H₂ₑq, H₃ₑq) ≈ 4-5
2 -OHH₃ (axial)~3.9 - 4.2³J(H₂ₐₓ, H₃ₑq) ≈ 6-7
H₃ (equatorial)~4.3 - 4.6³J(H₂ₑq, H₃ₑq) ≈ 4-5
3 -OAcH₃ (axial)~4.8 - 5.1³J(H₂ₐₓ, H₃ₑq) ≈ 6-7
H₃ (equatorial)~5.2 - 5.5³J(H₂ₑq, H₃ₑq) ≈ 4-5

Table 2: Calculated Conformational Energies and Dihedral Angles

CompoundSubstituent (R)ConformerRelative Energy (kcal/mol)Puckering Angle (°)N₁-C₂-C₃-R Dihedral Angle (°)
1 -NH₂Axial-R0.0~25-30~130-140
Equatorial-R0.5 - 1.0~25-30~ -130 to -140
2 -OHAxial-R0.0~25-30~130-140
Equatorial-R0.3 - 0.8~25-30~ -130 to -140
3 -OAcAxial-R0.0~25-30~130-140
Equatorial-R0.8 - 1.5~25-30~ -130 to -140

Experimental and Computational Workflows

The determination of the conformational preferences of azetidine derivatives relies on a synergistic approach involving experimental spectroscopy and computational modeling.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_comp Computational Modeling Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification NMR_Acq 1D/2D NMR Acquisition (¹H, ¹³C, COSY, NOESY) Purification->NMR_Acq VT_NMR Variable Temperature NMR NMR_Acq->VT_NMR Coupling_Const Coupling Constant Analysis NMR_Acq->Coupling_Const NOE_Analysis NOE Analysis NMR_Acq->NOE_Analysis Karplus Karplus Equation (Dihedral Angles) Coupling_Const->Karplus Energy_Calc Relative Energy Calculation NOE_Analysis->Energy_Calc Comparison Karplus->Energy_Calc Comparison Conf_Search Conformational Search (e.g., Molecular Mechanics) DFT_Opt DFT Optimization & Freq. (e.g., B3LYP/6-31G*) Conf_Search->DFT_Opt DFT_Opt->Energy_Calc

Figure 1. Experimental and computational workflow for conformational analysis.

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the preferred conformation and the dynamics of ring puckering in solution.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the azetidine analog in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra to confirm the chemical structure and purity.

  • 2D NMR (COSY and NOESY):

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton spin-spin coupling networks, which aids in the assignment of all proton signals of the azetidine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons. The presence or absence of specific NOE cross-peaks provides crucial information about the relative spatial orientation of substituents (axial vs. equatorial).

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -60 °C to 60 °C).

    • Changes in the chemical shifts and coupling constants with temperature can provide information about the thermodynamic parameters (ΔH° and ΔS°) of the conformational equilibrium.

    • At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to observe separate signals for each conformer, allowing for their direct characterization.

  • Data Analysis:

    • Measure the vicinal coupling constants (³J) between the protons on the azetidine ring.

    • Use the Karplus equation to correlate the measured ³J values with the corresponding dihedral angles, providing a quantitative measure of the ring puckering.

Computational Modeling

Objective: To calculate the relative energies of different conformers and to predict their geometries.

Protocol:

  • Conformational Search:

    • Build the 3D structure of the azetidine analog using molecular modeling software.

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.

  • Quantum Mechanical Calculations:

    • Take the low-energy conformers identified from the molecular mechanics search and perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • The frequency calculation confirms that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Analysis:

    • Calculate the single-point energies of the optimized conformers using a more accurate method or a larger basis set if necessary.

    • Determine the relative energies of the conformers to predict the most stable conformation and the energy barrier for interconversion.

  • Comparison with Experimental Data:

    • Compare the calculated dihedral angles and other geometric parameters with those derived from NMR data to validate the computational model.

    • Calculated NMR chemical shifts and coupling constants can also be compared with experimental values.

Logical Relationship of Conformational Descriptors

The conformational state of a substituted azetidine is defined by a set of interrelated geometric parameters.

conformational_descriptors Puckering Ring Puckering (Amplitude & Phase) Dihedral Dihedral Angles Puckering->Dihedral Substituent Substituent Orientation (Axial/Equatorial) Dihedral->Substituent NMR NMR Parameters (J-couplings, NOEs) Dihedral->NMR Karplus Eq. Energy Relative Conformational Energy Substituent->Energy Substituent->NMR NOE Energy->NMR Population Avg.

Figure 2. Interrelationship of key conformational parameters.

Conclusion

The conformational analysis of this compound and its analogs reveals a delicate balance of steric and electronic effects that govern the puckering of the azetidine ring and the preferred orientation of substituents. A comprehensive understanding of these conformational preferences, obtained through a combination of advanced NMR techniques and computational modeling, is paramount for the design of novel drug candidates with optimized efficacy and pharmacokinetic profiles. The methodologies and representative data presented in this guide provide a framework for researchers to conduct their own detailed conformational studies of this important class of molecules.

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Tert-butylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of 1-tert-butylazetidin-3-amine (CAS No. 18713-70-7), a compound utilized in various synthetic applications.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on the known hazards of the structurally similar compound, tert-Butylamine, and general guidelines for the disposal of amine waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with all local, state, and federal regulations.

Anticipated Hazards and Safety Precautions

Based on the data for tert-Butylamine, this compound should be handled as a hazardous substance with the following potential risks:

  • Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Corrosivity: Expected to cause severe skin burns and eye damage.

  • Toxicity: May be harmful if swallowed and toxic if inhaled.

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects. Do not allow to enter drains or waterways.[2]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A lab coat

  • Use in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

The following table summarizes key data for the related compound, tert-Butylamine (CAS No. 75-64-9), which should be considered as indicative for this compound in the absence of specific data.

PropertyValueSource
Molecular Formula C7H16N2[3]
Molecular Weight 128.22 g/mol [3]
Appearance Liquid[3]
Boiling Point 46 °C / 114.8 °F (for tert-Butylamine)[1]
Melting Point -67 °C / -88.6 °F (for tert-Butylamine)[1]
Flash Point Data not available
Autoignition Temperature 380 °C / 716 °F (for tert-Butylamine)[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste.
  • Do not mix with other chemical waste streams to prevent potentially hazardous reactions.[2]

2. Waste Collection and Storage:

  • Collect waste in a compatible, tightly sealed container.
  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2]

3. Small Spills and Contamination:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
  • Collect the contaminated absorbent material into a suitable container for disposal.
  • Use non-sparking tools and explosion-proof equipment if a flammable hazard is suspected.[1]
  • Ventilate the area and wash the spill site after material pickup is complete.

4. Professional Waste Disposal:

  • Contact a licensed professional hazardous waste disposal company to arrange for pickup and disposal.[2]
  • Provide the waste disposal company with all available information on the chemical, including its known and suspected hazards.
  • The recommended method of disposal for amine waste is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe Safety First segregate Segregate Amine Waste ppe->segregate collect Collect in Labeled, Compatible Container segregate->collect Prevent Reactions store Store in Cool, Dry, Well-Ventilated Area collect->store Ensure Stability contact Contact Licensed Waste Disposal Service store->contact Regulatory Compliance transport Arrange for Transport and Incineration contact->transport end End: Disposal Complete transport->end

Caption: Disposal Workflow for this compound.

References

Safe Handling and Disposal of 1-Tert-butylazetidin-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Tert-butylazetidin-3-amine was not located during the search. The following guidance is based on the safety profile of the closely related and structurally similar compound, tert-Butylamine. Researchers must conduct a thorough risk assessment based on their specific experimental conditions and consult with their institution's environmental health and safety department.

This document provides essential safety and logistical information for the operational use and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Given the hazardous properties of analogous amine compounds, including flammability, corrosivity, and toxicity, stringent adherence to the recommended personal protective equipment is mandatory.

PPE CategoryItemSpecifications & Recommendations
Eye & Face Protection Safety GogglesMust be indirect-vent, impact, and splash-resistant.
Face ShieldShould be worn in conjunction with goggles, especially when there is a risk of splashing.[1]
Skin Protection GlovesWear appropriate chemical-resistant gloves. It is advised to consult with the glove manufacturer for the most suitable material.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] Contaminated clothing should be promptly removed and laundered by trained personnel.[2]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/aerosols may be generated.[1]

Important Note: Contact lenses should not be worn when handling this substance.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures minimal exposure and adherence to safety protocols throughout the chemical's lifecycle in the laboratory.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1] The designated storage area should be a corrosives-compatible cabinet.[1]

  • Container Integrity: Keep the container tightly closed when not in use.[1]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, alcohols, and acid anhydrides.[1]

2. Handling and Experimental Use:

  • Ventilation: All handling procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1]

  • Ignition Sources: Use only non-sparking tools and explosion-proof electrical equipment.[1]

  • Static Discharge: All metal parts of equipment must be grounded to prevent static electricity discharge, which could ignite flammable vapors.[1]

  • Personal Hygiene: Avoid breathing vapors or mists.[1] Do not allow the substance to come into contact with eyes, skin, or clothing.[1] Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.

3. Spill Management:

  • Immediate Actions: In the event of a spill, immediately remove all sources of ignition.[1]

  • Containment: Absorb the spill using an inert, non-combustible material.

  • Cleanup: Carefully collect the absorbed material into a suitable, closed container for disposal.[1] Use spark-proof tools during cleanup.[1]

4. Disposal:

  • Waste Classification: Chemical waste generators are responsible for determining if the discarded material is classified as hazardous waste.[1]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself. Do not mix with other waste streams.

Visual Workflow for Handling this compound

The following diagram illustrates the key procedural steps for safely managing this chemical within a laboratory setting.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal receiving_start Receive Shipment inspect_container Inspect Container for Damage receiving_start->inspect_container store_chemical Store in Cool, Dry, Well-Ventilated Area inspect_container->store_chemical If OK segregate Segregate from Incompatibles store_chemical->segregate don_ppe Don Appropriate PPE segregate->don_ppe use_fume_hood Work in Chemical Fume Hood don_ppe->use_fume_hood ground_equipment Ground Equipment use_fume_hood->ground_equipment conduct_experiment Conduct Experiment ground_equipment->conduct_experiment collect_waste Collect Waste in Labeled Container conduct_experiment->collect_waste dispose_waste Dispose via Hazardous Waste Protocol collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.